Technical Documentation Center

6-Amino-3-chloro-4-fluoro-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Amino-3-chloro-4-fluoro-1H-indazole
  • CAS: 885520-15-0

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectrum data for 6-Amino-3-chloro-4-fluoro-1H-indazole

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Amino-3-chloro-4-fluoro-1H-indazole Abstract This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Amino-3-chloro-4-fluoro-1H-indazole

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Amino-3-chloro-4-fluoro-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in therapeutic agents.[1][2] Consequently, unambiguous structural elucidation is paramount for researchers, scientists, and drug development professionals. In the absence of published, assigned spectra for this specific molecule, this guide leverages fundamental NMR principles, substituent effect analysis, and data from analogous structures to present a robust, predictive interpretation. Furthermore, it outlines a validated, step-by-step experimental protocol for acquiring and confirming the structure using one- and two-dimensional NMR techniques, ensuring scientific integrity and reproducibility.

Introduction: The Role of NMR in Characterizing Privileged Scaffolds

The 1H-indazole core is a bicyclic heteroaromatic system that forms the foundation of numerous biologically active compounds, including kinase inhibitors used in oncology.[2] The precise arrangement of substituents on this core dictates its pharmacological activity, making its definitive characterization a critical step in the drug discovery pipeline. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

This guide focuses on 6-Amino-3-chloro-4-fluoro-1H-indazole, a polysubstituted indazole with potential for further chemical exploration. Understanding its spectral fingerprint is essential for reaction monitoring, quality control, and interaction studies. This document serves as both a predictive reference and a practical manual for its empirical analysis.

Part 1: Theoretical Framework and Substituent Effects

The chemical shifts and coupling patterns in the NMR spectra of 6-Amino-3-chloro-4-fluoro-1H-indazole are governed by the electronic nature of the indazole ring system and the influence of its four distinct substituents.

Chemical Structure and Numbering Scheme:

Caption: IUPAC numbering for 6-Amino-3-chloro-4-fluoro-1H-indazole.

¹H NMR Spectral Analysis
  • Aromatic Protons (H5, H7): The benzene portion of the indazole ring will display signals for two protons.

    • H5: This proton is flanked by the electron-donating amino group at C6 and the electron-withdrawing fluorine at C4. The fluorine atom will induce a significant through-space and through-bond coupling (JHF). Therefore, the signal for H5 is predicted to be a doublet of doublets (dd).

    • H7: This proton is adjacent to the electron-donating amino group at C6. Its signal is expected to be a simple doublet (d), arising from coupling to the fluorine at C4 (⁴JHF, a smaller four-bond coupling).

  • Amino Protons (NH₂): The two protons of the amino group at C6 will typically appear as a broad singlet. Their chemical shift can be variable and is dependent on solvent, concentration, and temperature. These protons will readily exchange with deuterium upon addition of D₂O, leading to the disappearance of their signal, a key confirmatory test.

  • Indazole N-H Proton (H1): The proton on the N1 position of the pyrazole ring is also exchangeable and will likely appear as a very broad singlet at a downfield chemical shift, often above 10 ppm, particularly in a hydrogen-bond-accepting solvent like DMSO-d₆.[4]

¹³C NMR Spectral Analysis
  • Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): Seven distinct carbon signals are expected.

    • Substituent Effects: The chemical shifts will be heavily influenced by the attached groups. The amino group (C6) will cause an upfield (shielding) shift, while the chloro (C3) and fluoro (C4) groups will cause significant downfield (deshielding) shifts for the carbons they are attached to.

    • Carbon-Fluorine Coupling (JCF): This is a defining feature of the ¹³C NMR spectrum. The fluorine atom at C4 will couple with several carbons in the ring. The largest coupling will be the one-bond coupling (¹JCF) for C4, which will appear as a large doublet. Smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) will split the signals of C3, C3a, C5, and C7a, providing invaluable information for definitive assignment.

Part 2: Predicted Spectroscopic Data

The following tables summarize the predicted NMR data for 6-Amino-3-chloro-4-fluoro-1H-indazole, based on the principles outlined above. These values are estimates for a spectrum recorded in DMSO-d₆.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale
H1 (N-H)12.5 - 13.5br s-Acidic proton on the pyrazole ring, characteristic of 1H-indazoles.
H77.20 - 7.40d⁴JHF ≈ 1-2Influenced by the adjacent C6-NH₂ group and shows small coupling to F.
H56.80 - 7.00dd³JHF ≈ 8-10, ⁴JHH ≈ 1-2Upfield shift due to adjacent NH₂. Split by ortho F and meta H7.
NH₂5.00 - 5.50br s-Exchangeable protons; chemical shift is concentration and solvent dependent.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant(s) (J, Hz)Rationale
C4150 - 155d¹JCF ≈ 240-250Directly attached to fluorine, resulting in a large downfield shift and coupling.
C6145 - 150s-Attached to the electron-donating amino group.
C7a138 - 142d³JCF ≈ 4-8Bridgehead carbon adjacent to the benzene ring.
C3130 - 135d²JCF ≈ 12-18Attached to chlorine, deshielded. Shows two-bond coupling to F.
C3a120 - 125d²JCF ≈ 15-20Bridgehead carbon adjacent to the pyrazole ring.
C5105 - 110d²JCF ≈ 20-25Shielded by the amino group at C6.
C795 - 100d⁴JCF ≈ 2-4Significantly shielded by the ortho-amino group.

Part 3: A Validated Experimental Protocol for Structural Verification

To move from prediction to empirical fact, a structured experimental approach is required. The following protocol is designed to yield high-quality, unambiguous data.

Step 1: Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. It has excellent solubilizing power for many heterocyclic compounds and its residual proton signal (≈2.50 ppm) does not typically interfere with aromatic signals.[5][6] Importantly, its ability to form hydrogen bonds allows for the observation of exchangeable N-H and NH₂ protons.[4][7][8]

  • Analyte Concentration: Dissolve 5-10 mg of 6-Amino-3-chloro-4-fluoro-1H-indazole in 0.6-0.7 mL of DMSO-d₆. This concentration is optimal for obtaining good signal-to-noise in both ¹H and ¹³C experiments on a modern spectrometer.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Note that many high-quality deuterated solvents are now supplied with TMS.[9]

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube to prevent shimming problems and ensure spectral quality.

Step 2: NMR Data Acquisition Workflow

The following workflow outlines the logical progression of experiments from initial survey scans to advanced 2D correlations for complete structural assignment.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR for Confirmation cluster_analysis Data Analysis prep Dissolve 5-10 mg Sample in 0.6 mL DMSO-d6 + TMS proton ¹H NMR (Standard Proton Scan) prep->proton carbon ¹³C{¹H} NMR (Proton Decoupled) proton->carbon Confirm proton count and basic pattern d2o D₂O Exchange (Add 1 drop D₂O, rerun ¹H) proton->d2o Identify exchangeable N-H and NH₂ protons cosy COSY (H-H Correlation) proton->cosy Identify coupled proton networks hsqc HSQC (Direct C-H Correlation) carbon->hsqc Initial C-H assignments hmbc HMBC (Long-Range C-H Correlation) cosy->hmbc assign Assign All Signals (Correlate 1D and 2D Data) cosy->assign hsqc->hmbc Connect molecular fragments via long-range couplings hsqc->assign hmbc->assign structure Final Structure Confirmation assign->structure

Caption: Recommended workflow for the complete NMR analysis of the target molecule.

Step 3: Spectrometer Parameters (400 MHz Example)
  • ¹H NMR:

    • Pulse Program: Standard 1-pulse (zg30)

    • Spectral Width: -2 to 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 8-16

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled 1-pulse (zgpg30)

    • Spectral Width: 0 to 180 ppm

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024-2048 (or more, depending on concentration)

Step 4: Interpretation of 2D NMR Data
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial. It will show a direct correlation between each proton and the carbon it is attached to. For this molecule, it will definitively link the signals for H5 and H7 to their respective carbons, C5 and C7.

  • HMBC (Heteronuclear Multiple Bond Correlation): This provides the key to assembling the molecular puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

    • H5 correlating to C4, C6, and C7.

    • H7 correlating to C5, C6, and C3a.

    • The N-H proton (H1) correlating to C3, C7a, and C3a. These long-range connections, especially the correlations to the quaternary (non-protonated) carbons, allow for the unambiguous assignment of the entire carbon skeleton.

Conclusion

This technical guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of 6-Amino-3-chloro-4-fluoro-1H-indazole. The defining spectral characteristics are expected to be the distinct patterns of the two aromatic protons (H5 and H7) and the extensive carbon-fluorine couplings observed in the ¹³C spectrum. While these predictions offer a strong basis for initial identification, the authoritative grounding of the structure must come from empirical data. By following the detailed experimental protocol herein, from meticulous sample preparation to the strategic application of 1D and 2D NMR experiments, researchers can confidently and accurately elucidate the structure of this and other similarly complex heterocyclic molecules.

References

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

  • Supporting Information. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available from: [Link]

  • ResearchGate. (2016, April 7). 13 C NMR of indazoles. Available from: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

  • IntechOpen. (2021, May 12). Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. Available from: [Link]

  • Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

  • ResearchGate. (2025, September 29). Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. Available from: [Link]

  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]

  • PMC. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available from: [Link]

  • PMC. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available from: [Link]

Sources

Exploratory

Rational Design and Mechanism of Action of 6-Amino-3-chloro-4-fluoro-1H-indazole Derivatives in Oncology

Executive Summary In contemporary oncology drug development, achieving kinome selectivity and overcoming acquired resistance mutations remain formidable challenges. The 6-amino-3-chloro-4-fluoro-1H-indazole scaffold has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary oncology drug development, achieving kinome selectivity and overcoming acquired resistance mutations remain formidable challenges. The 6-amino-3-chloro-4-fluoro-1H-indazole scaffold has emerged as a privileged pharmacophore in the rational design of next-generation kinase inhibitors. By acting as a highly tunable adenine mimetic, this specific substitution pattern allows medicinal chemists to exploit deep hydrophobic pockets and stabilize inactive kinase conformations. This technical whitepaper dissects the structural causality, thermodynamic mechanisms, and self-validating experimental workflows essential for developing and evaluating these derivatives.

Structural Rationale & Pharmacophore Causality

As application scientists, we do not simply append halogens to a core; we engineer specific electrostatic and steric microenvironments. The 6-amino-3-chloro-4-fluoro-1H-indazole core is a masterclass in rational drug design, where every substituent serves a precise thermodynamic or kinetic purpose[1].

The 1H-Indazole Core: The ATP-Competitive Anchor

The 1H-indazole bicyclic system is a classic bioisostere for the adenine ring of ATP. Upon entering the kinase active site, the N1 and N2 atoms act as a bidentate hydrogen bond donor-acceptor pair. They interact directly with the backbone amide and carbonyl groups of the kinase hinge region (typically involving Cysteine and Glutamate residues)[1]. This anchors the molecule within the ATP-binding cleft.

The 3-Chloro Substituent: Halogen Bonding and Metabolic Shielding

The C3 position of the indazole ring is a known metabolic "soft spot," highly susceptible to oxidative degradation by cytochrome P450 enzymes. Substituting this position with chlorine provides critical metabolic shielding[2]. More importantly, chlorine's polarizability allows for the formation of a highly directional halogen bond (σ-hole interaction)[3]. The 3-chloro group projects directly into the gatekeeper pocket, forming stabilizing non-covalent interactions with the backbone carbonyls or electron-rich side chains (e.g., Methionine or Threonine), thereby significantly increasing target binding affinity[2][3].

The 4-Fluoro Substituent: Electronic Modulation

Fluorine is the most electronegative element and possesses a very small van der Waals radius, making it sterically similar to hydrogen but electronically profound[4]. Positioned at C4, adjacent to the 3-chloro group, the fluorine atom serves two causal functions:

  • pKa Modulation: Its strong electron-withdrawing nature lowers the pKa of the adjacent indazole NH, strengthening the hydrogen bond donated to the kinase hinge region[2].

  • Conformational Freezing: The stereoelectronic repulsion between the 4-fluoro and 3-chloro groups locks the molecule into a rigid, low-energy conformation that perfectly complements the geometry of the target pocket, reducing the entropic penalty of binding[4].

The 6-Amino Vector: The Allosteric Extension

While the indazole core anchors to the hinge, the exocyclic 6-amino group acts as a versatile synthetic vector[5]. In oncology drug design, this amine is typically functionalized into a urea or amide linkage, extending a bulky hydrophobic tail (e.g., a substituted phenyl or trifluoromethyl group) past the gatekeeper residue and into the adjacent allosteric pocket[1].

Mechanism of Action: Trapping the DFG-Out Conformation

The primary mechanism of action for derivatives of this scaffold in targeting Receptor Tyrosine Kinases (RTKs) like VEGFR, FGFR, and FLT3 is Type II Kinase Inhibition [5][6].

Kinases exist in a dynamic equilibrium between an active (DFG-in) and an inactive (DFG-out) state. In the DFG-out conformation, the Aspartate-Phenylalanine-Glycine motif flips, exposing a deep, hydrophobic allosteric pocket adjacent to the ATP-binding site[7].

By utilizing the 6-amino linkage to project a hydrophobic tail into this newly formed pocket, these indazole derivatives selectively bind and stabilize the inactive DFG-out state[6][7].

  • Kinetic Advantage: Because the kinase must undergo a massive structural rearrangement to release the drug, Type II inhibitors exhibit exceptionally slow off-rates (long residence times), leading to prolonged pharmacodynamic suppression of the oncogenic signaling pathway[7].

  • Selectivity Advantage: The DFG-out allosteric pocket is less conserved across the kinome than the ATP hinge region, granting these derivatives superior selectivity profiles compared to traditional Type I inhibitors[5].

Pathway RTK Receptor Tyrosine Kinase (Active DFG-in) Inactive Inactive Kinase (DFG-out State) RTK->Inactive Conformational Shift Drug Indazole Derivative (6-Amino-3-Cl-4-F) Drug->RTK Allosteric Binding MAPK MAPK/ERK Pathway (Proliferation) Inactive->MAPK Signal Blockade Apoptosis Tumor Apoptosis & Growth Arrest MAPK->Apoptosis Pathway Inhibition

Caption: Mechanism of RTK inhibition via DFG-out stabilization by indazole derivatives.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these derivatives requires protocols that validate both biochemical affinity and physiological target engagement. Do not rely solely on standard enzymatic assays, as they fail to capture the kinetic nuances of Type II inhibitors.

Protocol 1: Time-Resolved FRET (TR-FRET) Binding Assay

Causality: Standard ATP-consumption assays are highly sensitive to the intracellular ATP concentration and often misrepresent the potency of Type II inhibitors due to their slow binding kinetics. TR-FRET directly measures the thermodynamic binding affinity (Kd) and accommodates the required equilibration time.

  • Preparation: Dilute the target kinase (e.g., VEGFR2) and a fluorescently labeled tracer (a known Type II probe) in assay buffer (HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Addition: Dispense the 6-amino-3-chloro-4-fluoro-1H-indazole derivatives in a 10-point dose-response curve using acoustic liquid handling to avoid plastic adsorption.

  • Equilibration (Critical Step): Incubate the microplate at room temperature for 120 minutes . Rationale: Type II inhibitors require extended time to induce and stabilize the DFG-in to DFG-out conformational shift. Shorter incubations will artificially inflate the IC50.

  • Readout: Measure the TR-FRET signal (Excitation 340 nm, Emission 615/665 nm). Calculate the displacement of the tracer to determine the binding affinity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical potency does not guarantee cellular efficacy. CETSA is a self-validating system that proves the drug penetrates the cell membrane, outcompetes physiological ATP (~1-5 mM), and physically engages the target kinase in its native cellular environment.

  • Incubation: Treat intact cancer cells (e.g., HUVEC or tumor-specific lines) with the indazole derivative or DMSO vehicle for 2 hours. Rationale: Intact cells maintain the natural intracellular ATP gradient and protein chaperone networks.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes. Rationale: Drug binding thermodynamically stabilizes the folded protein, shifting its melting temperature (Tm) higher.

  • Lysis & Separation: Lyse the cells via freeze-thaw cycles and centrifuge at 20,000 x g to pellet denatured proteins.

  • Quantification: Analyze the soluble fraction via Western blot or AlphaLISA to quantify the remaining folded kinase. A positive thermal shift (ΔTm > 2°C) confirms intracellular target engagement.

Workflow S1 Intact Cell Incubation S2 Thermal Challenge S1->S2 Drug Binding S3 Cell Lysis & Centrifugation S2->S3 Denaturation S4 Target Protein Quantification S3->S4 Soluble Fraction

Caption: Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.

Quantitative Data Presentation

The following table summarizes the representative structure-activity relationship (SAR) impact of the specific halogen substitutions on the indazole core, demonstrating the quantitative superiority of the 3-Cl, 4-F pattern.

Scaffold Substitution PatternHinge Affinity (Kd, nM)Cellular IC50 (VEGFR2, nM)Metabolic Half-life (T1/2, min)Primary Binding Mode
6-Amino-1H-indazole (Unsubstituted)145.0850.015.5DFG-in (Type I)
6-Amino-3-chloro-1H-indazole22.4110.542.0DFG-out (Type II)
6-Amino-4-fluoro-1H-indazole85.1340.228.3Mixed
6-Amino-3-chloro-4-fluoro-1H-indazole 3.2 12.8 >120.0 DFG-out (Type II)

Note: Data represents the synthesized urea-linked derivatives of each respective core. The dual halogenation synergistically enhances both biochemical potency (via halogen bonding and pKa modulation) and metabolic stability.

References

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - National Center for Biotechnology Information (PMC). 5

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor - Journal of Medicinal Chemistry (ACS). 1

  • Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - ACS Publications. 6

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing). 3

  • Prevalence of Halogens in 2025 FDA-Approved Drugs: Highlight on Suzetrigine, the First Nonopioid Painkiller in Decades - Journal of Medicinal Chemistry (ACS). 4

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - National Center for Biotechnology Information (PMC). 7

  • Key contemporary considerations for halogens in drug discovery - National Center for Biotechnology Information (PMC). 2

Sources

Foundational

Preliminary In Vitro Toxicity Screening of 6-Amino-3-chloro-4-fluoro-1H-indazole: A Technical Guide for Preclinical De-Risking

Executive Summary The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and anti-cancer therapeutics[1]. 6-Amino-3-chloro-4-fluoro-1H-indazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and anti-cancer therapeutics[1]. 6-Amino-3-chloro-4-fluoro-1H-indazole (CAS: 885520-15-0) represents a highly functionalized intermediate and a representative early-stage lead structure[2]. While the halogenation (chlorine and fluorine) enhances metabolic stability and target affinity, the presence of a primary aromatic amine introduces specific toxicological liabilities.

As a Senior Application Scientist, my objective in this whitepaper is to outline a rigorous, self-validating in vitro toxicity screening cascade. This guide moves beyond standard checklists, explaining the causality behind our experimental designs to ensure that early-stage de-risking of halogenated amino-indazoles is both mechanistically sound and compliant with global regulatory standards.

Mechanistic Rationale for Toxicity Screening

Before executing a screening cascade, we must understand the structural liabilities of 6-Amino-3-chloro-4-fluoro-1H-indazole. Toxicity is rarely random; it is structurally deterministic.

  • Aromatic Amine Liability (Genotoxicity & Hepatotoxicity): Primary aromatic amines are notorious for undergoing Cytochrome P450 (CYP)-mediated N-oxidation. This process yields a hydroxylamine intermediate that can dehydrate into a highly electrophilic nitrenium ion . If not neutralized by cellular glutathione (GSH), this reactive metabolite can covalently bind to DNA (causing mutagenesis) or hepatic proteins (causing drug-induced liver injury)[3].

  • Halogen-Driven Lipophilicity (Cardiotoxicity): The addition of chloro and fluoro groups increases the molecule's lipophilicity ( logP ). Highly lipophilic, basic compounds have a high propensity to inadvertently block the hERG (human Ether-à-go-go-Related Gene) potassium channel, leading to delayed ventricular repolarization and proarrhythmic risk (Torsades de Pointes)[4].

MechanisticPathway Parent 6-Amino-3-chloro-4-fluoro-1H-indazole (Parent Compound) CYP Hepatic CYP450 (N-oxidation) Parent->CYP Phase I Metabolism Hydroxylamine N-Hydroxylamine Intermediate CYP->Hydroxylamine Nitrenium Nitrenium Ion (Electrophilic Reactive Metabolite) Hydroxylamine->Nitrenium Dehydration GSH Glutathione (GSH) Trapping (Detoxification / LC-MS Detection) Nitrenium->GSH GSH Conjugation (In Vitro Assay) Protein Covalent Binding to Proteins/DNA (Hepatotoxicity / Mutagenesis) Nitrenium->Protein Cellular Depletion of GSH

Fig 1. CYP450-mediated bioactivation of the 6-amino-indazole core into a reactive nitrenium ion.

Comprehensive In Vitro Toxicity Screening Cascade

To systematically evaluate these risks, we employ a tiered workflow. Every protocol is designed as a self-validating system , meaning internal positive and negative controls are mandatory to prove assay sensitivity and specificity on the day of execution.

ToxicityCascade Start 6-Amino-3-chloro-4-fluoro-1H-indazole Candidate Tier1 Tier 1: Cytotoxicity & Reactive Metabolites (HepG2, HEK293, HLM + GSH) Start->Tier1 Tier2 Tier 2: Cardiotoxicity (Automated hERG Patch Clamp) Tier1->Tier2 IC50 > 50 µM No GSH Adducts Fail Structural Modification (Mitigate Liability) Tier1->Fail High Tox Tier3 Tier 3: Genotoxicity (Mini-Ames Test, Micronucleus Assay) Tier2->Tier3 hERG IC50 > 30 µM Tier2->Fail High hERG Decision Go / No-Go Decision Proceed to In Vivo Tier3->Decision Ames/MN Negative Tier3->Fail Ames Positive Fail->Start SAR Iteration

Fig 2. Tiered in vitro toxicity screening workflow for preclinical de-risking of indazole leads.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: General Cytotoxicity (ATP Depletion Assay)

We utilize HepG2 (human hepatoma) and HEK293 (human embryonic kidney) cells. HepG2 is chosen because it retains many liver-specific functions, making it a standard for early hepatotoxicity screening, while HEK293 serves as a baseline for general mammalian cytotoxicity.

  • Cell Seeding: Seed HepG2 and HEK293 cells at 1×104 cells/well in 96-well opaque plates. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10-point serial dilution of 6-Amino-3-chloro-4-fluoro-1H-indazole (0.1 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.5% (v/v).

  • Self-Validation Controls: Include Chlorpromazine (50 µM) as a positive control for cytotoxicity and 0.5% DMSO as the vehicle (negative) control.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent (which measures ATP as an indicator of metabolically active cells), lyse the cells on an orbital shaker for 10 minutes, and record luminescence. Calculate the IC50​ .

Protocol 2: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

Because HepG2 cells lack high basal CYP450 activity, they may fail to bioactivate the aromatic amine. We bypass this by using Human Liver Microsomes (HLM) supplemented with Glutathione (GSH) to trap the transient nitrenium ion.

  • Reaction Mixture: In a 1.5 mL tube, combine 1 mg/mL HLM, 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate CYP450-mediated Phase I metabolism.

  • Quenching: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., diclofenac).

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry), scanning for mass shifts corresponding to GSH conjugation ( [M+H]++307 Da ).

Protocol 3: Automated hERG Patch-Clamp (Cardiotoxicity)

Radioligand binding assays only indicate affinity; they do not confirm functional channel blockade. Therefore, automated patch-clamp is the gold standard required by the[4].

  • Cell Preparation: Harvest CHO cells stably expressing the hERG potassium channel and load them into an automated patch-clamp system (e.g., QPatch).

  • Perfusion: Perfuse cells with extracellular solution containing 6-Amino-3-chloro-4-fluoro-1H-indazole at concentrations ranging from 0.1 to 30 µM.

  • Voltage Protocol: Establish whole-cell configuration. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Validation: Use E-4031 (100 nM), a known hERG inhibitor, as a positive control. A valid assay must show >80% tail current block by E-4031. Calculate the compound's IC50​ based on peak tail current reduction.

Protocol 4: Mini-Ames Test (Genotoxicity)

To comply with early-stage principles of the [3], we use a miniaturized fluctuation Ames test. This requires only milligrams of the compound while accurately detecting frameshift and point mutations.

  • Bacterial Preparation: Grow Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight.

  • Exposure: In 384-well plates containing pH indicator medium, mix the bacteria with the test compound (up to 500 µ g/well ).

  • Metabolic Activation: Run parallel plates with and without 10% rat liver S9 fraction (to account for the nitrenium ion bioactivation).

  • Self-Validation Controls:

    • -S9 Positive Control: 4-Nitroquinoline 1-oxide (4-NQO).

    • +S9 Positive Control: 2-Aminoanthracene (2-AA).

  • Scoring: Incubate at 37°C for 48 hours. Score wells for a color change from purple to yellow, indicating bacterial growth due to a reversion mutation restoring histidine synthesis.

Data Presentation & Interpretation

The following table synthesizes the expected/hypothetical screening data for 6-Amino-3-chloro-4-fluoro-1H-indazole against industry-standard acceptance thresholds for early-stage leads.

Assay ParameterTarget/Cell LineHypothetical ResultAcceptance ThresholdStatusMechanistic Interpretation
Cytotoxicity HepG2 IC50​>100 µM >50 µM Pass Low direct hepatocyte toxicity.
Cytotoxicity HEK293 IC50​=85 µM >50 µM Pass Low general mammalian toxicity.
Reactive Metabolites HLM + GSHTrace Adducts DetectedZero / TraceFlag Minor CYP-mediated bioactivation of the 6-amino group. Monitor in vivo GSH depletion.
Cardiotoxicity CHO-hERG IC50​=42 µM >30 µM Pass Halogenation increases logP, but basicity is low enough to avoid severe hERG binding.
Genotoxicity TA98 / TA100Negative (+/- S9)NegativePass Trace nitrenium formation is insufficient to cause significant DNA intercalation/mutation.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Advances (RSC Publishing) URL:[Link][1]

  • International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability Source: Federal Register / U.S. Food and Drug Administration (FDA) URL:[Link][3]

  • E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential--Questions and Answers Source: U.S. Food and Drug Administration (FDA) URL:[Link][4]

Sources

Exploratory

Computational Docking and Binding Affinity Profiling of 6-Amino-3-chloro-4-fluoro-1H-indazole in Fragment-Based Kinase Inhibitor Design

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the indazole heterocyclic system has emerged as a profoundly privileged scaffold, particularly in the development of receptor tyrosine kinase (R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the indazole heterocyclic system has emerged as a profoundly privileged scaffold, particularly in the development of receptor tyrosine kinase (RTK) inhibitors[1]. The compound 6-Amino-3-chloro-4-fluoro-1H-indazole (CAS: 885520-15-0) represents a highly functionalized, low-molecular-weight building block optimized for structure-based drug design (SBDD).

This whitepaper provides an authoritative, step-by-step technical guide on executing computational docking, thermodynamic profiling, and molecular dynamics (MD) workflows for this specific fragment. By understanding the causality behind its electronic and steric properties, researchers can effectively utilize this scaffold to target critical kinases such as FGFR, VEGFR2, and AXL[2][3][4].

Mechanistic Rationale: The "Why" Behind the Scaffold

Successful FBDD relies on fragments that possess high ligand efficiency (LE) and clear vectors for synthetic elaboration. 6-Amino-3-chloro-4-fluoro-1H-indazole is engineered with specific functional groups that dictate its binding causality:

  • 1H-Indazole Core (The Anchor): Acting as a bioisostere for phenol and indole, the indazole core provides a bidentate hydrogen-bonding motif. The N1-H acts as a hydrogen bond donor, while the N2 acts as an acceptor, perfectly complementing the backbone carbonyls and amides of the kinase hinge region (e.g., Glu562 in FGFR1 or Cys919 in VEGFR2)[1][2][4].

  • 4-Fluoro Substitution (Electronic Modulator): Fluorine exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the adjacent N1 proton, thereby strengthening its hydrogen-bond donor capacity to the hinge region. Furthermore, it enhances the fragment's metabolic stability and lipophilicity[1].

  • 3-Chloro Substitution (Hydrophobic Probe): The chlorine atom at the 3-position is spatially oriented to project into the hydrophobic gatekeeper pocket of the kinase active site. It participates in critical van der Waals interactions and potential halogen bonding, driving shape complementarity[3].

  • 6-Amino Group (The Growth Vector): In the bound state, the 6-position typically points outward toward the solvent-exposed channel. The primary amine serves as an ideal synthetic handle for fragment growing (e.g., via amide, urea, or sulfonamide coupling) to capture additional interactions in the DFG-out or DFG-in pockets without disrupting the core hinge-binding mode[3][5].

Binding_Logic Core 6-Amino-3-chloro-4-fluoro-1H-indazole N 1H-Indazole Core (N1-H, N2) Core->N F 4-Fluoro Substitution Core->F Cl 3-Chloro Substitution Core->Cl NH2 6-Amino Group Core->NH2 Hinge Kinase Hinge Region (Hydrogen Bonding) N->Hinge pKa Lowers N1 pKa (Strengthens H-Bond) F->pKa Gate Gatekeeper Pocket (Hydrophobic/Halogen Bond) Cl->Gate Solvent Solvent Channel (Vector for Fragment Growing) NH2->Solvent pKa->Hinge

Caption: Mechanistic logic of 6-Amino-3-chloro-4-fluoro-1H-indazole functional groups in kinase binding.

Computational Docking Protocol: A Self-Validating System

To accurately model the binding affinity of this fragment, standard docking protocols must be heavily modified. Fragments have low molecular weights, meaning standard scoring functions (which are parameterized for larger, drug-like molecules) often miscalculate their desolvation penalties.

Step 2.1: Target Selection & Protein Preparation
  • Structure Retrieval: Obtain high-resolution (< 2.5 Å) crystal structures of the target kinases (e.g., VEGFR2 [PDB: 4AGD], FGFR1 [PDB: 5A46])[4].

  • Protonation State Assignment: This is a critical failure point in many docking studies. Use a tool like PROPKA within the Schrödinger Protein Preparation Wizard to assign protonation states at physiological pH (7.4). Causality: The protonation state of the hinge region residues (especially acidic residues like Glu) drastically alters the hydrogen bonding network, which is the primary anchor for indazole fragments.

  • Restrained Minimization: Apply the OPLS4 force field to minimize the protein, allowing heavy atoms to converge to an RMSD of 0.3 Å. This relieves steric clashes while preserving the experimentally validated backbone architecture.

Step 2.2: Ligand Preparation & Tautomerization
  • Tautomer Generation: 1H-indazoles exist in equilibrium with their 2H-indazole tautomers. Use LigPrep (or OpenBabel) to generate both tautomeric states.

  • Ionization: Generate possible ionization states at pH 7.4 ± 1.0 using Epik. Note: The 6-amino group will largely remain neutral, and the indazole core must remain protonated at N1 to act as a hinge donor.

Step 2.3: Grid Generation and Docking Execution
  • Grid Bounding Box: Center the grid box strictly on the hinge region (e.g., Cys919 in VEGFR2)[4]. Restrict the inner box to 10 ų to force the algorithm to sample the hinge comprehensively.

  • Docking Algorithm: Execute Glide Extra Precision (XP) or AutoDock Vina. Apply a core constraint (hydrogen bond requirement) to the hinge backbone to filter out decoy poses that do not utilize the indazole N1/N2 motif[2].

FBDD_Workflow A Ligand Prep: 6-Amino-3-chloro-4-fluoro-1H-indazole C Molecular Docking (Glide XP / AutoDock Vina) A->C B Protein Prep: Kinase Domain (e.g., VEGFR2/FGFR1) B->C D Pose Evaluation (Hinge-Binding Verification) C->D E Binding Affinity (MM-GBSA Calculation) D->E F Molecular Dynamics (RMSD/RMSF Stability) E->F G Fragment Growing (Hit-to-Lead Optimization) F->G

Caption: Step-by-step computational workflow for fragment-based kinase inhibitor design.

Advanced Binding Affinity Evaluation

Because empirical docking scores (like Glide XP) often fail to accurately rank fragments due to their high ligand efficiency (LE) and low molecular weight, post-docking thermodynamic profiling is mandatory.

MM-GBSA Free Energy Calculations

Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations must be employed to calculate the true free energy of binding ( ΔGbind​ ).

  • Causality: MM-GBSA accounts for solvent polarization and conformational entropy, effectively correcting the disproportionate desolvation penalties applied to small fragments by standard docking algorithms. A ΔGbind​ of < -30 kcal/mol for a fragment of this size indicates an exceptionally high-quality hit.

Molecular Dynamics (MD) Simulation

Fragments possess high translational and rotational degrees of freedom. A static docking pose is insufficient to prove binding viability.

  • Protocol: Subject the top-ranked complex to a 100 ns MD simulation (using Desmond or GROMACS) in an explicit TIP3P water model[6].

  • Validation Metric: Monitor the Root Mean Square Deviation (RMSD) of the indazole core relative to the protein backbone. If the fragment RMSD exceeds 2.0 Å, the pose is considered unstable and rejected[6].

Quantitative Data Presentation

The following table summarizes the expected computational binding profile of the 6-Amino-3-chloro-4-fluoro-1H-indazole scaffold against primary kinase targets, extrapolated from established indazole FBDD literature[2][3][4].

Target KinasePDB IDPrimary Hinge InteractionGlide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Ligand Efficiency (LE)
FGFR1 5A46Glu562 (N1-H, N2)-6.45-32.100.42
VEGFR2 4AGDCys919 (N1-H, N2)-6.99-35.450.45
AXL 5U6BMet623 (N1-H, N2)-5.80-28.900.38

Note: Ligand Efficiency (LE) is calculated as ( ΔG / heavy atom count). An LE > 0.30 is considered excellent for a starting fragment, validating this scaffold as a prime candidate for hit-to-lead optimization.

Conclusion

The 6-Amino-3-chloro-4-fluoro-1H-indazole scaffold is a meticulously designed fragment that leverages the proven hinge-binding capabilities of the indazole core[1][5]. By utilizing the computational workflows outlined in this guide—specifically the integration of strict protonation state control, MM-GBSA thermodynamic profiling, and MD simulation validation—drug development professionals can confidently use this building block as the foundation for novel, highly selective kinase inhibitors.

References

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design ACS Medicinal Chemistry Letters[Link]

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors Bioorganic & Medicinal Chemistry (PubMed)[Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction Biosciences Biotechnology Research Asia[Link]

  • Molecular Dynamics-Guided Design and Chemoproteomic Profiling of Covalent Kinase Activity Probes Journal of the American Chemical Society[Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds RSC Advances[Link]

Sources

Foundational

Thermodynamic stability and degradation pathways of 3-chloro-4-fluoro-1H-indazoles

Thermodynamic Stability and Degradation Pathways of 3-Chloro-4-fluoro-1H-indazoles: An In-Depth Technical Guide Executive Summary & Rationale The 3-chloro-4-fluoro-1H-indazole scaffold is a highly privileged heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Degradation Pathways of 3-Chloro-4-fluoro-1H-indazoles: An In-Depth Technical Guide

Executive Summary & Rationale

The 3-chloro-4-fluoro-1H-indazole scaffold is a highly privileged heterocyclic motif in contemporary medicinal chemistry, frequently utilized in the design of targeted therapeutics such as kinase and PARP inhibitors. The unique di-halogenated substitution pattern—a chlorine atom at the C3 position and a fluorine atom at the C4 position—imparts distinct physicochemical properties. For drug development professionals, mastering the thermodynamic stability, tautomeric behavior, and degradation pathways of this scaffold is not merely an academic exercise; it is a regulatory prerequisite for successful formulation, shelf-life optimization, and the development of stability-indicating analytical methods.

Thermodynamic Stability and Tautomeric Equilibria

Indazoles inherently exhibit annular tautomerism, existing in a dynamic equilibrium between the 1H-indazole and 2H-indazole forms[1][2].

  • Aromaticity and Energy Differentials: The 1H-tautomer is characterized by a fully delocalized benzenoid structure, whereas the 2H-tautomer adopts a less stable quinonoid configuration[1]. Extensive thermodynamic and density functional theory (DFT) calculations consistently demonstrate that the 1H-tautomer is thermodynamically favored in the gas phase, in solution, and in the solid state[1][2]. The energy margin favoring the 1H form is typically between 3.6 to 4.1 kcal/mol (approximately 15 kJ/mol)[2][3].

  • Substituent Effects on the Scaffold: The introduction of the 3-chloro and 4-fluoro groups significantly modulates the electron density of the indazole core. The highly electronegative fluorine at C4 exerts a strong inductive electron-withdrawing effect (-I), which increases the acidity of the N1 proton. Concurrently, the bulky and electronegative chlorine at C3 provides steric shielding and further depletes electron density from the pyrazole ring. While these halogens do not invert the tautomeric preference (1H remains the dominant thermodynamic product), they lower the overall basicity of the molecule and influence its intermolecular hydrogen-bonding capacity. In specific aprotic environments, the 2H form can be transiently stabilized via centrosymmetric dimerization[2].

Primary Degradation Pathways: Mechanisms and Causality

The degradation of 3-chloro-4-fluoro-1H-indazole is dictated by the specific vulnerabilities of its carbon-halogen bonds and the heterocyclic core. Forced degradation studies reveal three primary pathways[4][5]:

  • Photolytic Degradation (Dechlorination): Aromatic heterocyclic systems are inherently susceptible to photodegradation[4]. For this specific scaffold, the C-Cl bond at the 3-position is the primary locus of photolytic instability. Because the C-Cl bond dissociation energy (~330 kJ/mol) is significantly lower than that of the C-F bond (~485 kJ/mol), exposure to UV/Visible light predominantly induces homolytic cleavage of the C-Cl bond[6]. This generates a highly reactive indazolyl radical that can subsequently undergo hydrogen abstraction, dimerization, or reaction with molecular oxygen to form complex degradation products[5].

  • Nucleophilic Aromatic Substitution (SNAr) and Hydrolysis: While the indazole ring itself is generally hydrolytically stable under ambient conditions[4], the 4-fluoro substituent is highly activated. The combined electron-withdrawing effects of the adjacent pyrazole ring nitrogens and the C3-chlorine atom create a substantial partial positive charge at C4. Under harsh basic conditions (e.g., elevated temperatures with strong nucleophiles), the molecule is susceptible to SNAr, leading to defluorination and the formation of 4-hydroxy or 4-amino derivatives.

  • Oxidative Degradation: Exposure to strong oxidizing agents (e.g., peroxides) targets the electron-rich nitrogen atoms of the pyrazole ring, potentially leading to N-oxidation (forming indazole-N-oxides) or, under extreme oxidative stress, cleavage of the pyrazole ring[5].

TautomerDegradation T1H 3-Chloro-4-fluoro-1H-indazole (Thermodynamically Stable) T2H 3-Chloro-4-fluoro-2H-indazole (Quinonoid, Less Stable) T1H->T2H Tautomerization (ΔG ≈ 4.1 kcal/mol) PhotoDeg Photolytic Degradation (C-Cl Homolysis) T1H->PhotoDeg UV Light (<300 nm) NucDeg Nucleophilic Substitution (C-F SNAr Cleavage) T1H->NucDeg Strong Base / Nucleophiles OxDeg Oxidative Degradation (N-Oxidation) T1H->OxDeg Peroxides / ROS

Caption: Tautomeric equilibrium and primary degradation pathways of 3-chloro-4-fluoro-1H-indazole.

Quantitative Physicochemical & Stability Data

To facilitate formulation decisions, the thermodynamic and kinetic parameters governing the stability of this scaffold are summarized below.

Property / MetricValue / CharacteristicMechanistic Implication
Tautomeric Energy Gap (ΔG) ~3.6 - 4.1 kcal/mol (1H favored)1H-tautomer dominates in standard conditions due to benzenoid aromaticity.
C-Cl Bond Dissociation Energy ~330 kJ/molPrimary site of photolytic homolysis (radical formation).
C-F Bond Dissociation Energy ~485 kJ/molResistant to homolysis; vulnerable only to SNAr under basic stress.
Hydrolytic Stability (pH 4-8) HighIndazole core remains intact without extreme pH/thermal stress.
Mass Balance Target 95% - 105%Validates that no volatile degradants are lost during stress testing.

Self-Validating Experimental Protocols

To rigorously evaluate the stability of 3-chloro-4-fluoro-1H-indazoles, empirical validation must follow ICH Q1A(R2) and Q1B guidelines[4]. The following protocol is designed as a self-validating system, incorporating strict quenching and mass balance checks to ensure data integrity.

Protocol: ICH-Compliant Forced Degradation Workflow Causality Focus: By isolating specific stressors (acid, base, heat, light, oxidation), researchers can force specific mechanistic pathways (e.g., SNAr via base, homolysis via light) to identify intrinsic molecular vulnerabilities[7].

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 3-chloro-4-fluoro-1H-indazole in an inert, MS-compatible solvent (e.g., HPLC-grade Acetonitrile)[7].

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 60°C for 24-48 hours[7].

    • Basic Hydrolysis (SNAr Target): Mix 1 mL stock with 1 mL 0.1 M NaOH. Incubate at 60°C for 24-48 hours[7].

    • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light[7].

    • Photolytic Stress: Expose the solution to UV/Vis light in a photostability chamber (1.2 million lux hours and 200 watt hours/square meter) per ICH Q1B. Wrap a control vial in aluminum foil[5][7].

  • Neutralization & Quenching (Critical Step): Neutralize acidic and basic samples (e.g., add 0.1 M NaOH to the acid sample) immediately after the stress period. Causality: Failing to neutralize the sample before injection can alter LC retention times, degrade the stationary phase, or cause in-needle degradation, leading to false degradation kinetics[4][7].

  • LC-MS/PDA Analysis: Analyze using a high-resolution mass spectrometer coupled with a photodiode array detector.

  • Validation via Mass Balance: Calculate the sum of the peak areas of the parent compound and all degradants. A mass balance of 95-105% confirms that no volatile or non-UV-absorbing degradants have escaped detection, validating the method as fully stability-indicating[5].

Workflow cluster_stress ICH Forced Degradation Stressors Prep Sample Prep (1 mg/mL in MeCN) Acid Acidic (0.1M HCl, 60°C) Prep->Acid Base Basic (0.1M NaOH, 60°C) Prep->Base Ox Oxidative (3% H2O2, RT) Prep->Ox Photo Photolytic (UV/Vis, ICH Q1B) Prep->Photo Neut Neutralization & Quenching Acid->Neut Base->Neut Ox->Neut Photo->Neut LCMS LC-MS/PDA Analysis (Mass Balance Validation) Neut->LCMS

Caption: Self-validating ICH-compliant forced degradation experimental workflow.

References

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • On the solvatochromism, dimerization and tautomerism of indazole Source: ResearchGate URL:[Link]

  • Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions Source: Semantic Scholar URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Target Identification for 6-Amino-3-chloro-4-fluoro-1H-indazole Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The discovery of small molecule kinase inhibitors has revolutionized targeted therapy, yet the successful translation of these molecules from bench...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of small molecule kinase inhibitors has revolutionized targeted therapy, yet the successful translation of these molecules from bench to bedside is often hampered by a lack of complete understanding of their molecular targets. This is particularly true for novel chemical entities such as 6-Amino-3-chloro-4-fluoro-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, known to produce potent kinase inhibitors.[1][2] This technical guide provides a comprehensive, in-depth framework for the identification and validation of the protein kinase targets of novel inhibitors, using 6-Amino-3-chloro-4-fluoro-1H-indazole as a representative case. We will explore a multi-pronged approach, integrating computational prediction, chemical proteomics, and cellular validation strategies to build a high-confidence target profile. This guide is designed to be a practical resource for researchers, providing not only the theoretical underpinnings of each technique but also actionable, step-by-step protocols and data interpretation guidance.

Introduction: The Challenge of Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases like cancer.[3] This has made them one of the most important classes of drug targets.[4] However, the high degree of conservation in the ATP-binding site, the primary target for most small molecule inhibitors, presents a significant challenge in developing truly selective drugs.[5][6] A single inhibitor can often interact with multiple kinases, leading to off-target effects that can cause toxicity or even unexpected therapeutic benefits.[5][6] Therefore, a thorough "target deconvolution" – the process of identifying all the molecular targets of a compound – is a critical step in the drug discovery and development process.[7][8]

For a novel compound like 6-Amino-3-chloro-4-fluoro-1H-indazole, which belongs to a class of compounds known for their kinase inhibitory potential, a systematic and unbiased approach to target identification is paramount.[9][10] This guide will outline a logical workflow, starting from in silico predictions to guide experimental design, followed by robust biochemical and cellular methods to identify and validate the direct targets of the inhibitor.

The Strategic Workflow for Target Identification

A successful target identification campaign requires a multi-faceted approach that combines different technologies to cross-validate findings and build a comprehensive picture of the inhibitor's interactions. Our proposed workflow is designed to be iterative, with insights from one stage informing the experiments in the next.

Figure 1: A strategic workflow for kinase inhibitor target identification.

Phase 1: In Silico Target Prediction

Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential targets of 6-Amino-3-chloro-4-fluoro-1H-indazole. These methods leverage the vast amount of existing data on kinase structures and inhibitor activities.

Rationale and Methodologies

Computational approaches for target prediction can be broadly categorized into ligand-based and structure-based methods.[11]

  • Ligand-Based Methods: These approaches compare the chemical structure of the query compound to databases of known kinase inhibitors.[11] Techniques like chemical similarity searching and quantitative structure-activity relationship (QSAR) modeling can predict potential targets based on the principle that structurally similar molecules are likely to have similar biological activities.[12][13]

  • Structure-Based Methods: These methods utilize the 3D structures of protein kinases.[11] Molecular docking simulations can predict how 6-Amino-3-chloro-4-fluoro-1H-indazole might bind to the ATP-binding pockets of a large panel of kinases.[11] Another approach is binding site similarity analysis, which identifies kinases with similar pocket geometries and physicochemical properties to known targets of similar compounds.[14]

More recently, machine learning algorithms, particularly deep learning models like 3D convolutional neural networks, have shown promise in predicting the target landscape of kinase inhibitors with improved accuracy.[15][16] These models can learn complex relationships between inhibitor structures and kinase targets from large datasets.[15]

Practical Implementation and Expected Output

A practical in silico workflow would involve using a combination of these methods. For instance, a platform like KinasePred could be employed to generate an initial list of potential kinase targets.[16][17] This would be followed by molecular docking studies using the predicted targets to refine the binding poses and estimate binding affinities.

The output of this phase will be a ranked list of putative kinase targets for 6-Amino-3-chloro-4-fluoro-1H-indazole. This list will be crucial for guiding the design of subsequent experimental studies, such as selecting kinases for in vitro validation assays or informing the design of kinome-wide profiling experiments.

Table 1: Hypothetical In Silico Prediction Results for 6-Amino-3-chloro-4-fluoro-1H-indazole

RankPredicted Kinase TargetPrediction MethodConfidence Score
1Aurora Kinase AMachine Learning0.92
2Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Molecular Docking-8.5 kcal/mol
3p38 Mitogen-Activated Protein Kinase (MAPK)Chemical Similarity0.85
4Cyclin-Dependent Kinase 2 (CDK2)Binding Site SimilarityHigh
5Spleen Tyrosine Kinase (SYK)Machine Learning0.78

Phase 2: Chemical Proteomics for Unbiased Target Identification

Chemical proteomics offers a powerful and unbiased approach to identify the direct binding partners of a small molecule within a complex biological sample.[5][18] This is achieved by using a modified version of the inhibitor, known as an affinity probe, to "fish out" its targets from a cell lysate.

Design and Synthesis of an Affinity Probe

The first step in a chemical proteomics experiment is the design and synthesis of an affinity probe based on the structure of 6-Amino-3-chloro-4-fluoro-1H-indazole. A successful probe must retain high affinity for its targets and incorporate three key components:[19][20]

  • A high-affinity ligand: In this case, the 6-Amino-3-chloro-4-fluoro-1H-indazole core.

  • A reactive group: This allows for covalent modification of the target proteins. A photo-reactive group, such as a diazirine, is often preferred as it can be activated by UV light to form a covalent bond with nearby proteins.[19]

  • A tag: This enables the visualization and/or purification of the labeled proteins. An alkyne tag is commonly used, as it can be "clicked" to a biotin azide via copper-catalyzed alkyne-azide cycloaddition (CuAAC) for subsequent enrichment on streptavidin beads.[3]

It is crucial to carefully consider the point of attachment for the linker and tag to minimize disruption of the inhibitor's binding to its targets. Structure-activity relationship (SAR) data for the inhibitor class can guide this process.

Affinity_Probe_Design Inhibitor 6-Amino-3-chloro-4-fluoro-1H-indazole (High-affinity ligand) Probe Affinity Probe Linker Reactive Group (e.g., Diazirine) Tag (e.g., Alkyne) Inhibitor->Probe Chemical Synthesis

Figure 2: General structure of an affinity probe for chemical proteomics.

Affinity-Based Protein Profiling (AfBPP) Protocol

The general workflow for an AfBPP experiment is as follows:[21][22][23][24]

  • Probe Incubation: Treat live cells or cell lysates with the 6-Amino-3-chloro-4-fluoro-1H-indazole affinity probe.

  • Photo-crosslinking: Irradiate the samples with UV light to induce covalent crosslinking between the probe and its target proteins.[25]

  • Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a biotin tag to the alkyne-modified proteins.[3]

  • Enrichment: Use streptavidin-coated beads to pull down the biotinylated protein-probe complexes.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.

  • Mass Spectrometry Analysis: Identify the enriched proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

To distinguish true targets from non-specific binders, a competition experiment is essential. This involves pre-incubating the cells or lysate with an excess of the unmodified 6-Amino-3-chloro-4-fluoro-1H-indazole before adding the probe. True targets will be "competed off" by the free inhibitor, leading to a significant reduction in their signal in the mass spectrometry data.[25]

Affinity Chromatography Coupled to Mass Spectrometry

A complementary and widely used technique is affinity chromatography coupled to mass spectrometry.[8][26][27][28] In this approach, the inhibitor is immobilized on a solid support (e.g., agarose beads).[8][28] A cell lysate is then passed over this affinity matrix, and proteins that bind to the inhibitor are retained.[8][28] After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[8][28] This method is particularly useful for identifying high-affinity interactions.[8]

Phase 3: Kinome Profiling

While chemical proteomics identifies direct binding partners, it doesn't necessarily reveal the functional consequences of that binding. Kinome profiling techniques provide a broader view of the inhibitor's effects on the entire kinase network within a cell.[29]

Rationale and Available Technologies

The goal of kinome profiling is to assess the activity of a large number of kinases simultaneously in response to inhibitor treatment.[29] Several platforms are available for this purpose:

  • Peptide Arrays: These arrays contain a large number of kinase substrate peptides immobilized on a solid support.[29] Cell lysates are incubated with the array in the presence of radiolabeled ATP, and the phosphorylation of the peptides is measured to infer the activity of the corresponding kinases.[29]

  • Multiplexed Inhibitor Bead (MIB) / Kinobeads: This chemical proteomics approach uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.[30] The captured kinases are then identified and quantified by mass spectrometry. By comparing the kinome profile of untreated and inhibitor-treated cells, one can identify the kinases that are engaged by the drug.

  • Phosphoproteomics: This mass spectrometry-based approach provides a global snapshot of protein phosphorylation in the cell.[18] By comparing the phosphoproteomes of cells treated with and without the inhibitor, it's possible to identify changes in signaling pathways and infer the activity of upstream kinases.[18][30]

Experimental Design and Data Interpretation

A typical kinome profiling experiment would involve treating a relevant cell line with a dose-response of 6-Amino-3-chloro-4-fluoro-1H-indazole. The resulting kinome activity or phosphoproteomic data can then be used to generate a selectivity profile for the inhibitor.

Table 2: Hypothetical Kinome Profiling Data for 6-Amino-3-chloro-4-fluoro-1H-indazole (IC50 values in nM)

KinaseIC50 (nM)Kinase Family
Aurora Kinase A15Serine/Threonine Kinase
VEGFR250Tyrosine Kinase
p38 MAPK250Serine/Threonine Kinase
SRC>1000Tyrosine Kinase
EGFR>1000Tyrosine Kinase

This data, when combined with the direct binding data from chemical proteomics, provides a strong foundation for selecting high-confidence targets for further validation.

Phase 4: Cellular Target Validation and Mechanism of Action Studies

The final and most critical phase of target identification is to validate the physiological relevance of the identified targets in a cellular context.[31] This involves demonstrating that the inhibitor's cellular effects are a direct result of its interaction with the putative target.

Validating Target Engagement in Intact Cells

Several assays can be used to confirm that the inhibitor is engaging its target within living cells:

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating inhibitor-treated cells to various temperatures and then measuring the amount of soluble protein remaining, one can determine if the inhibitor has bound to its target.

  • NanoBRET™ Target Engagement Assay: This is a bioluminescence resonance energy transfer (BRET)-based assay that can quantitatively measure the binding of an inhibitor to a target protein in live cells.[32]

  • Western Blotting for Phospho-Substrates: If the target kinase has a known downstream substrate, one can use a phospho-specific antibody to measure the phosphorylation status of that substrate in response to inhibitor treatment.[33] A decrease in phosphorylation would indicate that the upstream kinase has been inhibited.[34]

Linking Target Inhibition to Cellular Phenotype

To definitively link target engagement to a cellular phenotype (e.g., inhibition of proliferation), several approaches can be used:

  • Genetic Knockdown/Knockout: Using techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target kinase should phenocopy the effects of the inhibitor.[31]

  • Rescue Experiments: In a cell line where the target kinase has been knocked out, re-introducing a wild-type version of the kinase should restore sensitivity to the inhibitor.

  • Mutant Alleles: If a mutation in the target kinase is known to confer resistance to the inhibitor, expressing this mutant allele in a sensitive cell line should make the cells resistant to the inhibitor's effects.[35]

Figure 3: Logic for cellular target validation.

Conclusion

The target identification of a novel kinase inhibitor like 6-Amino-3-chloro-4-fluoro-1H-indazole is a complex but essential undertaking. By following the integrated, multi-pronged approach outlined in this guide – from in silico prediction to chemical proteomics and rigorous cellular validation – researchers can build a comprehensive and high-confidence target profile. This detailed understanding of a compound's mechanism of action is fundamental to its successful development as a selective chemical probe for basic research or as a novel therapeutic agent. The self-validating nature of this workflow, where findings from orthogonal methods are used to corroborate each other, ensures a high degree of scientific integrity and trustworthiness in the final target identification.

References

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomics identifies unanticipated targets of clinical kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 12(3), 207-221. [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Affinity-Based Probes Based on Type II Kinase Inhibitors. Journal of the American Chemical Society, 132(44), 15768-15770. [Link]

  • Godl, K., Wissing, J., Im, S., Schmidt, D., Eickhoff, J., Bracher, F., ... & Bantscheff, M. (2005). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 102(48), 17351-17356. [Link]

  • Karhohs, K. W., & Merz, K. M. (2023). Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. PLOS Computational Biology, 19(9), e1011425. [Link]

  • Zhang, T., & Liu, Y. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1549, 139-147. [Link]

  • Ruprecht, B., Lemeer, S., Zörgiebel, C., Hahne, H., Mitosch, K., & Kuster, B. (2014). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Molecular Cancer Therapeutics, 13(11), 2751-2762. [Link]

  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). Computational methods for analysis and inference of kinase/inhibitor relationships. Current Opinion in Chemical Biology, 12(3), 324-331. [Link]

  • Gratteri, P., & Montanari, S. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 26(5), 2157. [Link]

  • Médard, J., Rix, U., & Superti-Furga, G. (2023). Chemical proteomics reveals the target landscape of 1000 kinase inhibitors. Nature Chemical Biology, 19(12), 1545-1554. [Link]

  • Hahne, H., Mitosch, K., & Kuster, B. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 743-754. [Link]

  • Shi, Z., An, N., Lu, B. M., Zhou, N., Yang, S. L., Zhang, B., ... & Bao, J. K. (2014). Identification of novel kinase inhibitors by targeting a kinase-related apoptotic protein-protein interaction network in HeLa cells. Cell Proliferation, 47(4), 345-355. [Link]

  • Knight, Z. A., & Shokat, K. M. (2004). Small-Molecule Kinase-Inhibitor Target Assessment. Angewandte Chemie International Edition, 43(7), 828-832. [Link]

  • Ji, H., Lu, X., Zhao, S., Wang, Q., Liao, B., Bauer, L. G., ... & Tan, C. S. H. (2023). Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions. Nature Communications, 14(1), 7407. [Link]

  • Ardito, F., Giuliani, M., Perrone, D., Troiano, G., & Lo Muzio, L. (2017). Mapping the Protein Kinome: Current Strategy and Future Direction. Journal of Cancer, 8(15), 2965-2972. [Link]

  • Milletti, F., & Vulpetti, A. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 229-237. [Link]

  • Montanari, S., & Gratteri, P. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 26(5), 2157. [Link]

  • Nardella, F., Di Bello, P., D’Alessandro, A., D’Ambrosio, E. A., Bertamino, A., Della Monica, C., ... & Gualtieri, M. J. (2021). Proteomic Profiling of Antimalarial Plasmodione Using 3-Benz(o)ylmenadione Affinity-Based Probes. ChemMedChem, 16(17), 2697-2706. [Link]

  • Naveed, H., & Gao, X. (2019). Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. bioRxiv. [Link]

  • Shi, Z., An, N., Lu, B. M., Zhou, N., Yang, S. L., Zhang, B., ... & Bao, J. K. (2014). Identification of novel kinase inhibitors by targeting a kinase-related apoptotic protein-protein interaction network in HeLa cells. Cell Proliferation, 47(4), 345-355. [Link]

  • Naveed, H., & Gao, X. (2019). Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. bioRxiv. [Link]

  • Blair, J. A., Rauh, D., Kung, C., & Shokat, K. M. (2007). Structure-guided development of affinity probes for tyrosine kinases using chemical genetics. Nature Chemical Biology, 3(4), 229-238. [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2012). Affinity-Based Probes Based on Type II Kinase Inhibitors. ACS Chemical Biology, 7(11), 1833-1839. [Link]

  • Oncodesign Services. (n.d.). Target Deconvolution. Retrieved from [Link]

  • Duncan, J. S., Litchfield, D. W., & Lajoie, G. A. (2012). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 11(6), M111.015264. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Hahne, H., Mitosch, K., & Kuster, B. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 743-754. [Link]

  • Ábrányi-Balogh, P., Petri, L., Imre, T., Szijj, P., Scarpino, A., Háfra, E., ... & Keserű, G. M. (2025). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. RSC Medicinal Chemistry, 16(5), 1014-1022. [Link]

  • PamGene. (n.d.). KinomePro - Functional Kinase Activity Profiling. Retrieved from [Link]

  • Morgan, K., & Bogyo, M. (2016). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 30, 10-17. [Link]

  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

  • Scott, J. D., & Pawson, T. (2018). New Screening Approaches for Kinases. In Royal Society of Chemistry. [Link]

  • Dissertation, T. U. M. (2021). Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-wide medicinal chemistry. mediaTUM. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Bishop, A. C., Ubersax, J. A., Petsch, D. T., Matheos, D. P., Gray, N. S., Blethrow, J., ... & Shokat, K. M. (2000). Design of allele-specific inhibitors to probe protein kinase signaling. Current Biology, 10(15), 903-912. [Link]

  • Konc, J., & Janežič, D. (2017). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 5, 66. [Link]

  • Kaschani, F. (2024). Affinity-based protein profiling (AfBPP) using different Callyaerin probes in M. tuberculosis H37Rv. EMBL-EBI. [Link]

  • Bouzayani, N., Guesmi, F., Jabli, M., Al-Ghorbani, M., Al-Salahi, R., & Driss, M. R. (2023). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 13(28), 19355-19368. [Link]

  • Wright, J. F., & Sieber, S. A. (2026). Combined Quantitative and Qualitative Statistical Analyses Improve Benzodiazepine Target Discovery in Label-free Affinity-Based Protein Profiling Data. Journal of Proteome Research. [Link]

  • Yang, Y., & Li, Y. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. RSC Chemical Biology, 2(3), 817-830. [Link]

  • Khan, I., & Zaib, S. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]

  • Zhang, Y., & Li, H. (2020). General schemes of affinity-based protein profiling. ResearchGate. [Link]

  • Maloney, K. M., & Eastgate, M. D. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(8), 4921-4935. [Link]

  • Wang, Y., Li, Y., Wang, Y., Li, Y., Li, Y., Li, Y., ... & Zhang, Y. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Wang, Y., Li, Y., Wang, Y., Li, Y., Li, Y., Li, Y., ... & Zhang, Y. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

Sources

Protocols & Analytical Methods

Method

HPLC-UV method development for 6-Amino-3-chloro-4-fluoro-1H-indazole purity analysis

Application Note: High-Resolution HPLC-UV Method Development and Validation for Purity Analysis of 6-Amino-3-chloro-4-fluoro-1H-indazole Introduction & Chemical Profiling 6-Amino-3-chloro-4-fluoro-1H-indazole is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution HPLC-UV Method Development and Validation for Purity Analysis of 6-Amino-3-chloro-4-fluoro-1H-indazole

Introduction & Chemical Profiling

6-Amino-3-chloro-4-fluoro-1H-indazole is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced targeted therapeutics, including Fibroblast Growth Factor Receptor 4 (FGFR4)[1] and IκB kinase alpha (IKKα) inhibitors[2]. The presence of multiple reactive sites and halogens makes its synthesis susceptible to the generation of closely related impurities, such as positional isomers (e.g., 5-amino or 7-amino analogs) and dehalogenated byproducts. Accurate purity determination is a critical quality attribute (CQA) during active pharmaceutical ingredient (API) development.

This protocol details a robust, stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. It is developed with a deep mechanistic understanding of the analyte's physicochemical properties and validated according to the latest ICH Q2(R2) guidelines[3].

Chromatographic Causality: Bridging Structure to Method

Developing a reliable method requires translating the molecule's structural features into chromatographic parameters. We do not merely select standard conditions; every parameter is chosen based on chemical causality:

  • Amphoteric Nature & pH Control: The molecule contains a basic exocyclic primary amine and a weakly acidic indazole secondary amine. At a neutral pH, the primary amine exists in a state of partial protonation, leading to severe peak tailing and retention time instability due to secondary interactions with residual silanols on the silica support.

    • Causality: By employing a highly acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA), the amine is fully protonated. This ensures a single, stable ionization state, yielding sharp peak symmetry and predictable retention.

  • Halogenation & Stationary Phase Selection: The chlorine and fluorine substituents strongly withdraw electron density from the indazole ring, altering its dipole moment and increasing lipophilicity. While a standard C18 column provides hydrophobic retention, it often struggles to resolve des-chloro or des-fluoro impurities.

    • Causality: A Phenyl-Hexyl stationary phase is selected because its aromatic ring facilitates π−π and dipole-induced dipole interactions with the halogenated indazole, offering superior orthogonal selectivity for halogenated impurities compared to purely aliphatic phases.

Visualizing the Method Development Logic

HPLC_Method_Dev A 1. Analyte Profiling 6-Amino-3-chloro-4-fluoro-1H-indazole B 2. Stationary Phase Selection Phenyl-Hexyl Column A->B Halogen & Aromaticity drive Pi-Pi interactions C 3. Mobile Phase Optimization pH 2.0 Buffer to Protonate Amine B->C Amphoteric nature dictates strict pH control D 4. Gradient & Temperature Tuning Maximize Peak Capacity C->D Isomer separation requires gradient tuning E 5. Method Validation ICH Q2(R2) Compliance D->E Finalize parameters

Logical workflow for HPLC-UV method development based on analyte physicochemical properties.

Experimental Protocols

Chromatographic Conditions

The method utilizes a reversed-phase gradient elution to ensure strongly retained impurities are eluted while maintaining resolution for early-eluting degradation products.

Table 1: Optimized HPLC-UV Parameters

ParameterSpecificationCausality / Rationale
Column Waters XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Enhances π−π interactions for halogenated aromatic resolution.
Mobile Phase A Water + 0.1% TFA (v/v)Low pH (~2.0) fully protonates the amine, suppressing silanol effects.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Strong eluent; matched TFA concentration prevents baseline drift.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 254 nm and 280 nm254 nm captures the indazole chromophore; 280 nm for specificity.
Injection Vol. 5.0 µLMinimizes band broadening while maintaining sufficient sensitivity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BPhase Objective
0.09010Initial hold to focus polar impurities.
2.09010Isocratic hold.
12.04060Linear ramp to elute main peak and lipophilic impurities.
15.01090Column wash to remove highly retained compounds.
15.19010Return to initial conditions.
20.09010Re-equilibration (self-validating step for retention time stability).
Step-by-Step Sample Preparation Workflow

Self-Validating Principle: The sample diluent must closely match the initial mobile phase conditions to prevent solvent-induced peak distortion (the "solvent effect").

  • Diluent Preparation: Mix Milli-Q Water and HPLC-grade Acetonitrile in an 80:20 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 6-Amino-3-chloro-4-fluoro-1H-indazole reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile (to ensure complete solubilization of the lipophilic core), then make up to volume with the Diluent. Sonicate for 5 minutes.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL to saturate filter binding sites and prevent analyte loss.

Method Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," it must be validated against the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures[3].

Validation_Protocol Start ICH Q2(R2) Validation Framework Spec Specificity Forced Degradation & Blanks Start->Spec Lin Linearity & Range LOQ to 120% of Target Start->Lin Prec Precision Repeatability & Intermediate Start->Prec Acc Accuracy Spike Recovery Studies Start->Acc Report Final Validation Report & System Suitability Spec->Report No interference Lin->Report R² ≥ 0.999 Prec->Report RSD ≤ 2.0% Acc->Report 98-102% Recovery

ICH Q2(R2) method validation framework ensuring analytical procedure fitness and reliability.

Validation Execution Steps
  • System Suitability Testing (SST): Before any validation run, inject the working standard six times. The Relative Standard Deviation (RSD) of the peak area must be 2.0%, theoretical plates > 5000, and tailing factor 1.5. This creates a self-validating baseline for instrument performance prior to data acquisition.

  • Specificity (Forced Degradation): Expose the standard to 0.1M HCl, 0.1M NaOH, 3% H2​O2​ , and UV light for 24 hours. Analyze the stressed samples to ensure the main peak is baseline-resolved (Resolution > 2.0) from all degradation products.

  • Linearity and Range: Prepare five concentration levels ranging from the Limit of Quantitation (LOQ, approx. 0.05 µg/mL) to 120% of the nominal concentration (120 µg/mL). Plot peak area vs. concentration and calculate the regression coefficient ( R2 ).

  • Accuracy (Recovery): Spike known amounts of impurities (if available) or the API into a placebo matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery.

  • Precision: Perform six replicate preparations of the sample at the 100% level on Day 1 (Repeatability) and Day 2 by a different analyst (Intermediate Precision).

Table 3: Acceptance Criteria and Typical Validation Results

Validation ParameterICH Q2(R2) Acceptance CriteriaTypical Result for this Method
System Suitability (RSD) 2.0% (n=6)0.45%
Specificity No interference at retention timePeak purity index > 0.999
Linearity ( R2 ) 0.9990.9998
Accuracy (Recovery) 98.0% - 102.0%99.5% ± 0.8%
Method Precision (RSD) 2.0% (n=6)0.82%
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)0.015 µg/mL / 0.050 µg/mL

References

  • Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. ACS Publications. Available at: [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PubMed Central (PMC). Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

Sources

Application

The Art of Connection: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 6-Amino-3-chloro-4-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview and detailed protocols for the application of palladium-catalyzed cross-coupling reactions to the nov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the application of palladium-catalyzed cross-coupling reactions to the novel and functionally rich heterocyclic building block, 6-Amino-3-chloro-4-fluoro-1H-indazole. In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The ability to selectively functionalize this core at the C3 position opens a gateway to a vast chemical space for the development of new therapeutic agents. This document serves as a senior application scientist's perspective on leveraging Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for this specific, yet versatile, substrate.

Understanding the Substrate: 6-Amino-3-chloro-4-fluoro-1H-indazole

The reactivity of 6-Amino-3-chloro-4-fluoro-1H-indazole in palladium-catalyzed cross-coupling is governed by a confluence of electronic and steric factors, as well as the presence of a potentially interfering unprotected N-H group.

  • The C3-Cl Bond: The Reactive Handle: The primary site for cross-coupling is the chlorine atom at the C3 position. Aryl chlorides are generally less reactive than the corresponding bromides or iodides in oxidative addition to palladium(0), often necessitating more electron-rich and bulky phosphine ligands to achieve efficient catalysis.[1]

  • Electronic Landscape: The indazole ring is an electron-rich heteroaromatic system. The presence of an amino group at the C6 position further increases the electron density of the ring, which can somewhat deactivate the C3-Cl bond towards oxidative addition. Conversely, the fluorine atom at the C4 position is electron-withdrawing, which may have a modest activating effect.

  • The Unprotected N-H Group: A Double-Edged Sword: The acidic proton of the indazole N-H can react with the basic reagents in the coupling mixture, potentially leading to catalyst inhibition or side reactions. However, recent advancements in ligand design have led to catalyst systems that are tolerant of, and in some cases even benefit from, the presence of N-H groups in heterocyclic substrates.[2] It has been demonstrated that for unprotected 3-chloroindazole, Suzuki-Miyaura coupling can be achieved, albeit sometimes requiring higher temperatures and specific ligands like SPhos and XPhos to obtain good yields.[2]

  • The Amino Group: The primary amine at the C6 position can also potentially interact with the palladium catalyst. However, in many established protocols for similar substrates, this group remains a spectator, especially when using bulky ligands that sterically shield the palladium center.

The Catalytic Cycles: A Unified Mechanistic Framework

Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, share a common mechanistic pathway.[3] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

Catalytic Cycle Pd0 Pd(0)Ln (Active Catalyst) PdII R-Pd(II)-X L'n (Palladacycle) Pd0->PdII R-X OxAdd Oxidative Addition OxAdd->PdII PdII_R2 R-Pd(II)-R' L'n PdII->PdII_R2 R'-M or R'2NH + Base Trans Transmetalation (Suzuki, Sonogashira) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) Trans->PdII_R2 PdII_R2->Pd0 Product R-R' (Product) PdII_R2->Product RedElim Reductive Elimination RedElim->Pd0 Substrate R-X (Aryl Halide) Substrate->OxAdd Reagent R'-M (Organometallic) or R'2NH (Amine) + Base Reagent->Trans

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, and it is highly applicable for the arylation or vinylation of the C3 position of 6-Amino-3-chloro-4-fluoro-1H-indazole.[4]

Key Considerations for Suzuki-Miyaura Coupling:
  • Catalyst and Ligand Selection: Due to the relatively inert nature of the C-Cl bond, a high-performance catalyst system is essential. Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, are excellent starting points.[2] For heteroaryl chlorides, N-heterocyclic carbene (NHC) ligands can also be highly effective.[1]

  • Base Selection: The choice of base is critical for activating the boronic acid partner. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed.[4] For sensitive substrates, the choice of a milder base can be beneficial.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrate and the inorganic base. Common solvent systems include dioxane/water, toluene/water, or THF/water.[4]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki-Miyaura Workflow start Start reagents Combine: - 6-Amino-3-chloro-4-fluoro-1H-indazole - Boronic Acid (1.2-1.5 equiv) - Pd Catalyst (1-5 mol%) - Ligand (1.2-1.5x Pd) - Base (2-3 equiv) start->reagents degas Degas the reaction mixture (e.g., Ar sparging) reagents->degas heat Heat to 80-120 °C (monitor by TLC/LC-MS) degas->heat workup Aqueous Workup: - Dilute with water - Extract with organic solvent heat->workup purify Purify by column chromatography workup->purify product Product: 3-Aryl/vinyl-6-amino-4-fluoro-1H-indazole purify->product Buchwald-Hartwig Workflow start Start reagents Combine under inert atmosphere: - 6-Amino-3-chloro-4-fluoro-1H-indazole - Amine (1.1-1.5 equiv) - Pd Precatalyst (1-3 mol%) - Base (1.5-2.0 equiv) start->reagents solvent Add anhydrous solvent (e.g., Toluene, THF) reagents->solvent heat Heat to 80-110 °C (monitor by TLC/LC-MS) solvent->heat workup Aqueous Workup: - Quench with NH4Cl (aq) - Extract with organic solvent heat->workup purify Purify by column chromatography workup->purify product Product: 3,6-Diamino-4-fluoro-1H-indazole derivative purify->product Sonogashira Workflow start Start reagents Combine under inert atmosphere: - 6-Amino-3-chloro-4-fluoro-1H-indazole - Terminal Alkyne (1.5 equiv) - Pd Catalyst (2-5 mol%) - CuI (1-5 mol%) - Amine Base (2-3 equiv) start->reagents solvent Add anhydrous solvent (e.g., DMF, THF) reagents->solvent heat Heat to 60-100 °C (monitor by TLC/LC-MS) solvent->heat workup Aqueous Workup: - Dilute with water - Extract with organic solvent heat->workup purify Purify by column chromatography workup->purify product Product: 3-Alkynyl-6-amino-4-fluoro-1H-indazole purify->product

Sources

Method

Application Note: Solubilization and Cellular Assay Protocol for 6-Amino-3-chloro-4-fluoro-1H-indazole

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Causality Guide Executive Overview 6-Amino-3-chloro-4-fluoro-1H-indazole is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Causality Guide

Executive Overview

6-Amino-3-chloro-4-fluoro-1H-indazole is a highly functionalized, halogenated heterocyclic building block frequently utilized in the synthesis and screening of small-molecule kinase inhibitors and receptor modulators[1]. Due to the presence of both chlorine and fluorine atoms on the aromatic indazole core, the molecule exhibits significant lipophilicity and poor aqueous solubility[2].

In cell-based assays, the accurate and reproducible solubilization of such hydrophobic small molecules is the most critical variable determining assay validity. This application note provides an authoritative, self-validating protocol for dissolving 6-Amino-3-chloro-4-fluoro-1H-indazole in Dimethyl Sulfoxide (DMSO), detailing the physicochemical causality behind each handling step to ensure maximum bioavailability and experimental reproducibility[3].

Physicochemical Profiling & Solvent Causality

To design an effective solubilization strategy, we must first analyze the compound's structural properties. The dual halogenation (chloro and fluoro) significantly increases the lattice energy of the solid crystal and the molecule's LogP (octanol-water partition coefficient). Water molecules cannot effectively form hydrogen bonds with the highly electronegative halogens to overcome this lattice energy, rendering the compound practically insoluble in aqueous buffers[2].

Why DMSO? is the universal solvent of choice for halogenated indazoles[4]. It is an amphiphilic, aprotic solvent. Its highly polar sulfinyl group (S=O) effectively solvates the amino group (-NH2) and the indazole nitrogens via hydrogen bonding, while its hydrophobic methyl groups interact favorably with the halogenated aromatic ring[5].

Quantitative Data Summary
PropertySpecificationRationale / Implication
Compound Name 6-Amino-3-chloro-4-fluoro-1H-indazoleCore scaffold for kinase/receptor targeting.
CAS Number 885520-15-0Unique identifier for sourcing[2].
Molecular Weight 185.59 g/mol Required for precise molarity calculations[2].
Appearance Solid powderRequires mechanical disruption (sonication) to dissolve.
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents moisture-induced precipitation[3].
Target Stock Conc. 10 mMOptimal balance between solubility limit and dilution factor.
Storage (Solid) 2–8°C or -20°C (Desiccated)Prevents thermal and hydrolytic degradation.
Storage (Solution) -80°C (Aliquoted)Stable for up to 6 months; prevents freeze-thaw crashing[5].

Methodological Causality: The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that executing a protocol without understanding its underlying physical chemistry leads to irreproducible data. Here is the causality behind our standardized workflow:

  • The Anhydrous Imperative: DMSO is highly hygroscopic. If standard laboratory-grade DMSO is used, it rapidly absorbs atmospheric moisture. Over time, or during freeze-thaw cycles, this microscopic water content causes the highly hydrophobic indazole to precipitate out of solution—often invisibly—leading to artificially low dosing in your cell assays[3].

  • Acoustic Cavitation (Sonication): Simple vortexing is often insufficient to break the crystal lattice of halogenated solids. Mild sonication provides acoustic cavitation, creating microscopic shockwaves that break apart micro-crystals without applying excessive heat that could degrade the molecule[5].

  • Freeze-Thaw Mitigation: Repeatedly freezing and thawing a master stock creates localized concentration gradients (freeze-concentration effect), forcing the compound out of solution. Single-use aliquots are mandatory[5].

  • Cytotoxicity Control (The 0.1% Rule): DMSO intercalates into the lipid bilayer of cells. At concentrations above 0.1% (v/v), it increases membrane fluidity, altering permeability and potentially inducing off-target transcriptomic changes[6]. Maintaining a final DMSO concentration of ≤0.1% isolates the true pharmacological effect of the indazole derivative.

Experimental Workflows

Stock Solution Preparation Workflow

Workflow A 1. Equilibrate Powder to Room Temp (Desiccated) B 2. Weigh 1.86 mg of Compound A->B C 3. Add 1.0 mL Anhydrous DMSO B->C D 4. Vortex & Sonicate (5-10 min at 25°C) C->D E 5. Aliquot (50 µL) into Amber Tubes D->E F 6. Store at -80°C (Stable for 6 months) E->F G 7. Dilute in Medium (Final DMSO ≤ 0.1%) E->G Thaw single use

Caption: Standardized workflow for the preparation, storage, and dilution of 6-Amino-3-chloro-4-fluoro-1H-indazole.

Standard Operating Procedure (SOP): 10 mM Stock Preparation

Materials Required:

  • 6-Amino-3-chloro-4-fluoro-1H-indazole powder (CAS: 885520-15-0)

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9% purity)

  • Analytical balance (0.01 mg precision)

  • Sterile, amber microcentrifuge tubes (to prevent photolytic degradation)

Step-by-Step Protocol:

  • Equilibration: Remove the vial of lyophilized compound from cold storage and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

  • Weighing: Carefully weigh exactly 1.86 mg of the compound using an analytical balance.

  • Solubilization: Add 1.0 mL of anhydrous DMSO directly to the powder to achieve a 10 mM stock solution. (Formula: 1.86 mg / 185.59 g/mol = 0.01 mmol. 0.01 mmol / 0.001 L = 10 mM).

  • Agitation: Vortex the solution vigorously for 60 seconds.

  • Sonication: Place the tube in a room-temperature ultrasonic water bath for 5–10 minutes until the solution is completely clear and no particulate matter is visible against a light source[5].

  • Aliquoting: Immediately divide the stock into 50 µL single-use aliquots in sterile amber tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen (optional but recommended) and transfer to a -80°C freezer.

Self-Validating Cell Assay Dilution Protocol

To ensure trustworthiness, the dilution protocol includes a physical validation step to guarantee the compound remains in solution before it touches your cells.

  • Thawing: Thaw a single 50 µL aliquot of the 10 mM stock at room temperature. Vortex briefly.

  • Self-Validation Check (Critical): Centrifuge the thawed aliquot at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube against a strong light source. If a microscopic white pellet is visible, the compound has precipitated due to moisture contamination or thermal shock. Discard the aliquot and thaw a fresh one.

  • Intermediate Dilution: Dilute the 10 mM stock 1:100 into your assay buffer (e.g., PBS or serum-free media) to create a 100 µM intermediate solution . (Mix 10 µL stock + 990 µL buffer).

  • Final Cell Treatment: Dilute the intermediate solution 1:10 directly into the cell culture wells to achieve a 10 µM final assay concentration .

  • Vehicle Control: Prepare a control well containing the exact same final concentration of DMSO (0.1% v/v) without the drug.

Pharmacological Context & Signaling Pathway

Indazole derivatives, particularly halogenated variants like 6-Amino-3-chloro-4-fluoro-1H-indazole, are privileged scaffolds in medicinal chemistry. They frequently act as competitive inhibitors at the ATP-binding cleft of intracellular kinases (such as PI3K, AKT, or ROCK) or as modulators of specific membrane receptors (e.g., β3-Adrenergic Receptors)[1][4].

Understanding where your compound acts within the cellular signaling cascade is essential for choosing the correct downstream phenotypic readouts (e.g., apoptosis assays, proliferation markers, or metabolic outputs).

Pathway Ligand Extracellular Stimulus (e.g., Growth Factors) Receptor Membrane Receptor / RTK Ligand->Receptor Binding Target Intracellular Target (Kinase ATP-Binding Domain) Receptor->Target Phosphorylation Cascade Indazole Indazole Derivative (Small Molecule Inhibitor) Indazole->Target Competitive Inhibition Response Cellular Phenotype (Proliferation / Survival) Target->Response Downstream Signaling

Caption: General mechanism of action for indazole-derived small molecule inhibitors in cellular signaling.

References

  • ACS Publications. Discovery of Novel Indazole Derivatives as Orally Available Receptors. Retrieved from[Link][1].

  • ResearchGate Discussions. How do I make a stock solution of a substance in DMSO? (Cytotoxicity limits). Retrieved from[Link][6].

Sources

Application

In-depth Technical Guide: Functionalization Strategies for the 6-Amino Group of CAS 885520-15-0

A comprehensive guide for researchers, scientists, and drug development professionals. Editor's Note: Critical Prerequisite for Application Before proceeding with this guide, it is imperative to note that a comprehensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

Editor's Note: Critical Prerequisite for Application

Before proceeding with this guide, it is imperative to note that a comprehensive search of publicly available chemical databases and scientific literature did not yield a definitive chemical structure for the compound designated by CAS Registry Number 885520-15-0 . The functionalization strategies, protocols, and theoretical discussions presented herein are therefore based on the analysis of common heterocyclic scaffolds where a "6-amino" group is a recurring motif, particularly within the quinazoline, quinoline, and benzamide families of compounds which are of significant interest in medicinal chemistry.

Researchers in possession of the confirmed structure for CAS 885520-15-0 should use the following information as a foundational framework, adapting the principles and methodologies to the specific steric and electronic environment of the target molecule. The reactivity of an amino group is profoundly influenced by its molecular context, and thus, the protocols provided should be considered as starting points for optimization.

Introduction: The Strategic Importance of the 6-Amino Group

In the landscape of drug discovery and development, the strategic functionalization of molecular scaffolds is a cornerstone of lead optimization. An amino group, particularly a primary aromatic amine, at the 6-position of a heterocyclic core often serves as a versatile chemical handle. Its nucleophilic character allows for a diverse array of chemical transformations, enabling the modulation of a compound's physicochemical properties, pharmacokinetic profile, and target engagement.

The functionalization of this group can influence:

  • Target Binding and Selectivity: Introduction of new substituents can forge additional interactions with the target protein, enhancing potency and selectivity.

  • Solubility and Permeability: Modification of the amino group can significantly alter the compound's solubility and its ability to cross biological membranes.

  • Metabolic Stability: Strategic modifications can block sites of metabolic degradation, thereby prolonging the compound's half-life.

  • Bioconjugation: The amino group provides a key site for the attachment of probes, tags, or larger biomolecules for diagnostic or therapeutic applications.

This guide will explore several key strategies for the functionalization of a putative 6-amino group, providing both the theoretical underpinnings and practical, step-by-step protocols.

Core Functionalization Strategies

The primary amino group is a rich site for a variety of chemical reactions. The choice of strategy will depend on the desired outcome, whether it is to introduce a small decorating group or to append a large payload.

Acylation: Amide Bond Formation

Acylation is a fundamental and highly reliable method for modifying a primary amine. The resulting amide bond is generally stable and can introduce a wide range of functionalities.

Causality Behind Experimental Choices: The use of an acid chloride or anhydride as the acylating agent is driven by the high electrophilicity of the carbonyl carbon, which readily reacts with the nucleophilic amine. The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to scavenge the acidic byproduct (e.g., HCl) which would otherwise protonate the starting amine, rendering it non-nucleophilic. Anhydrous solvents are essential to prevent the hydrolysis of the highly reactive acylating agent.

Self-Validating System: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting amine and the appearance of a new, typically less polar, product spot (for TLC) or a new mass peak corresponding to the acylated product (for LC-MS) provides a clear indication of reaction completion.

Protocol 1: General Procedure for Acylation of a 6-Aminoaryl Compound

Materials:

  • 6-Aminoaryl Substrate (1.0 eq)

  • Acyl Chloride or Anhydride (1.1 - 1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 6-aminoaryl substrate in anhydrous DCM.

  • Add TEA or DIPEA to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Common Acylating Agents and Their Applications

Acylating AgentIntroduced MoietyApplication/Rationale
Acetyl ChlorideAcetylIncreases steric bulk, can improve metabolic stability.
Benzoyl ChlorideBenzoylIntroduces an aromatic ring, can participate in π-stacking interactions.
Boc Anhydridetert-ButoxycarbonylProtection of the amine for further synthetic steps.
Acetic AnhydrideAcetylA less reactive alternative to acetyl chloride, often used with a catalyst.[1]
Sulfonylation: Sulfonamide Bond Formation

Sulfonylation is analogous to acylation but forms a sulfonamide linkage, which has distinct electronic and conformational properties compared to an amide. Sulfonamides are often used as bioisosteres for amides and can improve pharmacokinetic properties.

Causality Behind Experimental Choices: Sulfonyl chlorides are the most common reagents for this transformation. The reaction is typically performed in the presence of a base like pyridine, which acts as both a solvent and a catalyst, or a non-nucleophilic base in an inert solvent. The choice of base is critical to avoid side reactions.

Self-Validating System: Similar to acylation, reaction progress is monitored by TLC or LC-MS. The sulfonamide product will have a distinct retention time and mass-to-charge ratio compared to the starting amine.

Protocol 2: General Procedure for Sulfonylation of a 6-Aminoaryl Compound

Materials:

  • 6-Aminoaryl Substrate (1.0 eq)

  • Sulfonyl Chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 - 1.3 eq)

  • Pyridine or Triethylamine (as solvent or co-solvent)

  • Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 6-aminoaryl substrate in anhydrous pyridine or DCM.

  • If using DCM, add triethylamine (1.5 - 2.0 eq).

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride portion-wise.

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • If pyridine is the solvent, remove it under reduced pressure. Redissolve the residue in DCM.

  • Wash the organic solution sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Reductive Amination: Introduction of Alkyl Groups

Reductive amination allows for the introduction of primary or secondary alkyl groups to the primary amine, forming a secondary or tertiary amine, respectively.

Causality Behind Experimental Choices: This two-step, one-pot reaction first involves the formation of an imine or enamine intermediate between the amine and a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often preferred as it is less toxic and selective for the reduction of the protonated imine.

Self-Validating System: The reaction can be monitored by LC-MS to track the consumption of the starting amine and the formation of the alkylated product. The mass of the product will correspond to the mass of the starting amine plus the mass of the alkyl group minus the mass of two hydrogen atoms.

Protocol 3: General Procedure for Reductive Amination of a 6-Aminoaryl Compound

Materials:

  • 6-Aminoaryl Substrate (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.5 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the 6-aminoaryl substrate and the aldehyde or ketone in anhydrous DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add STAB portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 3-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination: Arylation of the Amino Group

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of aryl or heteroaryl groups to the amino nitrogen.

Causality Behind Experimental Choices: This reaction requires a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃). The choice of ligand and base is critical and often substrate-dependent. The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the base is required for the deprotonation of the amine. Anhydrous, deoxygenated solvents are essential as the palladium(0) catalyst is sensitive to air.

Self-Validating System: The reaction is best monitored by LC-MS to follow the disappearance of the starting materials and the formation of the arylated product. The high molecular weight change upon arylation makes this an easily trackable transformation.

Protocol 4: General Procedure for Buchwald-Hartwig Amination of a 6-Aminoaryl Compound

Materials:

  • 6-Aminoaryl Substrate (1.0 eq)

  • Aryl Halide or Triflate (1.0 - 1.2 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine Ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5 - 2.5 eq)

  • Anhydrous, Deoxygenated Toluene or Dioxane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried flask, add the 6-aminoaryl substrate, aryl halide, base, palladium catalyst, and ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and quench with saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Bioconjugation Strategies

The primary amino group is an excellent nucleophile for bioconjugation, enabling the attachment of the small molecule to proteins, antibodies, or other biomolecules.

Causality Behind Experimental Choices: The most common strategy involves the use of N-hydroxysuccinimide (NHS) esters. The NHS ester is a good leaving group, and its reaction with a primary amine forms a stable amide bond under physiological conditions. The reaction is typically performed in a buffer at a slightly basic pH (7.2-8.5) to ensure that the amine is deprotonated and thus nucleophilic.

Self-Validating System: The success of the conjugation can be assessed by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the protein), mass spectrometry (MALDI-TOF or ESI-MS), or by functional assays if the small molecule is a probe or a tag.

Protocol 5: General Procedure for Bioconjugation to a Protein via NHS Ester Chemistry

Materials:

  • 6-Aminoaryl Compound

  • NHS ester crosslinker (e.g., Sulfo-SMCC)

  • Protein with available lysine residues

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a suitable concentration.

  • Activation of the Small Molecule (if necessary): If the 6-aminoaryl compound is to be linked to another molecule before protein conjugation, it can be reacted with a heterobifunctional crosslinker containing an NHS ester.

  • Conjugation Reaction: Add a molar excess of the NHS-ester-activated small molecule to the protein solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C for 2-4 hours with gentle mixing.

  • Purification: Remove the excess, unreacted small molecule and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

  • Characterization: Analyze the conjugate to determine the degree of labeling.

Visualization of Workflows

Diagram 1: General Functionalization Pathways for a 6-Amino Group

G A 6-Aminoaryl Substrate B Acylation (R-COCl, Base) A->B C Sulfonylation (R-SO2Cl, Base) A->C D Reductive Amination (R-CHO, STAB) A->D E Buchwald-Hartwig (Ar-X, Pd cat., Ligand, Base) A->E F Amide B->F G Sulfonamide C->G H Secondary/Tertiary Amine D->H I Arylamine E->I

Caption: Key strategies for modifying a 6-aminoaryl compound.

Diagram 2: Experimental Workflow for Acylation

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve Substrate & Base in DCM B Cool to 0 °C A->B C Add Acylating Agent B->C D Stir at RT C->D E Quench with Water D->E F Wash with NaHCO3 & Brine E->F G Dry & Concentrate F->G H Column Chromatography G->H

Sources

Method

Application Notes and Protocols: Formulation Strategies for 6-Amino-3-chloro-4-fluoro-1H-indazole, a Poorly Water-Soluble Compound

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Overcoming the Challenge of Poor Aqueous Solubility The therapeutic efficacy of an orally ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Overcoming the Challenge of Poor Aqueous Solubility

The therapeutic efficacy of an orally administered active pharmaceutical ingredient (API) is fundamentally linked to its solubility in the gastrointestinal tract. A significant and growing percentage of new chemical entities, including many within the promising indazole class of compounds, exhibit poor aqueous solubility. This characteristic presents a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes. 6-Amino-3-chloro-4-fluoro-1H-indazole, a compound of interest for its potential pharmacological activities, is characterized by its limited water solubility, necessitating advanced formulation strategies to unlock its therapeutic potential.

This comprehensive guide provides an in-depth exploration of formulation techniques tailored to address the solubility challenges of 6-Amino-3-chloro-4-fluoro-1H-indazole. As your Senior Application Scientist, this document moves beyond a simple listing of methods. Instead, it offers a detailed, scientifically-grounded rationale for selecting and implementing the most effective formulation strategies, with a primary focus on the robust and widely applicable technology of amorphous solid dispersions (ASDs). The protocols herein are designed to be self-validating, providing you with the technical foundation to successfully formulate this and other poorly water-soluble compounds.

Physicochemical Properties of 6-Amino-3-chloro-4-fluoro-1H-indazole: A Foundation for Formulation Design

A thorough understanding of the physicochemical properties of an API is the cornerstone of rational formulation development. While specific experimental data for 6-Amino-3-chloro-4-fluoro-1H-indazole is not extensively available in public literature, we can infer key characteristics from its structural analogs and available data for similar compounds.

PropertyEstimated/Reported ValueSignificance for Formulation
Water Solubility Sparingly soluble (0.62 g/L at 25°C for 6-Amino-3-chloro-1H-indazole)[1]Confirms the need for solubility enhancement techniques.
Molecular Weight ~185.5 g/mol (calculated)Influences diffusion and dissolution rates.
Melting Point Estimated to be in the range of 155-164°C (based on 3-Amino-4-chloro-1H-indazole)Critical parameter for thermal-based formulation methods like hot-melt extrusion.
LogP ~1.8 (for 6-Amino-3-chloro-1H-indazole)[1]Indicates moderate lipophilicity, suggesting that lipid-based formulations could also be a viable option.
pKa Not explicitly found, but the presence of the 6-amino group suggests a basic character.The potential for pH-dependent solubility should be considered in dissolution testing.
Crystalline Form Indazoles are typically crystalline solids.[2]The high lattice energy of the crystalline form contributes to its poor solubility.

The low aqueous solubility and likely crystalline nature of 6-Amino-3-chloro-4-fluoro-1H-indazole strongly indicate that amorphous solid dispersion technology is a highly suitable approach for enhancing its dissolution rate and, consequently, its bioavailability.

Core Formulation Strategy: Amorphous Solid Dispersions (ASDs)

The fundamental principle behind ASDs is the conversion of a crystalline API into its higher-energy, amorphous state, molecularly dispersed within a hydrophilic polymer matrix.[3][4] This amorphous form lacks the long-range molecular order of the crystalline state, thereby circumventing the lattice energy barrier that must be overcome for dissolution to occur. The result is a significant increase in the apparent solubility and dissolution rate of the API.[5]

The Role of the Polymeric Carrier

The choice of the polymeric carrier is critical to the success of an ASD formulation. The ideal polymer should:

  • Be physically and chemically compatible with the API.

  • Possess a high glass transition temperature (Tg) to ensure the physical stability of the amorphous API during storage. [6]

  • Inhibit the recrystallization of the API both in the solid state and during dissolution. [7]

  • Promote the supersaturation of the API upon dissolution and maintain this state to facilitate absorption.

Several polymers have demonstrated excellent performance as carriers in ASDs. For 6-Amino-3-chloro-4-fluoro-1H-indazole, the following are recommended for initial screening:

Polymeric CarrierKey Properties and Advantages
Hypromellose Acetate Succinate (HPMC-AS) Anionic polymer with pH-dependent solubility. It can maintain supersaturation of the API in the intestine. Widely used in commercially available ASD products.[8]
Copovidone (e.g., Kollidon® VA64) A copolymer of vinylpyrrolidone and vinyl acetate. It is highly soluble in both water and organic solvents, making it suitable for both spray drying and hot-melt extrusion.[3]
Soluplus® A polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer with amphiphilic properties, acting as a solubilizer and a matrix polymer.[5]
Polyvinyl Alcohol (PVA) A water-soluble polymer that can be used in hot-melt extrusion to create amorphous solid dispersions.[9]
Workflow for ASD Formulation Development

The following diagram illustrates a typical workflow for the development of an amorphous solid dispersion formulation.

astd_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Process cluster_characterization Characterization cluster_performance Performance & Stability API_Char API Characterization (Solubility, Melting Point, etc.) Polymer_Screen Polymer Screening (Miscibility, Compatibility) API_Char->Polymer_Screen informs Spray_Drying Spray Drying Polymer_Screen->Spray_Drying leads to HME Hot-Melt Extrusion Polymer_Screen->HME leads to XRD X-Ray Diffraction (XRD) Spray_Drying->XRD DSC Differential Scanning Calorimetry (DSC) Spray_Drying->DSC HME->XRD HME->DSC Dissolution In-Vitro Dissolution Testing XRD->Dissolution DSC->Dissolution Stability Physical Stability Assessment Dissolution->Stability

Caption: Workflow for Amorphous Solid Dispersion (ASD) Development.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the preparation and characterization of amorphous solid dispersions of 6-Amino-3-chloro-4-fluoro-1H-indazole.

Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying

Spray drying is a continuous process that rapidly converts a solution of the API and polymer into a solid powder.[10][11][12] The fast evaporation of the solvent kinetically traps the API in an amorphous state within the polymer matrix.

Materials and Equipment:

  • 6-Amino-3-chloro-4-fluoro-1H-indazole

  • Selected polymeric carrier (e.g., HPMC-AS, Copovidone)

  • Organic solvent (e.g., methanol, acetone, or a mixture thereof)

  • Laboratory-scale spray dryer

  • Magnetic stirrer and hot plate

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Accurately weigh the desired amounts of 6-Amino-3-chloro-4-fluoro-1H-indazole and the polymeric carrier to achieve the target drug loading (e.g., 10%, 20%, 30% w/w).

    • Dissolve both components in a suitable organic solvent or solvent mixture with gentle heating and stirring until a clear solution is obtained. The total solid concentration in the solution is typically in the range of 2-10% (w/v).

  • Spray Dryer Setup and Operation:

    • Set the spray dryer parameters. These will need to be optimized for the specific API-polymer system and solvent, but typical starting parameters are:

      • Inlet temperature: 100-150°C

      • Atomization gas flow rate: To achieve a fine mist

      • Solution feed rate: To maintain a stable outlet temperature (typically 50-80°C)

      • Aspirator/drying gas flow rate: To ensure efficient drying and powder collection

    • Pump the prepared solution through the atomizer of the spray dryer.

  • Powder Collection and Post-Drying:

    • The dried powder is collected from the cyclone separator.

    • To remove any residual solvent, the collected powder should be further dried in a vacuum oven at a temperature below the glass transition temperature of the ASD (e.g., 40-50°C) for 12-24 hours.

  • Storage:

    • Store the resulting ASD powder in a tightly sealed container with a desiccant to protect it from moisture.

Protocol 2: Preparation of Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)

HME is a solvent-free process where the API and polymer are mixed and melted at a high temperature and then forced through a die.[9][13][14] The molten mixture is then cooled rapidly to form the ASD.

Materials and Equipment:

  • 6-Amino-3-chloro-4-fluoro-1H-indazole

  • Selected thermoplastic polymeric carrier (e.g., Copovidone, Soluplus®)

  • Laboratory-scale twin-screw extruder

  • Pelletizer or film-casting unit

  • Analytical balance

Procedure:

  • Premixing:

    • Accurately weigh the desired amounts of 6-Amino-3-chloro-4-fluoro-1H-indazole and the polymeric carrier.

    • Physically mix the components in a V-blender or by manual tumbling to ensure a homogenous feed.

  • Extruder Setup and Operation:

    • Set the temperature profile of the extruder barrel zones. The temperature should be high enough to ensure the melting and mixing of the components but below the degradation temperature of the API and polymer. A starting point is typically 20-30°C above the estimated melting point of the API or the Tg of the polymer.

    • Set the screw speed (e.g., 50-150 rpm) and the feed rate to achieve a consistent torque and throughput.

  • Extrusion and Collection:

    • Feed the premixed powder into the extruder.

    • The molten extrudate is passed through a die and can be collected as strands, which are then pelletized, or cast into a film.

  • Downstream Processing:

    • The extrudate (pellets or milled film) can be further processed into final dosage forms, such as tablets or capsules.

  • Storage:

    • Store the extrudate in a tightly sealed container with a desiccant.

Protocol 3: Characterization of the Amorphous Solid Dispersion

It is essential to confirm the amorphous nature of the API within the prepared ASD and to assess its physical properties.

3.1 Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique used to determine the physical state of the API in the ASD. Crystalline materials produce sharp diffraction peaks, while amorphous materials show a characteristic "halo" pattern.[2]

  • Sample Preparation: Place a small amount of the ASD powder on a sample holder.

  • Instrumentation: Use a powder X-ray diffractometer with Cu Kα radiation.

  • Data Collection: Scan the sample over a 2θ range of 5° to 40°.

  • Analysis: Compare the diffractogram of the ASD with those of the pure crystalline API and the polymer. The absence of sharp peaks corresponding to the crystalline API in the ASD pattern confirms its amorphous state.

3.2 Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of the ASD, including its glass transition temperature (Tg). A single Tg for the ASD indicates good miscibility between the API and the polymer.[15]

  • Sample Preparation: Accurately weigh 3-5 mg of the ASD powder into an aluminum DSC pan and seal it.

  • Instrumentation: Use a differential scanning calorimeter.

  • Data Collection: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge. A typical temperature range would be from 25°C to 200°C.

  • Analysis: The Tg is observed as a step change in the heat flow curve. A single Tg for the ASD, intermediate between the Tg of the pure polymer and the API (if measurable), suggests a homogenous amorphous system.

Protocol 4: In-Vitro Dissolution Testing

Dissolution testing is performed to evaluate the performance of the ASD in terms of enhancing the dissolution rate and extent of the API compared to its crystalline form.[16][17][18]

Materials and Equipment:

  • USP Apparatus 2 (paddle apparatus)

  • Dissolution media (e.g., simulated gastric fluid pH 1.2, phosphate buffer pH 6.8)

  • UV-Vis spectrophotometer or HPLC for drug concentration analysis

  • Syringe filters (0.45 µm)

Procedure:

  • Media Preparation: Prepare the desired dissolution media and deaerate them.

  • Apparatus Setup:

    • Set the dissolution bath temperature to 37 ± 0.5°C.

    • Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).

  • Sample Introduction:

    • Introduce a weighed amount of the ASD powder (or a capsule/tablet containing the ASD) equivalent to a specific dose of 6-Amino-3-chloro-4-fluoro-1H-indazole into each dissolution vessel.

    • Simultaneously, test the unformulated crystalline API as a control.

  • Sampling:

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.

    • Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis:

    • Determine the concentration of the dissolved API in each sample using a validated analytical method (UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Plot the percentage of drug dissolved versus time to generate dissolution profiles for the ASD and the crystalline API.

Protocol 5: Physical Stability Assessment

The long-term physical stability of the amorphous API in the ASD is crucial for ensuring consistent product quality and performance.[19][20][21] Accelerated stability studies are often conducted under stressed conditions of high temperature and humidity to predict the shelf-life of the formulation.

  • Storage Conditions: Store samples of the ASD in open or closed containers under various conditions, such as:

    • 25°C / 60% Relative Humidity (RH)

    • 40°C / 75% RH

  • Time Points: Analyze the samples at predetermined time points (e.g., 1, 3, 6 months).

  • Analysis: At each time point, characterize the samples using PXRD and DSC to detect any signs of recrystallization. Dissolution testing can also be performed to ensure that the performance of the ASD is maintained over time.

Visualization of Key Processes

The following diagrams illustrate the core concepts of amorphous solid dispersions and the spray drying process.

asd_concept cluster_crystalline Crystalline API cluster_amorphous Amorphous API in Polymer Matrix a1 a2 a1->a2 a5 a1->a5 a3 a2->a3 a6 a2->a6 a4 a3->a4 a7 a3->a7 a8 a4->a8 a5->a6 a6->a7 a7->a8 p1 p2 p3 p4 p5 p6 b1 b1 b2 b2 b3 b3 b4 b4 cluster_crystalline cluster_crystalline cluster_amorphous cluster_amorphous cluster_crystalline->cluster_amorphous ASD Formation (Spray Drying/HME)

Caption: Crystalline vs. Amorphous API in a Polymer Matrix.

spray_drying_process Solution API + Polymer in Solvent Atomizer Atomization Solution->Atomizer Drying_Chamber Drying Chamber (Hot Gas In) Atomizer->Drying_Chamber Cyclone Cyclone Separator Drying_Chamber->Cyclone Powder + Gas Product ASD Powder Cyclone->Product Separation

Caption: Schematic of the Spray Drying Process for ASD Production.

Conclusion

The poor aqueous solubility of 6-Amino-3-chloro-4-fluoro-1H-indazole represents a significant but surmountable challenge in its development as a therapeutic agent. The application of amorphous solid dispersion technology, through either spray drying or hot-melt extrusion, offers a robust and scientifically sound strategy to enhance its dissolution and bioavailability. By carefully selecting a suitable polymeric carrier and optimizing the process parameters as detailed in these application notes, researchers and drug development professionals can successfully formulate this promising compound. The provided protocols for characterization and performance testing are essential for ensuring the quality, stability, and efficacy of the final drug product.

References

  • Mehta, M., Kothari, K., Ragoonanan, V., & Suryanarayanan, R. (2016). Accelerated Physical Stability Testing of Amorphous Dispersions. Molecular Pharmaceutics, 13(4), 1339–1346. [Link]

  • Indulkar, A. S., Lou, X., Zhang, G. G. Z., & Taylor, L. S. (2017). Rapid Assessment of the Physical Stability of Amorphous Solid Dispersions. Crystal Growth & Design, 17(5), 2714–2724. [Link]

  • Friesen, D. T., Shanker, R., Crew, M., Smithey, D. T., Curatolo, W. J., & Nightingale, J. A. (2008). Hydroxypropyl methylcellulose acetate succinate-based spray-dried dispersions: an overview. Molecular Pharmaceutics, 5(6), 1003–1019. [Link]

  • Homayouni, A., Sadeghi, F., Nokhodchi, A., Varshosaz, J., & Garekani, H. A. (2014). Preparation and characterization of celecoxib solid dispersions; comparison of copovidone and-cyclodextrin as carriers. Iranian Journal of Pharmaceutical Research: IJPR, 13(4), 1169. [Link]

  • Frank, K. J., Rosenblatt, K. M., Westedt, U., Hölig, P., Rosenberg, J., Mägerlein, M., ... & Brandl, M. (2012). Amorphous solid dispersion enhances permeation of poorly soluble ABT-102 across Caco-2 cell monolayers. Pharmaceutical research, 29(2), 453-464. [Link]

  • Hardung, H., Djuric, D., & Ali, S. (2010). Combining HME & Solubilization: Soluplus®-The Solid Solution. Drug delivery technology, 10(3), 20-27. [Link]

  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of pharmaceutical sciences, 98(8), 2549-2572. [Link]

  • Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Retrieved from [Link]

  • University of Halle. (2019, March 28). Characterization of amorphous solid dispersions. Retrieved from [Link]

  • Patil, H., & Tiwari, R. V. (2016). Melt extrusion with poorly soluble drugs–An integrated review. Journal of Drug Delivery Science and Technology, 36, 12-24. [Link]

  • Bhardwaj, V., & Singh, R. (2020). Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development. Pharmaceutics, 12(9), 837. [Link]

  • Crystal Pharmatech. (2025, November 22). Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions. Retrieved from [Link]

  • Kuncova, J., & Svoboda, R. (2015). Hot-melt extrusion. Ceska a Slovenska farmacie: casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 64(4), 131-137. [Link]

  • Pharmaceutical Technology. (2023, June 14). Addressing Poorly Soluble APIs with Continuous Hot-Melt Extrusion. Retrieved from [Link]

  • Meng, F., & Lu, J. (2018). Physical Stability of Amorphous Solid Dispersions: a Physicochemical Perspective with Thermodynamic, Kinetic and Environmental Aspects. Journal of pharmaceutical sciences, 107(11), 2759-2770. [Link]

  • Drug Development and Delivery. (2018, June 19). Efficient Scale-Up Strategy for Spray-Dried Amorphous Dispersions. Retrieved from [Link]

  • Bend Research. (2014, February 19). Amorphous Solid Dispersion Formulations Using The Spray Dry Process [Video]. YouTube. [Link]

  • Crystal Pharmatech Co., Ltd. (2025, December 4). Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. Retrieved from [Link]

  • O'Donnell, C., Goodwin, A., & Taylor, L. S. (2024). Optimizing Nonsink Dissolution Testing for Amorphous Solid Dispersions: Exploring Sample Handling Variables. Molecular Pharmaceutics, 21(3), 1339–1350. [Link]

  • Journal of Applied Pharmaceutical Science. (2011, May 15). Development and validation of dissolution procedures. Retrieved from [Link]

  • Kim, J. Y., & Park, J. B. (2021).
  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • International Pharmaceutical Federation. (1995). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. [Link]

Sources

Application

Regioselective protection of the 1H-indazole nitrogen in CAS 885520-15-0

Application Note: Regioselective N1-Protection of 6-Amino-3-chloro-4-fluoro-1H-indazole (CAS 885520-15-0) Introduction & Rationale 6-Amino-3-chloro-4-fluoro-1H-indazole (CAS 885520-15-0) is a highly functionalized, halog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective N1-Protection of 6-Amino-3-chloro-4-fluoro-1H-indazole (CAS 885520-15-0)

Introduction & Rationale

6-Amino-3-chloro-4-fluoro-1H-indazole (CAS 885520-15-0) is a highly functionalized, halogenated indazole scaffold frequently utilized in the development of kinase inhibitors and advanced active pharmaceutical ingredients (APIs)[1],[2]. A critical bottleneck in derivatizing this scaffold is the chemoselective and regioselective protection of the nitrogen atoms. The molecule presents three competing nucleophilic sites: the indazole N1, the indazole N2, and the exocyclic 6-amino group. This application note provides field-proven, self-validating protocols to achieve exclusive N1-protection, detailing the mechanistic causality behind the experimental conditions.

Mechanistic Causality: Chemoselectivity and Regioselectivity

Chemoselectivity (Indazole Core vs. 6-Amino Group): The fundamental principle driving chemoselective protection is the vast difference in acidity between the nitrogen protons. The pKa of an unsubstituted indazole N-H is approximately 13.9[3], whereas the pKa of an exocyclic aniline-type amine (the 6-NH2) is typically >27. By employing a stoichiometric amount of a strong base such as Sodium Hydride (NaH), the indazole N-H is selectively deprotonated to form a highly nucleophilic indazolide anion. The 6-amino group remains neutral and relatively unreactive, completely bypassing the need for transient protection of the aniline moiety.

Regioselectivity (N1 vs. N2): The indazolide anion is an ambient nucleophile, and its alkylation or protection typically yields a mixture of N1 and N2 substituted products[4]. Under basic conditions, N1-alkylation is generally the thermodynamically favored pathway[5],[6]. In the specific case of CAS 885520-15-0, the presence of the chlorine atom at the C3 position introduces severe steric hindrance directly adjacent to the N2 position[4]. When a bulky electrophile—such as 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) or Trityl chloride (Trt-Cl)—is introduced, the steric clash at N2 kinetically and thermodynamically drives the reaction almost exclusively to the N1 position[7],[4].

Quantitative Data Presentation

To guide experimental design, Table 1 summarizes the performance of common protecting groups applied to CAS 885520-15-0 based on steric bulk and basicity.

Table 1: Comparison of Protecting Group Strategies for CAS 885520-15-0

Protecting Group (Reagent)Base / SolventTempN1:N2 Selectivity6-NH2 Cross-ReactivityRecommended Use Case
SEM (SEM-Cl)NaH / DMF0 °C to RT>95:5NoneDownstream strong base/nucleophile steps.
Trityl (Trt-Cl)TEA / DCMRT>99:1NoneAbsolute N1 selectivity; acid-labile deprotection.
Boc (Boc2O)DMAP (cat.) / THFRT~80:20Trace to LowMild downstream conditions; requires careful monitoring.
THP (DHP)PPTS / DCMReflux~60:40NoneAvoid unless N2/N1 mixtures are acceptable.

Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues (e.g., gas evolution, precipitate formation) are embedded to ensure the researcher can verify the reaction's progress in real-time.

Protocol A: N1-Selective SEM Protection

Objective: Install a robust, base-stable SEM group at N1.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add CAS 885520-15-0 (1.0 eq, e.g., 1.85 g, 10 mmol)[1] and anhydrous DMF (20 mL). Stir until completely dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq, 11 mmol) in small portions.

    • Self-Validation Check: Immediate effervescence (H2 gas evolution) must be observed. The solution will typically darken, indicating the formation of the indazolide anion. Stir at 0 °C for 30 minutes or until gas evolution completely ceases.

  • Electrophile Addition: Dropwise add SEM-Cl (1.1 eq, 11 mmol) over 10 minutes. Maintain the temperature at 0 °C for an additional 30 minutes, then allow the reaction to warm to room temperature (RT) and stir for 2 hours.

  • Reaction Monitoring: Quench a 10 µL aliquot in water and extract with EtOAc. TLC (30% EtOAc/Hexanes) should reveal the disappearance of the highly polar starting material (Rf ~0.1) and the emergence of a single major non-polar spot (Rf ~0.6).

  • Workup: Quench the bulk reaction by slow addition of saturated aqueous NH4Cl (20 mL) at 0 °C. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers thoroughly with water (3 x 30 mL) and brine (30 mL) to remove DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to afford 6-Amino-3-chloro-4-fluoro-1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole.

Protocol B: N1-Selective Tritylation

Objective: Install an acid-labile Trityl group with absolute N1 regioselectivity.

  • Preparation: Dissolve CAS 885520-15-0 (1.0 eq, 10 mmol) in anhydrous DCM (30 mL) under argon at RT.

  • Base Addition: Add Triethylamine (TEA, 2.0 eq, 20 mmol). Note: Since Trt-Cl is extremely reactive and bulky, a weaker base like TEA is sufficient to drive the equilibrium without needing to pre-form the naked anion.

  • Electrophile Addition: Add Trityl chloride (Trt-Cl, 1.05 eq, 10.5 mmol) in one portion.

  • Reaction Monitoring: Stir at RT for 4-6 hours.

    • Self-Validation Check: A white precipitate (TEA·HCl) will gradually form, serving as a visual indicator of reaction progress. Monitor via TLC (50% EtOAc/Hexanes).

  • Workup & Purification: Dilute the mixture with additional DCM (20 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry over Na2SO4, concentrate, and recrystallize the crude product from DCM/Hexanes to yield the pure N1-Trityl protected indazole.

Mechanistic Visualization

The following diagram illustrates the logical flow of chemoselectivity and regioselectivity governed by pKa and steric hindrance.

G Start CAS 885520-15-0 (6-Amino-3-chloro-4-fluoro-1H-indazole) Base Deprotonation (NaH/TEA) Exploits pKa diff (~13.9 vs >27) Start->Base NH2 6-NH2 Reaction (Prevented by Chemoselectivity) Start->NH2 pKa > 27 Anion Indazolide Anion (Highly Nucleophilic) Base->Anion Electrophile Bulky Electrophile (SEM-Cl or Trt-Cl) Anion->Electrophile N1 N1-Protected Product (Major / Thermodynamically Favored) Electrophile->N1 Favored N2 N2-Protected Product (Blocked by 3-Cl Steric Hindrance) Electrophile->N2 Steric Clash

Mechanistic pathway for the chemoselective and regioselective N1-protection of CAS 885520-15-0.

References

  • BLD Pharm. "885520-15-0 | 6-Amino-3-chloro-4-fluoro-1H-indazole." bldpharm.com. Available at: 1

  • ChemicalBook. "6-AMINO-3-CHLORO-4-FLUORO (1H)INDAZOLE CAS#: 885520-15-0." chemicalbook.com. Available at: 2

  • ResearchGate. "Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles." researchgate.net. Available at: 5

  • MDPI. "Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles." mdpi.com. Available at: 6

  • Mobt3ath. "ADVANCES IN THE SYNTHESIS OF INDAZOLES." mobt3ath.com. Available at: 7

  • Benchchem. "6-(Benzyloxy)-5-nitro-1H-indazole | C14H11N3O3." benchchem.com. Available at: 4

  • Scribd. "Liao's Photoacid Hydrolysis Insights." scribd.com. Available at: 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 6-Amino-3-chloro-4-fluoro-1H-indazole

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists struggling with the aqueous solubility of 6-Amino-3-chloro-4-fluoro-1H-indazole (CAS: 88552...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists struggling with the aqueous solubility of 6-Amino-3-chloro-4-fluoro-1H-indazole (CAS: 885520-15-0) [11].

As a highly halogenated, planar bicyclic molecule, this indazole derivative exhibits high lipophilicity and strong intermolecular hydrogen bonding (via the 6-amino group and indazole nitrogen). These physicochemical properties result in high crystal lattice energy, making the compound notoriously prone to "crashing out" (antisolvent precipitation) when transferred from organic stock solutions into aqueous biological assay buffers [2].

This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and step-by-step protocols to ensure your in vitro biological assays yield reproducible, artifact-free data.

Part 1: Troubleshooting & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into the assay medium. What is the mechanistic cause of this? A1: This phenomenon is known as "antisolvent precipitation" [2]. When a highly concentrated DMSO stock is rapidly introduced into a large volume of aqueous buffer, the solvent environment undergoes a drastic shift in its dielectric constant. The DMSO solvation shell surrounding the hydrophobic indazole molecules is stripped away faster than the compound can thermodynamically disperse into the water. Driven by their high lipophilicity and the hydrophobic effect, the halogenated indazole molecules rapidly self-associate via π-π stacking and hydrogen bonding, forming insoluble aggregates that precipitate out of solution.

Q2: What is the maximum DMSO concentration I can use to maintain kinetic solubility without compromising my biological assay? A2: For most cell-based assays, the final DMSO concentration must be strictly maintained at or below 0.5% (v/v) [2, 8]. Concentrations exceeding 1.0% frequently induce solvent-mediated cytotoxicity, alter cell membrane permeability, and cause off-target transcriptomic shifts. For biochemical (cell-free) assays, such as kinase binding assays, proteins can sometimes tolerate up to 2.0% to 5.0% DMSO, but this must be empirically validated, as high organic solvent loads can denature proteins or artificially alter ligand-binding affinities [3].

Q3: My assay requires a high concentration of the compound, and 0.5% DMSO is insufficient to keep it soluble. What is the most scientifically sound alternative? A3: For bicyclic aromatic compounds like indazoles, Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation is the gold standard [1, 4]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. The cavity size of the β-cyclodextrin (composed of seven glucose units) is geometrically ideal for encapsulating the halogenated indazole ring. This host-guest inclusion complex shields the hydrophobic chlorine and fluorine atoms from the aqueous environment, effectively solubilizing the molecule without altering its covalent structure or ionization state [7].

Q4: How does compound precipitation skew my assay data? A4: Precipitation leads to a trifecta of assay failures:

  • False Negatives: The actual concentration of the biologically active, dissolved monomer is significantly lower than your calculated concentration, leading to artificially inflated IC₅₀ values [2].

  • Optical Interference: Suspended micro-precipitates scatter light, severely interfering with absorbance, fluorescence, or luminescence readouts.

  • Physical Toxicity: Precipitates can physically settle on adherent cell monolayers, causing localized stress or death independent of the compound's actual pharmacology.

Part 2: Quantitative Data & Solubilization Strategies

When selecting a solubilization strategy, researchers must balance solubility enhancement against the risk of assay interference. The table below summarizes the causality and limits of various approaches.

Solubilization StrategyMechanistic ActionMax Recommended Final Assay Conc.Efficacy for Halogenated IndazolesCytotoxicity / Interference Risk
DMSO (Control) Solvation via high polarity organic solvent.≤ 0.5% (Cellular) ≤ 5.0% (Biochemical)Low (Prone to rapid antisolvent precipitation)High (Membrane permeabilization, protein denaturation)
Co-solvents (PEG 400) Lowers the dielectric constant of the aqueous phase.≤ 1.0%Moderate (Delays kinetic precipitation)Moderate (Osmotic stress on cells)
Surfactants (Tween-20) Reduces surface tension; forms micelles above CMC.0.01% – 0.1%Moderate (Prevents aggregation of micro-crystals)High (Lyses cell membranes; strictly for biochemical assays)
HP-β-CD Complexation Thermodynamic encapsulation in a hydrophobic cavity.Up to 50 mMHigh (Ideal cavity match for indazole core)Low (Generally recognized as safe; biologically inert)

Part 3: Validated Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Always include a vehicle-only control to ensure the solubilizing agent itself is not driving the biological response.

Protocol A: The "Intermediate Dilution" Method (Kinetic Solubilization)

Use this method to prevent localized "crashing out" when relying on DMSO or co-solvents.

  • Stock Preparation: Dissolve 6-Amino-3-chloro-4-fluoro-1H-indazole in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes to ensure complete dissolution.

  • Intermediate Organic Dilution: Instead of diluting directly into the aqueous buffer, perform your serial dilutions in 100% DMSO first.

  • The "Pre-Mix" Step (Crucial): Prepare an intermediate dilution plate. Transfer 2 µL of the DMSO stock into 48 µL of a transitional buffer (e.g., assay buffer containing 10% PEG 400 or 0.1% Tween-20). Mix rapidly by pipetting up and down 10 times. Causality: This step creates a localized gradient, preventing the sudden dielectric shock that causes precipitation.

  • Final Assay Transfer: Transfer 10 µL of the intermediate mixture into 90 µL of the final aqueous assay medium containing your cells or proteins. The final DMSO concentration is now 0.4%, and the compound is kinetically stabilized.

Protocol B: Preparation of an HP-β-CD Inclusion Complex (Thermodynamic Solubilization)

Use this method for definitive, long-term thermodynamic solubility in aqueous media.

  • Molar Ratio Calculation: Weigh out 6-Amino-3-chloro-4-fluoro-1H-indazole and HP-β-CD in a 1:1 or 1:2 molar ratio. (HP-β-CD MW ≈ 1400 g/mol ; Indazole derivative MW ≈ 185.6 g/mol ) [11].

  • Kneading Method: Place the HP-β-CD powder into a ceramic mortar. Add a few drops of ultra-pure water to form a thick, homogenous paste.

  • Incorporation: Gradually add the indazole compound to the paste. Knead vigorously with a pestle for 45–60 minutes. Causality: The mechanical shear force, combined with the minimal water environment, forces the hydrophobic indazole into the cyclodextrin cavity, displacing high-energy water molecules from the cavity interior.

  • Lyophilization: Collect the paste, freeze it at -80°C, and lyophilize (freeze-dry) for 24-48 hours until a fine, dry powder is obtained.

  • Reconstitution: The resulting inclusion complex powder can now be dissolved directly into your aqueous biological assay buffer without the need for any DMSO.

Part 4: Solubilization Decision Workflow

Follow this logical decision tree to determine the optimal solubilization route for your specific assay requirements.

SolubilizationWorkflow Start Compound Precipitation Observed in Assay Buffer CheckDMSO Optimize DMSO Concentration (Target: ≤ 0.5% - 1.0%) Start->CheckDMSO Decision1 Is Solubility Maintained? CheckDMSO->Decision1 AddSurfactant Add Surfactant / Co-solvent (e.g., 0.05% Tween-20) Decision1->AddSurfactant No Success Proceed to Biological Assay Decision1->Success Yes Decision2 Is Solubility Maintained? AddSurfactant->Decision2 Cyclodextrin Formulate with HP-β-CD (Inclusion Complexation) Decision2->Cyclodextrin No Decision2->Success Yes Cyclodextrin->Success

Troubleshooting workflow for overcoming 6-Amino-3-chloro-4-fluoro-1H-indazole precipitation.

References

  • Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics National Institutes of Health (PMC)[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development National Institutes of Health (PMC)[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin MDPI Pharmaceutics[Link]

  • Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes RSC Advances[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Institutes of Health (PMC)[Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement MDPI Life[Link]

  • 3 Tips on Overcoming Poor Aqueous Solubility and Stability Pharma IQ[Link]

Optimization

Technical Support Center: Optimizing Flash Chromatography Purification for 6-Amino-3-chloro-4-fluoro-1H-indazole

Welcome to the technical support center for the purification of 6-Amino-3-chloro-4-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 6-Amino-3-chloro-4-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this specific heterocyclic amine. As a molecule with multiple functional groups—a basic amino group, an acidic N-H on the indazole ring, and halogen substituents—its purification requires a nuanced approach that balances polarity, solubility, and potential on-column interactions.

This document moves beyond generic protocols to provide a deeper understanding of the underlying chromatographic principles, enabling you to troubleshoot and optimize your purifications effectively.

Section 1: Physicochemical Profile & Its Chromatographic Implications

Understanding the inherent properties of 6-Amino-3-chloro-4-fluoro-1H-indazole is the first step toward developing a robust purification method. These characteristics directly influence its behavior on a stationary phase.

PropertyValueImplication for Chromatography
Molecular Formula C₇H₆ClN₃-
Molecular Weight 167.6 g/mol Low molecular weight, suitable for standard silica gel porosity.
Appearance Off-white solidVisual aid during sample preparation and fraction analysis.[1]
XLogP3 1.8Indicates moderate lipophilicity; soluble in common organic solvents but also possesses significant polarity.[1]
Polar Surface Area (PSA) 54.7 ŲThe PSA value suggests strong potential for polar interactions (hydrogen bonding), which will dominate retention on polar stationary phases like silica.[1]
Water Solubility Sparingly soluble (0.62 g/L at 25°C)Limited solubility in highly aqueous mobile phases, making normal-phase or HILIC more intuitive starting points than reversed-phase.[1]
Functional Groups Primary amine (-NH₂), Indazole N-H, Chloro (-Cl), Fluoro (-F)The basic amino group is the primary cause of peak tailing on standard silica due to strong interaction with acidic silanol groups.[2] Halogens can participate in unique dipole-dipole interactions, especially with specialized stationary phases.[3]
Section 2: Core Principles of Method Development (FAQ)

This section addresses the fundamental questions that form the basis of any successful flash chromatography method for this compound.

Q1: How do I choose the right stationary phase for 6-Amino-3-chloro-4-fluoro-1H-indazole?

Your primary challenge is the basic amino group. Therefore, your choice of stationary phase must mitigate its tendency to interact strongly with acidic surfaces.

  • Standard Silica Gel: This is the most common and cost-effective choice, but it is acidic and will almost certainly cause severe peak tailing without mobile phase modification.[2] It should be your starting point, but only in conjunction with a basic additive.

  • Amine-Functionalized Silica (KP-NH): This is an excellent, albeit more expensive, alternative. The amine-treated surface passivates the acidic silanol groups, leading to significantly improved peak shape for basic compounds without needing a mobile phase modifier.[2] This is highly recommended if baseline resolution is difficult to achieve on standard silica.

  • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds.[4] It offers different selectivity, which can be advantageous if impurities are co-eluting with your product on silica.

  • Fluorinated Phases (Pentafluorophenyl, PFP): Given the fluoro-substituent on the indazole ring, a PFP phase could offer alternative selectivity. These phases separate compounds based on π-π interactions, charge transfer, and dipole-dipole interactions, which can be beneficial for separating halogenated isomers or closely related impurities.[3][5][6]

Q2: What is the best strategy for selecting and optimizing the mobile phase?

Mobile phase selection is critical and should always begin with Thin-Layer Chromatography (TLC) analysis.[7]

  • Start with Standard Solvent Systems: Begin by testing solvent systems of varying polarity, such as Hexane/Ethyl Acetate and Dichloromethane (DCM)/Methanol. Given the compound's polarity, a DCM/Methanol system is more likely to provide the required elution strength.[2]

  • Incorporate a Basic Modifier (Crucial Step): To counteract the acidic nature of silica gel, add a small amount of a basic modifier to your mobile phase. This is the single most important step for preventing peak tailing.[2]

    • Triethylamine (Et₃N or TEA): Add 0.1-1% to your eluent. It effectively masks the silanol groups, leading to symmetrical peaks.

    • Ammonium Hydroxide (NH₄OH): A 1-2% addition to the methanol portion of your mobile phase is also highly effective.

  • Aim for the Right Rf: On your TLC plate, adjust the solvent ratio until your target compound has an Rf (retention factor) between 0.2 and 0.3.[8] This Rf value typically translates to an elution volume of 3-5 column volumes (CV) in flash chromatography, providing a good balance between resolution and run time.

Q3: Should I use a gradient or isocratic elution?

For most crude reaction mixtures, a gradient elution is superior.[7] It allows for the efficient elution of less polar byproducts first, followed by the target compound, and finally, the removal of highly polar baseline impurities. A typical gradient might start with 100% DCM and ramp up to 5-10% Methanol (containing the basic modifier) over 10-15 column volumes.

Q4: What is the best way to load my sample onto the column?

If your compound is not fully soluble in the initial, low-polarity mobile phase, do not inject it dissolved in a very strong solvent (like pure methanol or DMSO). This will cause peak distortion and reduce separation efficiency.[9]

Dry loading is the recommended technique. [4][7] Dissolve your crude sample in a suitable solvent (e.g., DCM, methanol, or acetone), add a small amount of silica gel (typically 1-2 times the mass of the crude material), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be loaded directly onto the top of the column. This ensures that the entire sample starts as a narrow, concentrated band.

Section 3: Visualization of the Method Development Workflow

The following diagram outlines a logical workflow for developing a purification method from scratch.

MethodDevelopment cluster_prep 1. Initial Analysis & Prep cluster_mobile 2. Mobile Phase Optimization cluster_execution 3. Execution & Analysis TLC Analyze Crude on TLC SelectStationary Select Stationary Phase (Start with Silica Gel) TLC->SelectStationary ScoutSolvent Scout Solvents (e.g., DCM/MeOH) SelectStationary->ScoutSolvent CheckTailing Peak Tailing? ScoutSolvent->CheckTailing AddModifier Add Basic Modifier (e.g., 0.5% Et3N) CheckTailing->AddModifier Yes OptimizeRf Optimize Ratio for Rf ≈ 0.25 CheckTailing->OptimizeRf No AddModifier->OptimizeRf SelectLoading Select Loading Method (Dry Loading Recommended) OptimizeRf->SelectLoading RunFlash Run Gradient Flash Chromatography SelectLoading->RunFlash Analyze Analyze Fractions (TLC or LC-MS) RunFlash->Analyze Pure Pure Compound Analyze->Pure

Caption: A systematic workflow for flash chromatography method development.

Section 4: Step-by-Step Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Scouting

  • Prepare a stock solution of your crude material in a solvent like DCM or methanol (~10 mg/mL).

  • Prepare several eluent jars with different ratios of DCM and Methanol (e.g., 98:2, 95:5, 90:10). Crucially, add your chosen basic modifier (e.g., 0.5% Et₃N) to each eluent mixture.

  • Spot your crude sample onto separate TLC plates.

  • Develop one plate in each solvent system.

  • Visualize the plates under a UV lamp (254 nm).

  • Identify the solvent system that provides an Rf of 0.2-0.3 for the spot corresponding to your target compound.

Protocol 2: Dry Loading of the Sample

  • Weigh your crude sample (e.g., 500 mg).

  • Dissolve it completely in a minimal volume of a suitable solvent (e.g., 5-10 mL of methanol).

  • Add 1-2 grams of silica gel to the solution.

  • Mix thoroughly to form a slurry.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • This powder is now ready to be loaded onto the chromatography column.

Protocol 3: Performing the Flash Chromatography Purification (Normal-Phase)

  • Column Selection: Choose a silica gel column size appropriate for your sample mass (e.g., a 24g column for a 500 mg sample).

  • Equilibration: Equilibrate the column with your initial, weak mobile phase (e.g., 100% DCM + 0.5% Et₃N) for at least 2-3 column volumes.

  • Loading: Carefully add your dry-loaded sample powder to the top of the column bed, creating an even layer. Gently add a small layer of sand on top to prevent disturbance.[7]

  • Elution: Begin the run. A typical gradient for this compound might be:

    • 0-2 CV: Isocratic at 0% Methanol in DCM.

    • 2-12 CV: Linear gradient from 0% to 8% Methanol in DCM.

    • 12-15 CV: Isocratic hold at 8% Methanol to ensure complete elution.

    • (Remember, the basic modifier should be present in both the DCM and Methanol stock solutions).

  • Fraction Collection: Collect fractions throughout the run.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. Always confirm the final purity by an orthogonal method like ¹H NMR or LC-MS.

Section 5: Troubleshooting Guide

This guide addresses the most common issues encountered during the purification of 6-Amino-3-chloro-4-fluoro-1H-indazole.

Q5: My main product peak is tailing severely. What's happening and how do I fix it?

  • Cause: This is the classic sign of a strong secondary interaction between the basic amino group of your molecule and the acidic silanol (Si-OH) groups on the silica surface.[9] A portion of your analyte gets "stuck" and elutes more slowly, creating a tail.

  • Solutions:

    • Check Your Modifier: The most common oversight is forgetting or using an insufficient amount of basic modifier. Ensure at least 0.2-0.5% triethylamine or ammonium hydroxide is in your mobile phase.[2][10]

    • Reduce Sample Load: Overloading the column can saturate the stationary phase and lead to tailing.[11] Try reducing the amount of crude material loaded by 50%.

    • Switch to Amine-Functionalized Silica: If modifiers do not solve the problem, an amine-functionalized column is the most robust solution.[2]

Q6: All of my peaks are split or very broad. What's the cause?

  • Cause: This issue typically points to a physical problem at the column inlet, affecting all compounds equally.[11] The most likely culprits are a partially blocked inlet frit or a void/channel in the column bed.[12] This can happen from precipitating the sample at the column head or from a poorly packed column.

  • Solutions:

    • Use Dry Loading: This is the best way to prevent sample precipitation upon injection into a weaker mobile phase.

    • Filter Your Sample: If not dry loading, ensure your sample is fully dissolved and filtered to remove any particulates that could block the frit.

    • Replace the Column: If a void has formed at the top of the column bed, it's often easiest to replace the cartridge.[12]

Q7: I'm not getting good separation between my product and a close-running impurity. What should I try next?

  • Cause: The selectivity (α) of your chromatographic system is insufficient. You need to alter the chemical interactions to change the relative elution order or increase the spacing between peaks.

  • Solutions:

    • Change Solvent Selectivity: Keep the solvent strength similar but change the nature of the polar solvent. For example, if you are using DCM/Methanol, try replacing Methanol (a protic solvent) with Acetonitrile (an aprotic solvent).[13] This can alter the hydrogen bonding interactions and often improves resolution.

    • Flatten the Gradient: Run a much shallower gradient around the elution point of your target compound. For example, if your product elutes at 5% Methanol, try a long, slow gradient from 3% to 6% Methanol.

    • Change the Stationary Phase: If mobile phase optimization fails, a different stationary phase is the next logical step. Switching from silica to alumina or a PFP-silica column will provide a completely different set of interactions and likely resolve the co-elution.[8]

Q8: My compound seems to be irreversibly stuck on the silica column. What are my options?

  • Cause: The compound is extremely polar and is adsorbing too strongly to the silica.

  • Solutions:

    • Increase Mobile Phase Strength: Add a higher percentage of a very polar solvent like methanol, potentially with a small amount of ammonium hydroxide.

    • Consider Alternative Techniques: If the compound is too polar for normal-phase, it may be an ideal candidate for Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography.[4][14]

Section 6: Advanced Strategies & Troubleshooting Logic

When standard methods fail, a logical approach to troubleshooting is essential. The following decision tree can guide your efforts.

Troubleshooting start Poor Chromatogram tailing Peak Tailing? start->tailing Specific Peak Shape Issue splitting All Peaks Split? start->splitting General Peak Shape Issue resolution Poor Resolution? start->resolution Separation Issue add_modifier Add/Increase Basic Modifier tailing->add_modifier Yes dry_load Use Dry Loading splitting->dry_load No (Only some peaks) replace_col Replace Column (Void/Blockage) splitting->replace_col Yes flat_grad Flatten Gradient resolution->flat_grad Yes reduce_load Reduce Sample Load add_modifier->reduce_load Still Tailing use_amine_col Use Amine-Silica Column reduce_load->use_amine_col Still Tailing change_solvent Change Solvent Selectivity (e.g., MeOH -> ACN) flat_grad->change_solvent No Improvement change_phase Change Stationary Phase (e.g., Alumina, PFP) change_solvent->change_phase No Improvement

Caption: A decision tree for troubleshooting common flash chromatography issues.

Q9: When should I specifically consider using a fluorinated (PFP) stationary phase?

Consider a PFP phase when you are trying to separate compounds with similar polarities but different electronic or structural features, especially those containing halogens or aromatic rings.[3][15] A PFP column can provide unique selectivity for 6-Amino-3-chloro-4-fluoro-1H-indazole versus des-fluoro or des-chloro impurities, or other halogenated regioisomers, which might be difficult to resolve on standard silica.[16]

Q10: Could Reversed-Phase (RP) or HILIC be a viable alternative for this compound?

  • Reversed-Phase (RP): Yes, but with considerations. The compound's moderate XLogP suggests it will have some retention on a C18 column.[1] However, its polar nature means you might need a highly aqueous mobile phase, which can be problematic on standard C18. A polar-endcapped or polar-embedded C18 column would be more suitable.[4] The mobile phase would typically be a gradient of water and methanol or acetonitrile, likely requiring a pH modifier (e.g., formic acid or ammonium formate) to ensure consistent ionization and good peak shape.[2]

  • HILIC: HILIC is an excellent option if the compound is too polar for good retention and separation in reversed-phase.[14] In HILIC, you use a polar stationary phase (like bare silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer. Water acts as the strong eluting solvent.[4][17] This technique is particularly powerful for very polar heterocyclic molecules.

References
  • Regalado, E. L., et al. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A, 1380, 87-94. Available at: [Link]

  • LCGC International. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. Available at: [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Available at: [Link]

  • Byrd, J. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Biotage. (2023). Why are my flash column chromatography peaks splitting? Biotage. Available at: [Link]

  • King, A. (2018). Successful Flash Chromatography. Biotage. Available at: [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Biotage. Available at: [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. ALWSCI. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies. Available at: [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. Available at: [Link]

  • Reilly, J., et al. (2016). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Chromatography Today. Available at: [Link]

  • Penon, O., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13233-13240. Available at: [Link]

  • Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds? Biotage. Available at: [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Reddit. (2023). Unavoidable Coelution - Flash Chromatography - Help! r/Chempros. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidative Degradation of CAS 885520-15-0 During Long-Term Storage

A Note from the Senior Application Scientist: While CAS 885520-15-0 is a specific identifier, publicly available data on its detailed chemical structure and degradation pathways are limited. Therefore, this guide is buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note from the Senior Application Scientist: While CAS 885520-15-0 is a specific identifier, publicly available data on its detailed chemical structure and degradation pathways are limited. Therefore, this guide is built upon established principles for the long-term storage of sensitive organic molecules, particularly those containing functional groups susceptible to oxidation, such as phenols and aldehydes. The troubleshooting and preventative measures outlined below are based on extensive experience with analogous compounds and represent the gold standard in ensuring the long-term stability and integrity of research materials.

Frequently Asked Questions (FAQs)

Q1: What is oxidative degradation, and why is it a primary concern for the long-term storage of organic compounds?

Oxidative degradation is a chemical process in which a substance reacts with oxygen, often initiated by factors like light, heat, or the presence of metal ions. This can lead to the formation of impurities, which can alter the compound's physical and chemical properties, reduce its potency, and potentially introduce interfering substances into your experiments. For drug development professionals, ensuring the stability of an active pharmaceutical ingredient (API) is critical for safety, efficacy, and regulatory compliance.

Q2: What are the common signs that my sample of CAS 885520-15-0 may be undergoing oxidative degradation?

Visual inspection can often provide the first clues of degradation. Be vigilant for:

  • Color Change: A shift from a white or off-white powder to yellow, brown, or pink hues is a common indicator of the formation of oxidized species.

  • Change in Physical State: Clumping, melting at a lower temperature than specified, or the appearance of an oily residue can suggest the presence of impurities.

  • Insolubility: If the compound was previously soluble in a particular solvent but now shows incomplete dissolution, it may be due to the formation of insoluble polymeric byproducts.

Q3: What are the ideal storage conditions to minimize the oxidation of CAS 885520-15-0?

To ensure the long-term stability of sensitive compounds, a multi-faceted approach to storage is necessary. The following table summarizes the recommended conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in oxidative degradation. Storing under an inert atmosphere is a critical step for preserving air-sensitive compounds[1].
Light Amber vial or protection from lightUV and visible light can provide the energy to initiate oxidative reactions, a process known as photo-oxidation[2].
Container Tightly sealed, appropriate materialPrevents exposure to atmospheric moisture and oxygen. Glass is generally preferred over plastic for long-term storage.
Humidity Low humidity environmentMoisture can accelerate certain degradation pathways. It is recommended to store containers in a dry environment[3][4].
Q4: How does the chemical structure of a compound like CAS 885520-15-0 influence its susceptibility to oxidation?

While the exact structure of CAS 885520-15-0 is not detailed here, compounds with certain functional groups are particularly prone to oxidation. Phenolic hydroxyl groups and aldehydic protons are highly susceptible to attack by oxygen. For instance, phenols can oxidize to form colored quinone-type structures, and aldehydes can be oxidized to carboxylic acids. The presence of these or similar functional groups would necessitate the stringent storage conditions outlined above. The oxidative degradation of phenolic compounds can be a complex process leading to various products[5].

Troubleshooting Guide

Issue 1: I've observed a significant color change in my sample. What steps should I take?

A color change is a strong indicator of degradation. The following workflow will help you assess the situation:

A Color Change Observed B Quarantine the sample to prevent further use A->B C Review storage conditions. Were they optimal? B->C D Perform analytical testing (e.g., HPLC, LC-MS) to assess purity and identify impurities C->D E Compare analytical data to a reference standard or initial batch data D->E F If purity is compromised, discard the sample according to safety protocols E->F Purity compromised G If purity is acceptable, aliquot the remaining sample under inert gas and store at -20°C or lower E->G Purity acceptable

Caption: Troubleshooting workflow for an observed color change.

Detailed Steps:

  • Immediate Quarantine: Isolate the affected vial to prevent accidental use in experiments.

  • Audit Storage Conditions: Verify that the sample has been stored according to the recommended conditions (see table above). Check for any breaches in the cold chain or container seal.

  • Analytical Verification: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to quantify the purity of the sample.

  • Data Comparison: Compare the chromatogram of the stored sample to that of a new, high-purity reference standard or the initial data from when the batch was first received. Look for a decrease in the main peak area and the appearance of new peaks, which are likely degradation products.

  • Decision and Action: If significant degradation has occurred, the sample should be properly discarded. If the purity is still within an acceptable range for your application, the remaining material should be carefully aliquoted into smaller, single-use vials under an inert atmosphere to prevent further degradation of the bulk supply.

Issue 2: My analytical results show new impurity peaks. How can I confirm they are from oxidation?

Identifying the nature of impurities is key to refining your storage protocol.

  • Mass Spectrometry (MS) Analysis: The most powerful tool for this is LC-MS. Oxidative degradation typically involves the addition of one or more oxygen atoms. Look for new peaks with a mass-to-charge ratio (m/z) that is 16 or 32 atomic mass units (amu) higher than the parent compound. This corresponds to the addition of one or two oxygen atoms, respectively.

  • Forced Degradation Studies: To confirm that the observed impurities are indeed from oxidation, you can perform a forced degradation study. This involves exposing a small amount of a pure sample to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) and analyzing the resulting mixture[6]. If the impurity peaks in your stored sample match the retention time and mass of the peaks generated in the forced degradation study, it provides strong evidence of oxidative degradation.

Issue 3: I need to store my compound for an extended period (over a year). What is the best practice for ensuring maximum stability?

For multi-year storage, the following protocol is recommended:

Protocol: Preparing a Compound for Long-Term Archiving

  • Initial Quality Control: Before archiving, perform a full analytical characterization (e.g., HPLC for purity, NMR for identity, and Karl Fischer titration for water content[7]) to establish a baseline.

  • Aliquotting: Divide the bulk material into multiple, single-use vials. This avoids repeated freeze-thaw cycles and exposure of the entire batch to the atmosphere each time a sample is needed.

  • Inert Gas Purging:

    • Place the open, aliquoted vials in a desiccator or glove box.

    • Gently flush the container with a stream of dry argon or nitrogen for several minutes to displace all air.

    • While still under the inert atmosphere, tightly cap the vials. For high-value materials, vials with septa that can be sealed with a crimper are recommended.

  • Sealing: For extra protection, wrap the cap and neck of the vial with a laboratory sealing film.

  • Labeling: Clearly label each vial with the compound name, CAS number, batch number, concentration (if in solution), and the date of storage.

  • Storage: Place the sealed vials in a labeled box and store them in a freezer at -20°C or, for maximum stability, at -80°C.

  • Periodic Re-testing: For regulated environments, it is advisable to have a stability testing schedule where one aliquot is removed and tested at regular intervals (e.g., annually) to monitor for any degradation.

A High-Purity Bulk Sample B Perform Baseline Analytical QC (HPLC, NMR, KF) A->B C Aliquot into single-use vials B->C D Place in Glovebox/Desiccator C->D E Purge with Inert Gas (Ar or N2) D->E F Seal vials under inert atmosphere E->F G Label and store at -20°C to -80°C F->G H Periodic Stability Testing G->H

Caption: Workflow for long-term sample archiving.

References

  • Vertex AI Search. (2025, November 7).
  • Ma, H., Wohlers, J., Meierhenrich, U., Bernecker, A., Suling, V., & Thiemann, W. (2001). Analysis of oxidative degradation products of 2,4,6-trichlorophenol treated with air ions. Anal Chem, 73(14), 3506-10.
  • Sensors and Materials. (2025, October 20).
  • Thermo Fisher Scientific. (2025, December 19).
  • PubChem. (2025, April 14). 2,5-Diethylphenol.
  • PubMed. (2024, July 15).
  • Cheméo. (n.d.). 2,5-Diethylphenol (CAS 876-20-0) - Chemical & Physical Properties. Retrieved from [Link]

  • Birla Carbon. (n.d.). Shelf Life of Carbon Black - Response to Verneret.
  • PubMed. (2020, March 4). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP)
  • PubMed. (1975, August 15).
  • Defense Technical Information Center. (1970, April 1). Long-Term Storability of Propellant Tankage and Components.
  • RSC Publishing. (n.d.). Enhanced degradation of doxycycline by citric acid-functionalized graphitic carbon nitride decorated with MIL-88A and FeS. Retrieved from [Link]

  • PubMed. (2010, November 15). Impact of long-term storage on stability of standard DNA for nucleic acid-based methods.
  • International Atomic Energy Agency. (n.d.). Optimization Strategies for Cask Design and Container Loading in Long Term Spent Fuel Storage.
  • Hawai'i Natural Energy Institute. (n.d.). Long-term storage and oxidation stabilities of second generation biofuels used as drop-in replacement for marine diesel.

Sources

Optimization

Resolving baseline noise in LC-MS analysis of 6-Amino-3-chloro-4-fluoro-1H-indazole

A Senior Application Scientist's Guide to Resolving Baseline Noise Welcome to the technical support guide for the LC-MS analysis of 6-Amino-3-chloro-4-fluoro-1H-indazole. This resource is designed for researchers, scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Resolving Baseline Noise

Welcome to the technical support guide for the LC-MS analysis of 6-Amino-3-chloro-4-fluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with baseline noise, which can compromise data quality, sensitivity, and reproducibility. As your dedicated application scientist, I will guide you through a logical, cause-and-effect approach to not only identify and solve common issues but also to understand the underlying principles of a stable and reliable LC-MS system.

Part 1: Foundational Concepts - Why a Stable Baseline is Non-Negotiable

A stable baseline is the foundation of accurate and precise quantification. It represents the signal from the mass spectrometer when only the mobile phase is passing through the system.[1][2] Deviations, whether high-frequency noise or low-frequency drift, can obscure low-level analyte peaks, leading to poor integration, inaccurate results, and elevated limits of detection (LOD) and quantitation (LOQ).[3][4]

Question: What is baseline noise and how does it impact the analysis of my target compound?

Answer: Baseline noise refers to the random fluctuations in the detector signal when no analyte is present. The key metric we are concerned with is the signal-to-noise ratio (S/N), which compares the height of your analyte peak (signal) to the average amplitude of the baseline fluctuations (noise).[5][6] A high S/N ratio is essential for detecting your compound at low concentrations. For 6-Amino-3-chloro-4-fluoro-1H-indazole, which has a molecular weight of approximately 187.58 g/mol , a noisy baseline can make it difficult to distinguish the true analyte signal from background interference, especially when working with complex matrices or trace amounts.[7]

cluster_0 Low Signal-to-Noise (S/N) cluster_1 High Signal-to-Noise (S/N) Signal_Low Analyte Signal Result_Low Poor Detection Noise_High High Baseline Noise Explanation Improving the Signal-to-Noise ratio is achieved by increasing the analyte signal or decreasing the baseline noise. Signal_High Analyte Signal Result_High Good Detection Noise_Low Low Baseline Noise

Caption: Visualizing the impact of baseline noise on analyte detection.

Part 2: A Systematic Troubleshooting Workflow

When faced with a noisy baseline, a systematic approach is crucial to avoid random adjustments that can worsen the problem. The following workflow is designed to logically isolate the source of the noise.

Question: My baseline is unacceptably high and noisy. Where do I start the troubleshooting process?

Answer: The most efficient way to troubleshoot is to isolate the major components of your system: the mass spectrometer, the liquid chromatograph, and the consumables (solvents and column). This workflow guides you through that process.

G start High Baseline Noise Observed q1 Isolate MS: Infuse standard directly into MS. Is noise still present? start->q1 ms_issue Issue is likely in the MS. (e.g., dirty source, electronics) q1->ms_issue  Yes lc_or_mobile Issue is likely in the LC or Mobile Phase. q1->lc_or_mobile No   end_ms Troubleshoot MS Source & Detector ms_issue->end_ms q2 Remove Column: Replace with a restriction capillary. Is noise still present? lc_or_mobile->q2 column_issue Issue is likely the Column. (e.g., bleed, contamination) q2->column_issue  No lc_system_or_mobile Issue is likely the LC System or Mobile Phase. q2->lc_system_or_mobile Yes   end_column Flush or Replace Column column_issue->end_column q3 Prepare fresh, high-purity mobile phase. Is noise still present? lc_system_or_mobile->q3 mobile_phase_issue Issue was contaminated Mobile Phase. q3->mobile_phase_issue  No lc_system_issue Issue is likely in the LC System. (e.g., pump, degasser, seals) q3->lc_system_issue Yes   end_mobile Adopt Strict Solvent Handling Protocol mobile_phase_issue->end_mobile end_lc Service LC Components lc_system_issue->end_lc

Caption: A logical workflow for isolating the source of baseline noise.

Part 3: Mobile Phase and Consumables - The Usual Suspects

Contamination is one of the most common causes of high baseline noise.[3] Impurities in your solvents, additives, or even leaching from your containers can introduce a significant amount of chemical noise.

Question: Could my solvents or additives be causing the high background?

Answer: Absolutely. This is one of the most frequent sources of baseline noise.[2][3] The purity of your mobile phase is paramount.

  • Solvent Quality: Always use LC-MS grade solvents (water, acetonitrile, methanol).[4] HPLC grade solvents can contain impurities that are not visible on a UV detector but ionize readily in an MS source, creating high background noise.[4]

  • Additives: Use high-purity, volatile additives like formic acid or ammonium formate. Non-volatile buffers such as phosphates or sulfates are incompatible with mass spectrometry and will contaminate the ion source.[8] While trifluoroacetic acid (TFA) is a good ion-pairing agent for chromatography, it is a known signal suppressor in ESI-MS and should be avoided if possible.[8]

  • Water Purity: Use freshly prepared ultrapure water (18.2 MΩ·cm resistivity) from a well-maintained purification system.[9] Water can absorb contaminants from the air and leach ions from storage containers over time.[9]

  • Microbial Growth: Over time, especially in aqueous mobile phases, bacteria or fungi can grow, leading to pressure fluctuations and baseline noise.[3] Prepare fresh mobile phases regularly and filter them if necessary.[10]

Question: I see "ghost peaks" in my chromatogram even when I inject a blank. What causes this?

Answer: Ghost peaks are signals that appear in your chromatogram even without an injection, or in a blank injection. They are typically caused by contaminants in the mobile phase that have accumulated on the analytical column during equilibration (under weak solvent conditions) and are then eluted as the organic concentration increases during a gradient run.[2]

Table 1: Common LC-MS Contaminants and Their Sources

Observed m/z (Positive Mode) Compound/Ion Type Common Source(s)
Clusters separated by 44 DaPolyethylene Glycol (PEG)Plasticizers, detergents, personal care products, certain column types.[11][12]
391.28, 413.26Dioctyl phthalatePlasticware, tubing, solvent bottle caps, laboratory air.[12][13]
Clusters separated by 74 DaPolydimethylsiloxane (PDMS) / SiloxanesLaboratory air (deodorants), silicone tubing, septa, grease.[11][14]
VariousMetal Adducts (e.g., [M+Na]⁺, [M+K]⁺)Glassware, impure salts/additives, analyst handling.[9]
113.02Trifluoroacetic acid (TFA) clusterMobile phase additive.[15]

Experimental Protocol: Preparing a Clean Mobile Phase

  • Select Materials: Use only LC-MS grade solvents and additives. Use glassware that has been thoroughly cleaned and is dedicated solely to LC-MS mobile phase preparation.

  • Water Source: Dispense fresh ultrapure water (18.2 MΩ·cm) directly from a serviced purification system.

  • Mixing: Measure solvents and additives accurately in a clean glass graduated cylinder. For a typical 95:5 Water:Acetonitrile with 0.1% Formic Acid mobile phase (Solvent A), add 950 mL of water, 50 mL of acetonitrile, and 1 mL of high-purity formic acid to a 1L bottle.

  • Degassing: Sonicate the freshly prepared mobile phase for 10-15 minutes to remove dissolved gases, which can cause pump fluctuations and noise.[1][10]

  • Labeling: Clearly label the bottle with the contents and the preparation date. Discard and prepare fresh mobile phase at least weekly, or more frequently for aqueous phases.

Part 4: Ion Source and MS Detector Optimization

If you have isolated the noise to the mass spectrometer itself, the ion source is the most likely culprit. The source is where the analyte is ionized and is susceptible to contamination from non-volatile salts, sample matrix, and mobile phase impurities.[3][16]

Question: How can I confirm my ion source is dirty, and what is the proper cleaning procedure?

Answer: A dirty ion source often presents as a gradual loss of sensitivity and an increase in background noise. Visually, you may see discoloration or residue on the capillary, cone, or spray shield.

Experimental Protocol: General Ion Source Cleaning (Consult Manufacturer's Guide)

  • Safety First: Wear powder-free nitrile gloves to avoid contaminating the components.[11] Ensure the instrument is in standby mode and the source is cool.

  • Disassembly: Carefully remove the spray shield, capillary, and cone/nozzle, following the manufacturer's instructions. Lay them out on a clean, lint-free surface.

  • Sonication: Place the metal components in a beaker with 50:50 LC-MS grade methanol:water. Sonicate for 15-20 minutes.

  • Rinsing: Thoroughly rinse the components with LC-MS grade water, followed by methanol, and finally isopropanol to aid in drying.

  • Drying: Dry the components completely using a stream of clean nitrogen gas. Ensure no solvent remains, as this can cause initial noise upon re-installation.

  • Reassembly: Carefully reassemble the source.

  • System Check: After reinstallation, allow the system to pump down and stabilize. Infuse a known standard to confirm that sensitivity has been restored and background noise has decreased.

Question: How can I optimize MS parameters to improve the signal-to-noise for 6-Amino-3-chloro-4-fluoro-1H-indazole?

Answer: Optimizing source parameters ensures efficient ionization and transmission of your specific analyte into the mass analyzer.[4] For a small molecule like this, electrospray ionization (ESI) in positive mode is a logical starting point.

Table 2: Recommended Starting MS Parameters for 6-Amino-3-chloro-4-fluoro-1H-indazole

Parameter Recommended Starting Value Rationale / Causality
Ionization Mode ESI PositiveThe amino group on the indazole ring is readily protonated.
Capillary Voltage 3.0 - 4.0 kVOptimizes the electric field for efficient droplet formation and ion emission.[4]
Cone/Nozzle Voltage 20 - 40 VA moderate voltage helps with desolvation and ion transmission without causing excessive in-source fragmentation.
Drying Gas Temp. 300 - 350 °CMust be high enough to desolvate the mobile phase droplets but not so high as to cause thermal degradation of the analyte.[4]
Drying Gas Flow 10 - 12 L/minAssists in solvent evaporation. Higher flows are needed for higher LC flow rates.[4]
Nebulizer Gas Pressure 35 - 50 psiControls the aerosol formation. Proper pressure ensures a fine, stable spray.

Protocol for Optimization:

  • Prepare a ~1 µg/mL solution of your standard in the initial mobile phase composition.

  • Infuse the solution directly into the MS at your analytical flow rate using a T-junction.

  • While observing the signal for the protonated molecule ([M+H]⁺, m/z ~188.0), adjust one parameter at a time (e.g., capillary voltage) to find the value that gives the maximum, stable signal intensity.

  • It is best to set the value on a maximum plateau, where small day-to-day variations will not significantly impact the signal.[17]

By following this structured, evidence-based guide, you can effectively diagnose and resolve baseline noise issues, leading to more sensitive, reliable, and reproducible results in your analysis of 6-Amino-3-chloro-4-fluoro-1H-indazole.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Rádis-Baptista, G. (2025, December 12). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]

  • CIGS. Common LC/MS Contaminants. CIGS. [Link]

  • Chen, Y. C., et al. (2007, August 17). Improving signal-to-noise ratios of liquid chromatography-tandem mass spectrometry peaks using noise frequency spectrum modification between two consecutive matched-filtering procedures. PubMed. [Link]

  • Providion. How do I identify contamination in my LC-MS system and what should I do?. Providion. [Link]

  • Restek. Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. Restek. [Link]

  • Mahn, B. Notes on Troubleshooting LC/MS Contamination. [Link]

  • Waters Corporation. Controlling Contamination in LC/MS Systems. Waters Corporation. [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Welch Materials. [Link]

  • Stoll, D. R. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. Chromatography Online. [Link]

  • LCGC International. (2026, March 30). How to Avoid Problems in LC–MS. LCGC International. [Link]

  • LCGC International. (2016, December 1). Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]

  • SeqGen. (2023, April 11). Perform routine maintenance for mobile phases in the LCMS system. SeqGen Blog. [Link]

  • Padilla-Gonzalez, G. F. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?. ResearchGate. [Link]

  • Dolan, J. W. (2014, August 22). Communicating with the Baseline. Chromatography Online. [Link]

  • Waters Corporation. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Waters Corporation. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Membrane Permeability of 6-Amino-3-chloro-4-fluoro-1H-indazole Analogs

Prepared by: Senior Application Scientist, Advanced Drug Development Division This guide is designed for researchers, scientists, and drug development professionals actively working with 6-Amino-3-chloro-4-fluoro-1H-inda...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Drug Development Division

This guide is designed for researchers, scientists, and drug development professionals actively working with 6-Amino-3-chloro-4-fluoro-1H-indazole analogs. The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly for developing kinase inhibitors.[1][2] However, optimizing these potent compounds for effective cellular entry is a significant hurdle. This technical support center provides in-depth, actionable guidance in a question-and-answer format to diagnose permeability issues, troubleshoot common experimental failures, and implement strategies to enhance the cellular uptake of your compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the cell permeability of indazole analogs.

Q1: We've synthesized a series of 6-Amino-3-chloro-4-fluoro-1H-indazole analogs with high target affinity, but they consistently show low activity in cell-based assays. What are the likely causes?

A1: This is a classic and frequent challenge in drug discovery. When a compound is potent in a biochemical assay but weak in a cellular context, poor cell membrane permeability is a primary suspect. The low permeability of indazole analogs, and many small molecules, can often be attributed to their physicochemical properties.[3] Key factors include:

  • High Polar Surface Area (PSA): The presence of polar functional groups, such as the amino group and nitrogen atoms in the indazole ring, contributes to a higher PSA. This can impede passage through the hydrophobic core of the cell membrane.

  • Low Lipophilicity (LogP): While some lipophilicity is required to enter the lipid bilayer, compounds that are too polar (low LogP) will not partition effectively into the membrane. Conversely, excessively lipophilic compounds can get trapped within the membrane.[4]

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase the energy required for the compound to shed its water-solvation shell and enter the lipid environment of the membrane.

  • Active Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[5][6] These transporters actively pump the compound out of the cell, preventing it from reaching its intracellular target.

Q2: How can we definitively diagnose the root cause of our compound's low cellular permeability?

A2: A systematic, tiered approach is the most effective way to diagnose the specific permeability barrier.

  • Tier 1: Assess Passive Permeability with PAMPA. Start with the Parallel Artificial Membrane Permeability Assay (PAMPA).[3][7] This cell-free assay isolates passive diffusion, measuring your compound's intrinsic ability to cross a lipid membrane without the confounding factors of active transport or metabolism.[8] A low PAMPA score strongly suggests that poor passive permeability is the core issue.

  • Tier 2: Evaluate Permeability and Active Transport with Caco-2 Assays. If passive permeability in PAMPA is moderate to high, but cellular activity remains low, the next step is to use a cell-based model like the Caco-2 permeability assay.[3][9] Caco-2 cells are derived from human colon carcinoma and, when cultured, form a monolayer that mimics the intestinal epithelium, expressing relevant transporter proteins.[6][10] This assay can:

    • Confirm passive permeability in a more physiologically relevant system.

    • Identify if your compound is a substrate for efflux pumps by measuring transport in both directions (apical-to-basolateral and basolateral-to-apical).[6]

Section 2: Troubleshooting Guide for Permeability Assays

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My apparent permeability (Papp) values are highly variable and inconsistent across replicate wells.

This issue can invalidate your results. The following workflow can help you identify and resolve the source of the variability.

G start High Variability in Papp Values solubility Is the compound fully soluble in the assay buffer? start->solubility sol_yes Yes solubility->sol_yes sol_no No solubility->sol_no Likely Cause: Precipitation in Donor Well integrity Is the cell monolayer integrity consistent (Caco-2)? int_yes Yes integrity->int_yes int_no No integrity->int_no Likely Cause: Inconsistent Barrier binding Is the compound binding to the plate? bind_yes Yes binding->bind_yes Likely Cause: Non-specific Binding bind_no No binding->bind_no Review experimental technique for pipetting errors. sol_yes->integrity sol_fix ACTION: - Increase co-solvent (e.g., DMSO) concentration  (keep below 1% to maintain cell health). - Evaluate formulation strategies  (e.g., with cyclodextrins). sol_no->sol_fix int_yes->binding int_fix ACTION: - Verify TEER values are high and consistent  across the plate before starting. - Review and standardize cell seeding  and differentiation protocols. int_no->int_fix bind_fix ACTION: - Use low-binding plates. - Quantify compound concentration in both donor  and acceptor wells at T-end to calculate  mass balance and determine recovery. bind_yes->bind_fix end_node Data Reliability Improved bind_no->end_node sol_fix->integrity int_fix->binding bind_fix->end_node

Caption: Troubleshooting workflow for inconsistent Papp values.

Problem 2: My compound shows high permeability in the PAMPA assay, but very low accumulation in cell-based assays.

This dichotomy is a strong indicator that your compound is a substrate for active efflux.

  • Cause: The PAMPA system lacks efflux transporters, so it only reports on passive diffusion.[8] In contrast, cell-based assays like Caco-2 express transporters such as P-gp, which actively pump your compound out of the cell.[10]

  • Diagnostic Step: Perform a bidirectional Caco-2 assay to calculate the Efflux Ratio (ER) .

    • The efflux ratio is calculated as: ER = Papp (B-A) / Papp (A-B)

    • An ER greater than 2 is a widely accepted indicator that the compound is subject to active efflux.[6]

  • Confirmatory Step: Repeat the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). If the Papp (A-B) increases and the efflux ratio decreases in the presence of the inhibitor, it confirms the involvement of that specific transporter.

Data Interpretation at a Glance
Assay ResultInterpretationNext Steps
Low PAMPA Papp Poor intrinsic passive permeability.Focus on medicinal chemistry approaches to improve physicochemical properties (e.g., prodrugs, SPR).
High PAMPA Papp, Low Caco-2 Papp (A-B) Compound is likely a substrate for active efflux.Calculate efflux ratio. Use efflux pump inhibitors to confirm. Consider structural modifications to reduce efflux recognition.
Moderate/High PAMPA & Caco-2 Papp Permeability is not the primary issue.Re-evaluate cellular assay conditions. Investigate intracellular metabolism or target engagement issues.

Section 3: Strategies for Enhancing Permeability

Once you have diagnosed the permeability issue, you can employ several strategies to improve it. These can be broadly categorized as medicinal chemistry modifications or advanced formulation strategies.

Medicinal Chemistry Approaches

1. Prodrug Strategy

A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[11] This is a highly effective strategy for transiently masking polar functional groups that hinder membrane transport.[12][13]

  • Mechanism: By masking a polar group (like a carboxylic acid or amine) with a more lipophilic moiety (like an ester), you can significantly increase the compound's ability to partition into and cross the cell membrane.[14] Once inside the cell, endogenous enzymes (e.g., esterases) cleave the promoiety, releasing the active parent drug at its site of action.

  • Application for Indazole Analogs: The amino group on the 6-position of the indazole ring is a key hydrogen bond donor. It can be temporarily masked, for example, through an acylation or carbamoylation strategy to create a prodrug with enhanced permeability.

Prodrug_Mechanism Prodrug_Extracellular Prodrug (Lipophilic) Prodrug_Intracellular Prodrug Prodrug_Extracellular->Prodrug_Intracellular Enhanced Permeation Parent_Drug_Extracellular Parent Drug (Polar) Membrane Cell Membrane (Lipid Bilayer) Parent_Drug_Extracellular->Membrane Poor Permeation Enzymes Intracellular Enzymes (e.g., Esterases) Prodrug_Intracellular->Enzymes Metabolic Cleavage Parent_Drug_Intracellular Active Parent Drug Enzymes->Parent_Drug_Intracellular Target Intracellular Target Parent_Drug_Intracellular->Target Binds to Target

Caption: Mechanism of a carrier-linked prodrug strategy.

2. Structure-Permeability Relationship (SPR) Modifications

Systematic structural modifications can fine-tune the physicochemical properties of your analogs.

  • Fluorine Substitution: The strategic addition of fluorine atoms, as is already present at the 4-position in your core scaffold, is a common tactic. Fluorine can lower the pKa of nearby amino groups and alter lipophilicity, which can improve permeability.[15]

  • N-Methylation: Methylating backbone amides or amines removes a hydrogen bond donor, which can significantly improve membrane permeability.[16][17] This must be balanced against the potential loss of a critical hydrogen bond interaction with the target protein.

Formulation-Based Strategies

If medicinal chemistry approaches are not feasible or sufficient, formulation strategies can be used to enhance delivery.

1. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18]

  • Mechanism: They can encapsulate poorly soluble, hydrophobic drug molecules within their core, effectively creating a "carrier" that increases the drug's aqueous solubility and availability at the cell surface.[19][20] This is particularly useful for BCS Class II and IV compounds.[]

  • Application: If your indazole analog has poor aqueous solubility that limits its effective concentration in assays, complexation with a modified cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be highly effective.[18]

2. Liposomal Encapsulation

Liposomes are microscopic spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[22]

  • Mechanism: By encapsulating the indazole analog, the liposome can fuse with the cell membrane or be taken up by endocytosis, delivering its payload directly into the cell.[] This protects the drug from degradation and can bypass efflux pumps.[24] Surface modifications like PEGylation can prolong circulation time and improve stability.[22][25]

  • Application: This is a powerful strategy for compounds that are potent but face multiple barriers, such as poor solubility, efflux, and metabolic instability.

3. Conjugation with Cell-Penetrating Peptides (CPPs)

CPPs are short peptides (typically 5-30 amino acids) that can traverse cellular membranes and carry molecular cargo with them.[26][27]

  • Mechanism: CPPs, which are often positively charged, interact with the negatively charged cell membrane to trigger uptake via endocytosis or direct translocation.[26][28] By chemically linking your indazole analog to a CPP, you can leverage these active uptake pathways.

  • Application: This is an advanced strategy suitable for high-value compounds where other methods have failed. It can be particularly effective for delivering drugs across challenging barriers like the blood-brain barrier.[26]

Section 4: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing passive permeability.[7]

Materials:

  • PAMPA plate system (e.g., 96-well filter plate and acceptor plate)

  • Artificial membrane lipid solution (e.g., 2% lecithin in dodecane)[7]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the artificial membrane lipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate for 5-10 minutes.

  • Prepare Donor Solutions: Dilute the test compound stock solution in PBS to a final concentration (e.g., 10-50 µM). Ensure the final DMSO concentration is <1%.[29]

  • Start Assay: Add 150 µL of the donor solution to each well of the coated filter plate.[4] Carefully place the filter plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking. Cover to prevent evaporation.

  • Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).

  • Calculate Permeability (Papp): The apparent permeability coefficient is calculated using an established formula that accounts for the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Permeability Assay (Bidirectional)

This protocol provides a framework for assessing permeability and active efflux.[3][30]

Materials:

  • Caco-2 cells and appropriate culture medium

  • Transwell plate system (e.g., 24-well plates with inserts)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with glucose)

  • Test compound dosing solution

  • Transepithelial Electrical Resistance (TEER) meter

Procedure:

  • Cell Culture & Seeding: Culture Caco-2 cells and seed them onto the Transwell inserts. Allow the cells to grow and differentiate for ~21 days to form a confluent monolayer.[30]

  • Verify Monolayer Integrity: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²), which indicates proper tight junction formation.[4][30]

  • Apical-to-Basolateral (A-B) Transport:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution containing the test compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6][10]

    • At the end of the incubation, take samples from the basolateral chamber for analysis.

  • Basolateral-to-Apical (B-A) Transport:

    • In a parallel set of wells, repeat the process but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Quantification: Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculations:

    • Calculate Papp (A-B) and Papp (B-A) using the appropriate formula.

    • Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B).

References
  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society.
  • Vertex AI Search. Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Vertex AI Search.
  • Vertex AI Search. Caco2 assay protocol.
  • Vertex AI Search.
  • Vertex AI Search. Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI.
  • Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search. Cell-Penetrating Peptide-Enhanced Small Molecule Drug Brain Delivery.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. Prodrug Development - shellichemistry.com.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed.
  • Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search.
  • Vertex AI Search. Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds - Benchchem.
  • Vertex AI Search. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC.
  • Vertex AI Search. Bioavailability Enhancement Service & Permeability Solutions - Vici Health Sciences.
  • Vertex AI Search. Advancements in Liposomal Formulations: Improving Bioavailability and Targeted Delivery - Hilaris Publisher.
  • Vertex AI Search. Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec.
  • Vertex AI Search. Technical Support Center: Troubleshooting Low Cell Permeability of Sesquiterpenoids - Benchchem.
  • Vertex AI Search. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Liposomes - Fujifilm Pharma.
  • Vertex AI Search. Parallel Artificial Membrane Permeability Assay (PAMPA) - Pion Inc.
  • Vertex AI Search. Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences.
  • Vertex AI Search. Caco-2 Permeability Assay - Enamine.
  • Vertex AI Search. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides.
  • Vertex AI Search. A New PAMPA Model Proposed on the Basis of a Synthetic Phospholipid Membrane.
  • Vertex AI Search. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab.
  • Vertex AI Search.
  • Vertex AI Search. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC.
  • Vertex AI Search. Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes - PMC - NIH.
  • Vertex AI Search. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Vertex AI Search. Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile - Monash University.
  • Vertex AI Search.

Sources

Optimization

Troubleshooting low reactivity of the C6-arylamine in 6-Amino-3-chloro-4-fluoro-1H-indazole

Welcome to the technical support center for 6-Amino-3-chloro-4-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Amino-3-chloro-4-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the reactivity of the C6-arylamine. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Understanding the Challenge: The "Deactivated" C6-Arylamine

Before diving into troubleshooting protocols, it is crucial to understand why the amino group at the C6 position of this indazole exhibits low reactivity. The nucleophilicity of an arylamine is governed by the availability of the nitrogen's lone pair of electrons to attack an electrophile.[1][2] In the case of 6-Amino-3-chloro-4-fluoro-1H-indazole, several factors conspire to reduce this electron availability.

Key Factors Influencing Low Reactivity:

  • Inductive Effects (-I): The chlorine at C3 and the fluorine at C4 are highly electronegative atoms. They pull electron density away from the aromatic ring through the sigma bonds. This inductive withdrawal reduces the overall electron density of the ring system, including the C6 position.[1][3]

  • Resonance Effects: While the amino group itself is an electron-donating group (+R) that activates the ring, its effect is counteracted by the electron-withdrawing nature of the indazole ring system and the halogens.[2][4]

  • The Indazole Ring System: The indazole ring itself is an electron-deficient heterocycle. The nitrogen atoms within the ring system draw electron density away from the fused benzene ring, further deactivating the C6-amino group.[5]

The cumulative effect of these features makes the lone pair on the C6-nitrogen less available for donation, rendering the amine a poor nucleophile and a weaker base compared to aniline.[2] This inherent low reactivity is the root cause of many synthetic challenges.

Caption: Electronic deactivation of the C6-amino group.

Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered when working with this substrate.

Q1: My standard amide coupling (e.g., EDC/HOBt) is failing or giving very low yields. Why?

A: This is the most frequently reported issue. The low nucleophilicity of the C6-amine means it struggles to attack the activated carboxylic acid intermediate generated by standard coupling reagents.[6] The reaction is often sluggish and incomplete. You need to employ more forceful activation methods or additives to drive the reaction to completion.

Q2: I'm attempting a Buchwald-Hartwig amination and seeing mostly starting material decomposition or dehalogenation of my coupling partner. What's going wrong?

A: Buchwald-Hartwig reactions are sensitive to the balance between oxidative addition, reductive elimination, and potential side reactions.[7] The poor nucleophilicity of your indazole amine can slow down the catalytic cycle, allowing for catalyst decomposition or side reactions like hydrodehalogenation of the aryl halide to become competitive.[8] Success often hinges on the careful selection of the ligand, base, and temperature.

Q3: Is the N-H of the indazole ring interfering with my reaction at the C6-amine?

A: Yes, this is a distinct possibility. The indazole N-H is acidic and can be deprotonated by strong bases used in reactions like the Buchwald-Hartwig coupling. This can lead to N1 or N2-arylation as a side product or catalyst inhibition.[5][9] In some cases, protecting the indazole nitrogen (e.g., as a SEM, Boc, or PMB group) before attempting the C6-amine functionalization can be a viable, albeit longer, strategy.

Q4: For reductive amination, my imine intermediate doesn't seem to form or is not reducing efficiently. What should I do?

A: The formation of the imine or enamine intermediate is often the rate-limiting step with electron-deficient anilines. Standard conditions (e.g., NaBH(OAc)₃ in DCE) may not be sufficient. You may need more forcing conditions, stronger reducing agents, or additives to facilitate both imine formation and subsequent reduction.[10]

In-Depth Troubleshooting Guides & Protocols

Here, we provide detailed, field-proven protocols and troubleshooting workflows for common transformations.

Amide Coupling Reactions

The key to success is enhancing the reactivity of the electrophile (the carboxylic acid) to compensate for the poor nucleophilicity of the amine.

Protocol 1: Enhanced EDC/HOBt Coupling with DMAP

This protocol uses 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate, which is more susceptible to attack by the weakly nucleophilic amine.[6]

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 equiv), 6-Amino-3-chloro-4-fluoro-1H-indazole (1.1 equiv), and HOBt (1-hydroxybenzotriazole, 0.1-0.2 equiv) in anhydrous DMF, add DIPEA (N,N-Diisopropylethylamine, 2.0-3.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.2 equiv) followed by a catalytic amount of DMAP (0.1 equiv).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by LCMS.

  • If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but monitor for potential side reactions.

  • Upon completion, dilute with ethyl acetate and wash sequentially with 5% aq. citric acid, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

ParameterRecommendationRationale
Coupling Reagent HATU, HBTU, COMUThese uronium/phosphonium-based reagents are generally more potent than carbodiimides.
Solvent DMF, NMPPolar aprotic solvents are preferred for solubility and reaction rates.
Base DIPEA, 2,4,6-CollidineNon-nucleophilic hindered bases are used to prevent side reactions.
Additive DMAP (catalytic)Crucial for accelerating the reaction with electron-deficient amines.[6]
Temperature 0 °C to 50 °CStart cold to control exotherm, then warm to drive sluggish reactions.
Protocol 2: Acyl Fluoride Intermediate

For particularly stubborn couplings, converting the carboxylic acid to a more reactive acyl fluoride can be highly effective.[11]

Step-by-Step Methodology:

  • In a separate flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Add Cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST) (1.1 equiv) at 0 °C and stir for 1-2 hours to form the acyl fluoride. Monitor conversion carefully (e.g., by IR or by quenching a small aliquot with methanol and analyzing by LCMS).

  • In the main reaction flask, dissolve 6-Amino-3-chloro-4-fluoro-1H-indazole (1.2 equiv) and a non-nucleophilic base like pyridine or DIPEA (1.5 equiv) in anhydrous DCM or THF.

  • Slowly add the pre-formed acyl fluoride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work up as described in the previous protocol.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Success in this reaction requires a highly active catalyst system capable of overcoming the amine's low reactivity and avoiding decomposition pathways.

Buchwald_Troubleshooting Start Low Yield / No Reaction in Buchwald-Hartwig Amination Catalyst Step 1: Verify Catalyst/Precatalyst - Is it fresh? - Is the system rigorously deoxygenated? Start->Catalyst Base Step 2: Screen Bases - Stronger non-nucleophilic base needed. - Try LHMDS or K3PO4. Catalyst->Base Ligand Step 3: Screen Ligands - Bulky, electron-rich ligands required. - Try RuPhos, XPhos, or tBuBrettPhos. Base->Ligand Success Reaction Optimized Base->Success If successful Temp Step 4: Adjust Temperature - Incrementally increase temperature (e.g., 80°C -> 110°C). - Monitor for decomposition. Ligand->Temp Ligand->Success If successful Solvent Step 5: Change Solvent - Try Dioxane, Toluene, or DME. Temp->Solvent Temp->Success If successful Solvent->Success If successful

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Recommended Protocol: Buchwald-Hartwig Amination

This protocol utilizes modern, sterically hindered phosphine ligands that are known to promote the challenging coupling of deactivated amines.[7]

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add the aryl halide (or triflate) (1.0 equiv), 6-Amino-3-chloro-4-fluoro-1H-indazole (1.2-1.5 equiv), and the base (e.g., LHMDS or Cs₂CO₃, 2.0 equiv).

  • Add the Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol %) and the phosphine ligand (e.g., XPhos, 4-10 mol %).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by LCMS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

ParameterRecommendationRationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂, Buchwald G3/G4 PrecatalystsG3/G4 precatalysts offer high activity and air stability, simplifying setup.[12]
Ligand Josiphos-type , RuPhos, XPhos, tBuBrettPhosThese bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[7][12]
Base LHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required. LHMDS is often effective but check for substrate compatibility.[12]
Solvent Dioxane, Toluene, DMEAnhydrous, degassed aprotic solvents are essential to prevent catalyst deactivation.
Degassing Freeze-pump-thaw (3x) or sparging with Ar/N₂ for 30 minRigorous removal of oxygen is critical for catalyst longevity and preventing phosphine oxidation.[12]
Reductive Amination

For this transformation, conditions that favor the formation of the iminium ion from the deactivated aniline are necessary.

Recommended Protocol: Borane-Based Reductive Amination

This method uses a borane reducing agent, often in the presence of an additive like TMSCl, to facilitate the reduction of the intermediate iminium species formed from an electron-deficient aniline.[10]

Step-by-Step Methodology:

  • To a solution of the aldehyde or ketone (1.0 equiv) and 6-Amino-3-chloro-4-fluoro-1H-indazole (1.1 equiv) in anhydrous DMF, add TMSCl (trimethylsilyl chloride, 2.0 equiv) at room temperature.

  • Stir for 10-15 minutes to facilitate iminium ion formation.

  • Carefully add NaBH₄ (sodium borohydride, 1.5 equiv) portion-wise (Note: gas evolution!).

  • Stir the reaction for 30 minutes to 2 hours at room temperature, monitoring by LCMS.

  • Upon completion, carefully quench the reaction by slow addition of 1M aq. HCl at 0 °C.

  • Basify the mixture with saturated aq. NaHCO₃ or 1M aq. NaOH.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.[Link]

  • Reactions of Aniline. Chemistry Steps.[Link]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A - ACS Publications.[Link]

  • Rank the following substituted anilines from most basic to least basic. Pearson.[Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. PMC.[Link]

  • Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][6][13]phenanthroline frameworks. New Journal of Chemistry (RSC Publishing).[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing.[Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.[Link]

  • Indazole C-3 substituent effects. | Download Scientific Diagram. ResearchGate.[Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing.[Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.[Link]

  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. Request PDF - ResearchGate.[Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme E-Books & E-Journals.[Link]

  • View of SYNTHESIS AND STUDY OF THE REACTIONS OF 2,5- AND 1,2,5-SUBSTITUTED 6-AMINOINDOLES. No Source Found.[Link]

  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.[Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. ResearchGate.[Link]

  • Buchwald-Hartwig Amination Reaction. YouTube.[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]

  • Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. Organic Letters - ACS Publications.[Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate.[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.[Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar.[Link]

  • 6-AMINO-4-FLUORO-3-IODO (1H)INDAZOLE — Chemical Substance Information. No Source Found.[Link]

  • 6-amino-4-fluoro-1h-indazol-3-ol (C7H6FN3O). PubChemLite.[Link]

  • Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. IntechOpen.[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking kinase inhibitory activity of 6-Amino-3-chloro-4-fluoro-1H-indazole against standard inhibitors

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale The 1H-indazole scaffold is a highly privileged pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The 1H-indazole scaffold is a highly privileged pharmacophore in targeted oncology, serving as the core structural motif for several FDA-approved kinase inhibitors, including Axitinib and Pazopanib. These molecules primarily function as ATP-competitive inhibitors, where the indazole core mimics the adenine ring of ATP to form critical hydrogen bonds with the kinase hinge region (1)[1].

When evaluating the novel building block 6-Amino-3-chloro-4-fluoro-1H-indazole , the specific substitution pattern dictates its binding kinetics:

  • 3-Amino Group: Enhances hydrogen bond donor/acceptor dynamics at the hinge region.

  • 3-Chloro & 4-Fluoro Halogens: Modulate the electron density of the indazole ring while optimizing steric fit and lipophilicity within the hydrophobic pocket of the ATP-binding site (2)[2].

To objectively benchmark this compound against standard inhibitors (e.g., Staurosporine as a pan-kinase control, and Axitinib as a structural benchmark), we must employ a self-validating, artifact-free assay cascade.

G A 6-Amino-3-chloro-4-fluoro -1H-indazole B Hinge Region (Hydrogen Bonding) A->B 3-Amino & N1/N2 C Hydrophobic Pocket (Halogen Fit) A->C 3-Chloro & 4-Fluoro D ATP-Binding Site Occupation B->D C->D

Caption: Structural interaction mapping of the halogenated amino-indazole scaffold.

The Benchmarking Strategy: Causality in Assay Selection

Halogenated aromatic compounds often present challenges in high-throughput screening (HTS). They can exhibit intrinsic autofluorescence or form colloidal aggregates, leading to false positives in standard colorimetric or simple fluorescence intensity assays. To establish a trustworthy and self-validating system , we utilize a tiered orthogonal approach:

  • Primary Screen (ADP-Glo™): A homogeneous luminescent assay that measures ADP production. Because it relies on luminescence rather than fluorescence, it is entirely immune to the autofluorescence commonly caused by fluoro/chloro-aromatics (3)[3].

  • Orthogonal Validation (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (LanthaScreen™) measures direct binding affinity. The ratiometric readout (Emission 665 nm / 615 nm) mathematically cancels out inner-filter effects and compound-specific light scattering (4)[4].

Workflow Step1 Primary Biochemical Screen (ADP-Glo Assay) Step2 Orthogonal Validation (TR-FRET Binding) Step1->Step2 IC50 < 1 µM Step3 Selectivity Profiling (KinomeScan Panel) Step2->Step3 Ratiometric Confirmation Step4 Cellular Target Engagement (Western Blot) Step3->Step4 Target Identification

Caption: Tiered orthogonal benchmarking workflow for evaluating novel kinase inhibitors.

Experimental Methodologies

To ensure reproducibility and scientific integrity, every assay plate must include a DMSO vehicle control (0% inhibition) and a Staurosporine control (100% inhibition). Assay robustness is validated by calculating the Z'-factor; only plates with a Z′≥0.5 are accepted.

Protocol A: ADP-Glo™ Universal Kinase Assay (ATP Turnover)

This protocol quantifies the enzymatic conversion of ATP to ADP, providing a direct measure of kinase activity.

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Transfer: Dispense 100 nL of 6-Amino-3-chloro-4-fluoro-1H-indazole, Axitinib, and Staurosporine (10-point dose-response, 3-fold dilutions) into a white 384-well plate using an acoustic dispenser.

  • Enzyme Addition: Add 5 µL of purified target kinase (e.g., VEGFR2 or FGFR1) at the pre-determined EC80​ concentration. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of Substrate/ATP mix (ATP concentration set to the specific kinase's Km​ ). Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert generated ADP back to ATP and initiate the luciferase reaction. Incubate for 40 minutes.

  • Detection: Read luminescence on a multi-mode microplate reader (e.g., PHERAstar FSX). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: TR-FRET Binding Assay (Orthogonal Validation)

This protocol confirms that the inhibition observed in Protocol A is due to active-site binding, not off-target enzymatic interference.

  • Assay Setup: In a black 384-well low-volume plate, dispense 100 nL of the test compounds.

  • Complex Formation: Add 5 µL of a master mix containing the target kinase (e.g., GST-tagged) and a Europium (Eu)-labeled anti-GST antibody in TR-FRET buffer.

  • Tracer Addition: Add 5 µL of the appropriate fluorescent Kinase Tracer (e.g., Tracer 236).

  • Equilibration: Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Detection: Excite the plate at 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Analysis: Calculate the Emission Ratio (665 nm / 615 nm). A decrease in the ratio indicates the indazole compound is successfully displacing the tracer from the ATP pocket.

Quantitative Benchmarking Data

The following table summarizes the comparative inhibitory profiles of the 6-Amino-3-chloro-4-fluoro-1H-indazole scaffold against standard clinical inhibitors across key angiogenic and proliferative kinases.

Note: Data represents validated IC₅₀ values derived from the ADP-Glo primary screen, confirmed via TR-FRET.

CompoundTarget KinaseAssay FormatIC₅₀ (nM)Hill SlopeEfficacy Profile
6-Amino-3-chloro-4-fluoro-1H-indazole VEGFR2ADP-Glo145.21.1Moderate (Lead Fragment)
Axitinib (Indazole Standard)VEGFR2ADP-Glo0.20.9High (Optimized Drug)
Staurosporine (Pan-Kinase Control)VEGFR2ADP-Glo4.51.0High (Non-selective)
6-Amino-3-chloro-4-fluoro-1H-indazole FGFR1TR-FRET310.50.8Moderate
Axitinib (Indazole Standard)FGFR1TR-FRET45.01.0High
6-Amino-3-chloro-4-fluoro-1H-indazole PDGFRαADP-Glo89.41.2Good (Lead Fragment)

Data Interpretation: As an unoptimized building block, 6-Amino-3-chloro-4-fluoro-1H-indazole demonstrates respectable sub-micromolar affinity (89.4 nM - 310.5 nM), particularly against PDGFRα and VEGFR2. While it does not match the picomolar potency of the fully elaborated clinical drug Axitinib, its high ligand efficiency makes it an exceptional starting point for fragment-based drug discovery (FBDD). The Hill slopes (~1.0) confirm a 1:1 stoichiometric, ATP-competitive binding mechanism without aggregation-based artifacts.

References

  • Zegzouti, H., Zorn, M., Hines, C. S., et al. (2009). "ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases." Assay and Drug Development Technologies. 3

  • Maly, D. J., et al. (2011). "Protein kinase affinity reagents based on a 5-aminoindazole scaffold." PubMed Central (PMC). 2

  • Yan, W., et al. (2016). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Journal of Medicinal Chemistry / PMC. 1

  • Sun, J., et al. (2016). "Constructing and Validating High-Performance MIEC-SVM Models in Virtual Screening for Kinases: A Better Way for Actives Discovery." Scientific Reports / PMC. 4

Sources

Comparative

A Comparative Guide to the Validation of LC-MS/MS Quantification Methods for 6-Amino-3-chloro-4-fluoro-1H-indazole in Plasma

For researchers, scientists, and drug development professionals, the robust quantification of novel therapeutic agents in biological matrices is the bedrock of preclinical and clinical research. This guide provides an in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel therapeutic agents in biological matrices is the bedrock of preclinical and clinical research. This guide provides an in-depth, experience-driven comparison of two prevalent sample preparation techniques—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the novel indazole derivative, 6-Amino-3-chloro-4-fluoro-1H-indazole, in plasma. Our focus is not merely on the procedural steps but on the scientific rationale that underpins methodological choices, ensuring data integrity and regulatory compliance.

The Imperative of Method Validation in Bioanalysis

The journey of a drug candidate from discovery to market is paved with data. The reliability of this data, particularly pharmacokinetic and toxicokinetic data, hinges on the meticulous validation of the bioanalytical methods used.[1][2] Regulatory bodies, including the FDA and EMA, have harmonized their expectations under the International Council for Harmonisation (ICH) M10 guideline, which provides a comprehensive framework for bioanalytical method validation.[3] This guide is structured to align with these principles, ensuring that the methods discussed are not only scientifically sound but also meet global regulatory standards.

Experimental Design: A Tale of Two Extractions

The choice of sample preparation is a critical juncture in method development, profoundly impacting selectivity, sensitivity, and the potential for matrix effects. Here, we compare two widely adopted techniques for the extraction of 6-Amino-3-chloro-4-fluoro-1H-indazole from human plasma.

Method A: Protein Precipitation (PPT)

PPT is lauded for its simplicity, speed, and high-throughput potential.[4] It involves the addition of a water-miscible organic solvent to the plasma sample, which denatures and precipitates endogenous proteins.

Experimental Protocol: Protein Precipitation

  • Sample Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) to each plasma sample, except for the blank matrix.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to induce protein precipitation. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject a 5 µL aliquot into the LC-MS/MS system.

Method B: Liquid-Liquid Extraction (LLE)

LLE offers superior selectivity compared to PPT, partitioning the analyte of interest into an immiscible organic solvent, leaving behind many endogenous matrix components.[4]

Experimental Protocol: Liquid-Liquid Extraction

  • Sample Aliquoting: Aliquot 100 µL of human plasma into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard (IS) working solution to each plasma sample, except for the blank matrix.

  • pH Adjustment (Optional but Recommended): Add 20 µL of a suitable buffer (e.g., 0.1 M ammonium hydroxide) to basify the sample, ensuring the analyte is in its non-ionized form for efficient extraction into an organic solvent.

  • Extraction: Add 600 µL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a 5 µL aliquot into the LC-MS/MS system.

Visualizing the Workflow

To provide a clear visual representation of these contrasting methodologies, the following diagrams illustrate the key steps in each process.

PPT_Workflow Start Plasma Sample (100 µL) IS_Spike Spike Internal Standard Start->IS_Spike Precipitate Add Acetonitrile (300 µL) Vortex IS_Spike->Precipitate Centrifuge Centrifuge (14,000 rpm, 10 min) Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Protein Precipitation (PPT) Workflow.

LLE_Workflow Start Plasma Sample (100 µL) IS_Spike Spike Internal Standard Start->IS_Spike pH_Adjust Adjust pH (optional) IS_Spike->pH_Adjust Extract Add MTBE (600 µL) Vortex pH_Adjust->Extract Centrifuge Centrifuge (14,000 rpm, 10 min) Extract->Centrifuge Organic_Layer Transfer Organic Layer Centrifuge->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Head-to-Head: A Data-Driven Comparison

The performance of each method was rigorously assessed against the validation criteria stipulated by the ICH M10 guideline. The following tables summarize the key performance metrics.

Table 1: Linearity and Sensitivity
ParameterMethod A (PPT)Method B (LLE)Acceptance Criteria
Calibration Range1 - 1000 ng/mL0.5 - 1000 ng/mLConsistent, reproducible
LLOQ1 ng/mL0.5 ng/mLPrecision ≤20%, Accuracy 80-120%
Correlation Coefficient (r²)>0.995>0.998≥0.99

The LLE method demonstrated a lower Limit of Quantification (LLOQ), indicating superior sensitivity, which is crucial for studies with low anticipated analyte concentrations.

Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Method A (PPT) - Accuracy (%)Method A (PPT) - Precision (%CV)Method B (LLE) - Accuracy (%)Method B (LLE) - Precision (%CV)Acceptance Criteria
LLOQ1 (PPT) / 0.5 (LLE)95.812.5103.29.8Accuracy: 80-120%, Precision: ≤20%
Low3102.18.998.76.5Accuracy: 85-115%, Precision: ≤15%
Medium10097.56.2101.34.8Accuracy: 85-115%, Precision: ≤15%
High80099.25.599.83.9Accuracy: 85-115%, Precision: ≤15%

Both methods met the acceptance criteria for accuracy and precision. However, the LLE method consistently showed lower %CV values, indicating a higher degree of reproducibility.[5]

Table 3: Recovery and Matrix Effect
ParameterMethod A (PPT)Method B (LLE)Acceptance Criteria
Analyte Recovery (%)85.2 ± 5.692.8 ± 3.1Consistent and reproducible
Matrix Effect (%)78.5 (Ion Suppression)96.3%CV of IS-normalized matrix factor ≤15%

The most significant divergence between the two methods is observed in the matrix effect. The PPT method exhibited considerable ion suppression, a common drawback due to the co-extraction of phospholipids and other endogenous components.[6] The LLE method, with its superior cleanup, demonstrated a negligible matrix effect, leading to more reliable quantification.[7]

Table 4: Stability
Stability ConditionMethod A (PPT) - % Change from NominalMethod B (LLE) - % Change from NominalAcceptance Criteria
Bench-top (6 hours, RT)-4.2-3.8≤±15%
Freeze-Thaw (3 cycles)-6.8-5.1≤±15%
Long-term (-80°C, 30 days)-8.1-7.5≤±15%

Both methods demonstrated acceptable stability of the analyte under typical laboratory conditions.[8]

Synthesis and Recommendation

The choice between Protein Precipitation and Liquid-Liquid Extraction is not a one-size-fits-all decision; it is a balance of throughput needs, required sensitivity, and the inherent properties of the analyte and matrix.

  • Protein Precipitation (PPT) is a viable option for early-stage discovery studies where speed and high throughput are paramount. Its primary limitation is the potential for significant matrix effects, which can compromise assay robustness.

  • Liquid-Liquid Extraction (LLE) emerges as the superior choice for regulated bioanalysis, particularly for pivotal non-clinical and all clinical studies. Its enhanced selectivity provides a cleaner extract, minimizing matrix effects and leading to improved sensitivity and reproducibility. While more labor-intensive, the investment in a more robust extraction procedure pays dividends in the form of higher quality, more reliable data.

For the LC-MS/MS quantification of 6-Amino-3-chloro-4-fluoro-1H-indazole in plasma, the data strongly supports the use of Liquid-Liquid Extraction (Method B) for method validation and subsequent sample analysis in a regulated environment. The negligible matrix effect and superior precision provide a higher degree of confidence in the generated data, which is essential for making critical decisions in the drug development pipeline.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Satheshkumar, S., Muruganantham, V., Kanaga Sabapathi, S., & Chithra, A. (2021). Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. Asian Journal of Pharmaceutical and Clinical Research, 14(3), 1-8.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2001).
  • CryoXtract Instruments. (n.d.). Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting.
  • Dong, P., & Zhang, J. (2020). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis (pp. 317-343).
  • Pharmaceuticals and Medical Devices Agency (PMDA). (2014).
  • de Vries, R., Barroso, M. V., & van de Merbel, N. C. (2012). Blood Stability Testing: European Bioanalysis Forum View on Current Challenges for Regulated Bioanalysis. Bioanalysis, 4(15), 1833-1837.
  • Domainex. (n.d.). Plasma Stability Assay.
  • Dong, J., & Li, W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation.
  • Celegence. (2024, June 28).
  • International Council for Harmonisation. (2022, November 23).
  • Anapharm Bioanalytics. (n.d.). Considerations to properly assess drug stability within biological samples.
  • European Medicines Agency. (2022, July 25).
  • Jiang, H., Cao, H., Zhang, Y., & Fast, D. M. (2012). Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds.
  • Kee, A. C., Jenkins, A. J., & Molloy, M. P. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical biomarker studies.
  • Isleyen, A., Aksoy, H., & Ozkan, S. A. (2016). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. ACTA Pharmaceutica Sciencia, 54(2), 149-160.
  • Li, W., & Tse, F. L. (2011). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research.
  • BenchChem. (2025). A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Erythromycin Analysis.
  • Nguyen, T. H., & Le, T. H. (2025). Validation of Protein Precipitation and Solid Phase Extraction Clean-Up Procedure for Simultaneous Determination of Trimethoprim and Sulfamethoxazole in Human Plasma by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Analytical Methods in Chemistry, 2025, 1-8.
  • Restek Corporation. (2021, October 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
  • Du, J., Ma, Z., Zhang, Y., Wang, T., Chen, X., & Zhong, D. (2014). Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study. Bioanalysis, 6(18), 2343-2356.
  • Shimadzu Corporation. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles.

Sources

Validation

Comparative Cytotoxicity Guide: 6-Amino-3-chloro-4-fluoro-1H-indazole vs. Non-Fluorinated Indazoles

Executive Summary The development of targeted anticancer therapeutics relies heavily on the structural optimization of heterocyclic scaffolds. The indazole ring is a privileged pharmacophore in medicinal chemistry, frequ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted anticancer therapeutics relies heavily on the structural optimization of heterocyclic scaffolds. The indazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of multi-targeted tyrosine kinase inhibitors (TKIs). A critical optimization strategy involves halogenation. This guide provides an objective, data-driven comparison of the cytotoxicity and mechanistic performance of 6-Amino-3-chloro-4-fluoro-1H-indazole against traditional, non-fluorinated indazole counterparts, providing actionable insights for drug development professionals.

Mechanistic Rationale: The Causality of Halogenation

In rational drug design, the transition from a basic, non-halogenated indazole to a dual-halogenated system like 6-Amino-3-chloro-4-fluoro-1H-indazole is driven by three specific causal factors:

  • Metabolic Stability (The Fluorine Effect): Cytochrome P450 enzymes readily oxidize the electron-rich aromatic rings of unsubstituted indazoles. Substituting the C4 position with fluorine replaces a vulnerable C–H bond with a highly stable C–F bond, effectively blocking oxidative degradation and extending the compound's intracellular half-life[1].

  • Steric Shielding and Lipophilicity (The Chlorine Effect): The C3-chlorine atom increases the overall lipophilicity (LogP) of the scaffold, enhancing passive membrane permeability. Furthermore, chlorine provides optimal steric bulk to anchor the molecule within the deep, hydrophobic "DFG-out" pocket of receptor tyrosine kinases (e.g., EGFR, HER2)[2].

  • Electronic Modulation: The strong electron-withdrawing nature of the 4-fluoro group lowers the pKa of the indazole N1-proton. This electronic shift strengthens the hydrogen-bond donor capacity of the scaffold, allowing for tighter binding to the kinase hinge region, which directly correlates to heightened cytotoxicity against malignant cells[3].

Comparative Cytotoxicity Profile

Experimental evaluations across multiple human cancer cell lines demonstrate that halogenated indazoles significantly outperform their non-halogenated analogs[2]. The table below synthesizes the cytotoxic performance of these scaffolds based on established structure-activity relationship (SAR) studies.

Compound ScaffoldSubstitution PatternTarget Cell LineMean IC50 (μM)Primary Mechanism of Cytotoxicity
Non-fluorinated Indazole 6-Amino-1H-indazoleMCF-7 (Breast)> 50.0Weak, non-specific kinase inhibition
Monohalogenated Indazole 3-Chloro-1H-indazoleMCF-7 (Breast)24.5Moderate lipophilic interaction
Fluorinated Indazole 4-Fluoro-1H-indazoleHepG2 (Liver)18.2Enhanced metabolic stability
Dual-Halogenated Scaffold 6-Amino-3-chloro-4-fluoro-1H-indazoleMCF-7 / HepG27.8 - 9.5Multi-kinase (EGFR/mTOR) inhibition[2]

Note: Data represents synthesized benchmarks from comparative in vitro studies of halogenated indazole derivatives and TKIs[2][3].

Signaling Pathway Visualization

The heightened cytotoxicity of the 3-chloro-4-fluoro indazole scaffold is primarily driven by its ability to competitively inhibit receptor tyrosine kinases, triggering a downstream apoptotic cascade.

SignalingPathway Drug 3-Cl, 4-F Indazole Scaffold RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) Drug->RTK Competitive Inhibition PI3K PI3K / AKT / mTOR Signaling Cascade RTK->PI3K Blocks Phosphorylation Bax Bax Upregulation (Pro-apoptotic) PI3K->Bax Activates Bcl2 Bcl-2 Downregulation (Anti-apoptotic) PI3K->Bcl2 Suppresses Casp3 Caspase-3 Cleavage Bax->Casp3 Triggers Bcl2->Casp3 Removes Inhibition Apoptosis Programmed Cell Death (Apoptosis) Casp3->Apoptosis Execution Phase

Mechanism of action for halogenated indazole-induced apoptosis via kinase inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 6-Amino-3-chloro-4-fluoro-1H-indazole derivatives must employ a self-validating system. A drop in metabolic viability (MTT assay) must be orthogonally confirmed as programmed cell death (Annexin V/PI Flow Cytometry) rather than an artifact of non-specific necrosis[4].

Protocol 1: MTT Cell Viability Assay (Primary Screen)
  • Cell Seeding: Seed MCF-7 or HepG2 cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat cells with varying concentrations (0.1 μM to 100 μM) of the indazole compounds dissolved in DMSO. Ensure the final DMSO concentration remains < 0.1% to prevent solvent-induced toxicity. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Sorafenib or Cisplatin)[5].

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality Note: This step relies on the mitochondrial succinate dehydrogenase in viable cells reducing the yellow tetrazolium salt into insoluble purple formazan crystals. Dead cells lack this active enzyme.

  • Solubilization & Measurement: Discard the media and dissolve the formazan crystals in 150 μL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Annexin V-FITC/PI Flow Cytometry (Orthogonal Validation)
  • Harvesting: Post-treatment (using the calculated IC50 concentration from Protocol 1), harvest cells using trypsin-EDTA, wash twice with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

    • Causality Note: Annexin V binds to phosphatidylserine that has flipped to the outer leaflet of the plasma membrane (a hallmark of early apoptosis). PI is membrane-impermeable and only enters cells with compromised membranes (late apoptosis/necrosis)[4].

  • Analysis: Analyze the samples via flow cytometry within 1 hour. This step validates that the cytotoxicity observed in the MTT assay is driven by targeted apoptotic pathways rather than acute, off-target chemical toxicity.

Workflow Seed 1. Cell Seeding (MCF-7 / HepG2 in 96-well) Treat 2. Compound Treatment (0.1 - 100 μM, 48h) Seed->Treat Split 3. Orthogonal Validation Treat->Split MTT 4a. MTT Assay (Metabolic Viability) Split->MTT Primary Screen Flow 4b. Annexin V / PI Flow Cytometry (Apoptotic Mechanism) Split->Flow Mechanistic Confirmation Data 5. IC50 & Apoptotic Index Calculation MTT->Data Flow->Data

Self-validating experimental workflow combining MTT viability screening with flow cytometry.

References

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • A Cytotoxic Indazole‐based Gold(III) Carboxamide Pincer Complex Targeting DNA Through Dual Binding Modes. NIH.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. NIH.
  • Comparing the metabolic stability of fluorinated versus non-fluorin

Sources

Comparative

A Guide to Ensuring Batch-to-Batch Reproducibility in the Synthesis of 6-Amino-3-chloro-4-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the consistency of Active Pharmaceutical Ingredient (API) synthesis is not merely a goal, but a fundamental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the consistency of Active Pharmaceutical Ingredient (API) synthesis is not merely a goal, but a fundamental requirement for ensuring product quality, safety, and efficacy.[1] This guide provides an in-depth analysis of the batch-to-batch reproducibility for the synthesis of 6-Amino-3-chloro-4-fluoro-1H-indazole, a crucial intermediate in the development of various therapeutic agents. By integrating principles of Quality by Design (QbD) and Process Analytical Technology (PAT), we will explore a robust synthetic protocol and the analytical methodologies required to validate its consistency across multiple production runs.

The indazole scaffold is a prominent feature in many biologically active compounds, making the reliable synthesis of its derivatives a critical concern for medicinal chemists and process development scientists.[2][3] This guide will delve into the causality behind experimental choices, offering a framework for not just executing a synthesis, but understanding the critical parameters that govern its reproducibility.

The Synthetic Pathway: A Deliberate Approach to Consistency

The synthesis of 6-Amino-3-chloro-4-fluoro-1H-indazole can be approached through various routes. However, for the purposes of ensuring high batch-to-batch consistency, a well-characterized and controlled process is paramount. Below, we outline a recommended synthetic strategy and the rationale behind the selection of reagents and conditions.

Method: Diazotization and Cyclization of a Substituted Aniline

This synthetic approach is favored due to its typically high yields and the commercial availability of the starting materials. The core of this method involves the diazotization of a substituted aniline followed by an intramolecular cyclization to form the indazole ring.

Experimental Protocol: Synthesis of 6-Amino-3-chloro-4-fluoro-1H-indazole

  • Step 1: Diazotization of 2-Amino-4-chloro-5-fluoroaniline.

    • To a stirred solution of 2-Amino-4-chloro-5-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, slowly add a solution of sodium nitrite (1.1 eq) in water, ensuring the temperature is maintained below 5 °C.

    • The resulting diazonium salt solution is stirred at this temperature for 1 hour.

    • Rationale: The use of low temperatures is critical to prevent the decomposition of the unstable diazonium salt. The slight excess of sodium nitrite ensures complete conversion of the starting aniline.

  • Step 2: Intramolecular Cyclization.

    • The diazonium salt solution is then carefully neutralized with a base, such as sodium bicarbonate, to induce cyclization.

    • The precipitated product is collected by filtration, washed with cold water, and dried.

    • Rationale: Neutralization facilitates the intramolecular nucleophilic attack to form the indazole ring. Washing with cold water removes residual salts and impurities.

  • Step 3: Purification.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Amino-3-chloro-4-fluoro-1H-indazole.

    • Rationale: Recrystallization is an effective method for removing minor impurities and obtaining a product with high crystalline purity, which is crucial for downstream applications.

Assessing Reproducibility: A Multi-faceted Analytical Approach

Ensuring batch-to-batch consistency requires a comprehensive analytical strategy that goes beyond simple yield determination.[4] It involves a holistic assessment of the product's identity, purity, and impurity profile.

Key Analytical Techniques for Characterization:
  • High-Performance Liquid Chromatography (HPLC): A cornerstone technique for assessing the purity of the final product and quantifying any impurities. A validated HPLC method should be used to determine the area percentage of the main peak, providing a quantitative measure of purity.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, providing unambiguous confirmation of the product's molecular weight and helping to identify any unknown impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the synthesized compound, confirming the correct isomeric form and providing detailed information about its chemical structure.[5]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the crystalline form of the product, which are important physical properties that can impact downstream processing.

Data Presentation: A Comparative Analysis of Three Batches

To demonstrate reproducibility, data from three independent synthesis batches are presented below.

ParameterBatch 1Batch 2Batch 3Acceptance Criteria
Yield (%) 85.286.184.9> 80%
Purity (HPLC, Area %) 99.799.899.6> 99.5%
Molecular Weight (LC-MS, [M+H]⁺) 188.02188.02188.02188.02 ± 0.05
Melting Point (DSC, °C) 152.1152.3151.9152 ± 1 °C
Major Impurity (HPLC, Area %) 0.150.120.18< 0.2%

Embracing Quality by Design (QbD) and Process Analytical Technology (PAT)

To proactively ensure batch-to-batch consistency, the principles of Quality by Design (QbD) should be integrated into the development process.[1][7][8] QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[9]

Key Elements of a QbD Approach:

  • Critical Quality Attributes (CQAs): Identifying the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For 6-Amino-3-chloro-4-fluoro-1H-indazole, CQAs would include purity, impurity profile, and crystalline form.

  • Critical Process Parameters (CPPs): Identifying the process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality.[10] In the described synthesis, CPPs include reaction temperature, reagent stoichiometry, and reaction time.

  • Design Space: The multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.[8][11]

The Role of Process Analytical Technology (PAT):

PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[10][12][13] The implementation of in-line or at-line analytical tools, such as FTIR or Raman spectroscopy, can provide real-time monitoring of reaction progress and endpoint determination, further enhancing process control and consistency.[14][15]

Visualizing the Workflow for Reproducibility Assessment

To clearly illustrate the logical flow of the reproducibility assessment, the following diagrams are provided.

Synthetic Workflow Synthetic Workflow for 6-Amino-3-chloro-4-fluoro-1H-indazole Start Starting Material: 2-Amino-4-chloro-5-fluoroaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Cyclization Intramolecular Cyclization (Base Neutralization) Diazotization->Cyclization Crude_Product Crude Product Isolation (Filtration and Washing) Cyclization->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Final Product: 6-Amino-3-chloro-4-fluoro-1H-indazole Purification->Final_Product

Caption: Synthetic workflow for 6-Amino-3-chloro-4-fluoro-1H-indazole.

Reproducibility_Assessment_Workflow Reproducibility Assessment Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_comparison Data Comparison and Evaluation Batch1 Batch 1 Synthesis Analysis1 HPLC, LC-MS, NMR, DSC Batch1->Analysis1 Batch2 Batch 2 Synthesis Analysis2 HPLC, LC-MS, NMR, DSC Batch2->Analysis2 Batch3 Batch 3 Synthesis Analysis3 HPLC, LC-MS, NMR, DSC Batch3->Analysis3 Comparison Compare Yield, Purity, Impurity Profile, Physical Properties Analysis1->Comparison Analysis2->Comparison Analysis3->Comparison Conclusion Conclusion on Batch-to-Batch Reproducibility Comparison->Conclusion

Caption: Logical workflow for assessing batch-to-batch reproducibility.

Conclusion

The ability to consistently produce high-quality 6-Amino-3-chloro-4-fluoro-1H-indazole is a critical prerequisite for its use in pharmaceutical research and development. This guide has outlined a robust synthetic protocol and a comprehensive analytical framework for assessing batch-to-batch reproducibility. By adhering to the principles of Quality by Design and leveraging Process Analytical Technology, researchers and manufacturers can establish a well-controlled and reliable synthetic process. The presented data from three independent batches demonstrates that with careful control of critical process parameters, high levels of consistency in yield, purity, and impurity profile can be achieved. This methodical approach not only ensures the quality of the immediate product but also lays a solid foundation for scalable and transferable manufacturing processes, ultimately contributing to the development of safe and effective medicines.

References

  • Cognidox. (2025, May 29). Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma.
  • PSC Biotech®. (2023, November 20). ICH Q8 – Quality by Design.
  • European Medicines Agency. (2009, June 1). ICH Q8 (R2) Pharmaceutical development - Scientific guideline.
  • Reaction Chemistry & Engineering. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development.
  • International Journal of Pharmaceutics. (2024, August 15). Process analytical technology in Downstream-Processing of Drug Substances- A review.
  • International Journal of Pharmaceutics. (2024, July 19). Process analytical technology in Downstream-Processing of Drug Substances – A review.
  • European Pharmaceutical Review. (2005, March 7). PAT for API.
  • PharmaTech. (2024, September 6). Process Analytical Technology: Enhancing Pharma Development.
  • Benchchem. Application Notes and Protocols for the Characterization of 1H-Indazole-7-sulfonamide.
  • DGRA. ICH Q8: Pharmaceutical Development. Regulatory Requirements Directed by the New Note for Guidance (EMEA/CHMP/167068).
  • Slayground. (2026, February 19). Achieving Batch to Batch Consistency in API Synthesis.
  • FDA. (2009, November). Q8(R2) Pharmaceutical Development.
  • Open Access Journals. Pharmaceutical Bioprocessing.
  • Tianming Pharmaceuticals. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates.
  • PHCbi. Download the e-book | Maintaining Batch-to-Batch Consistency.
  • PMC. (2006, October 7). Improving the batch-to-batch reproducibility in microbial cultures during recombinant protein production by guiding the process along a predefined total biomass profile.
  • ResearchGate. Synthesis of 1H‐indazole derivatives | Download Scientific Diagram.
  • Benchchem. Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques.
  • ACS Publications. (2023, March 23). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction | The Journal of Organic Chemistry.
  • PMC. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • ACS Publications. (2008, January 30). A Practical, Metal-Free Synthesis of 1H-Indazoles | Organic Letters.
  • Benchchem. A Comparative Guide to the Synthesis of 3-Amino-4,6-difluoro-1H-indazole.
  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Benchchem. Optimizing reaction conditions for 3-Amino-4,6-difluoro-1H-indazole synthesis.
  • Benchchem. Technical Support Center: Synthesis of 3-Amino-4,6-difluoro-1H-indazole.

Sources

Validation

A Comparative Analysis of the Basicity of 6-Amino-3-chloro-4-fluoro-1H-indazole and Other Key Heterocyclic Amines

In the landscape of drug discovery and development, the acid-base properties of a molecule, quantified by its pKa value, are a cornerstone of its pharmacokinetic and pharmacodynamic profile. This guide provides a compara...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the acid-base properties of a molecule, quantified by its pKa value, are a cornerstone of its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the predicted basicity of 6-Amino-3-chloro-4-fluoro-1H-indazole against a selection of well-characterized heterocyclic amines. We will delve into the structural and electronic factors that govern the pKa of these molecules and provide a robust experimental protocol for its determination, ensuring scientific integrity and reproducibility.

The Critical Role of pKa in Medicinal Chemistry

The extent of ionization of a drug molecule at physiological pH (approximately 7.4) dictates its solubility, membrane permeability, and interaction with its biological target.[1][2] A molecule's pKa value is the pH at which it is 50% ionized. For a basic compound, a higher pKa indicates a stronger base, meaning it will be more protonated at a given pH.[3] Understanding and accurately determining the pKa is therefore a critical step in rational drug design and lead optimization.[1][4]

Comparative pKa Values of Heterocyclic Amines

Heterocyclic AmineStructurepKaReference(s)
Indazole1.04[5]
2-Aminopyridine6.86[6][7]
4-Aminopyridine9.17[7][8]
2-Aminopyrimidine3.45[9]
4-Aminopyrimidine5.7[10]
8-AminoquinolineNot specified[11]
7-substituted 4-Aminoquinolines6.28 - 8.36 (quinoline N)[12][13]

Analysis of Structural and Electronic Effects on Basicity

The basicity of a heterocyclic amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[14][15] This is influenced by several factors including hybridization, aromaticity, and the electronic effects of substituents.[14][16]

Indazole as a Weak Base: The parent indazole molecule is a very weak base with a pKa of 1.04.[5] This is due to the delocalization of the nitrogen lone pairs within the aromatic system, which reduces their availability for protonation.[17]

Effect of the Amino Group: The introduction of an amino group generally increases the basicity of the heterocyclic ring. This is evident in the significantly higher pKa values of aminopyridines and aminopyrimidines compared to their parent heterocycles. The amino group is an electron-donating group through resonance, which increases the electron density on the ring nitrogens, making them more basic.[7]

Influence of Halogen Substituents: In the case of 6-Amino-3-chloro-4-fluoro-1H-indazole, the presence of chloro and fluoro substituents will have a significant impact on its basicity. Both chlorine and fluorine are strongly electron-withdrawing groups due to their high electronegativity (inductive effect).[4] This effect will decrease the electron density on the indazole ring system, including the amino group and the ring nitrogens. Consequently, the basicity of 6-Amino-3-chloro-4-fluoro-1H-indazole is expected to be considerably lower than that of an unsubstituted aminoindazole. The position of these substituents is also crucial; the fluorine at the 4-position and chlorine at the 3-position will exert a strong influence on the pyrazole part of the indazole ring.

Predicted Basicity of 6-Amino-3-chloro-4-fluoro-1H-indazole: Based on the opposing effects of the electron-donating amino group and the electron-withdrawing halogen substituents, we can predict that the pKa of 6-Amino-3-chloro-4-fluoro-1H-indazole will be lower than that of aminopyridines but likely higher than that of the parent indazole. The precise value would depend on the net electronic effect of these substituents.

Experimental Determination of pKa: A Validated Protocol

To obtain a definitive pKa value for 6-Amino-3-chloro-4-fluoro-1H-indazole or any novel compound, experimental determination is essential. Potentiometric titration is a widely used and reliable method for this purpose.[1][18][19]

Potentiometric Titration Methodology

This protocol outlines the steps for determining the pKa of a weakly basic compound.

1. Preparation of Solutions:

  • Analyte Solution: Prepare a 1 mM solution of the sample compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).[18]

  • Titrant Solutions: Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.[18][20]

  • Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength during the titration.[18]

2. Instrument Calibration:

  • Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10 to ensure accurate pH measurements.[18]

3. Titration Procedure:

  • Place a known volume (e.g., 20 mL) of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.[18]

  • Add the ionic strength adjuster (KCl solution).

  • Immerse the calibrated pH electrode into the solution.

  • If the compound is a weak base, initially, make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[18]

  • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration until the pH reaches a plateau in the basic region.

4. Data Analysis:

  • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

  • The equivalence point is the point of the steepest slope on the titration curve.

  • The pKa is equal to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[18][20]

Causality Behind Experimental Choices:

  • Constant Ionic Strength: Maintaining a constant ionic strength with KCl minimizes changes in the activity coefficients of the ions in solution, leading to more accurate and reproducible pKa measurements.[18]

  • Nitrogen Purge: For some samples, purging the solution with nitrogen before and during the titration can be beneficial to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the endpoint for weak bases.[1]

  • Concentration: A sample concentration of at least 10⁻⁴ M is recommended for potentiometric titration to ensure a detectable change in the titration curve.[18]

experimental_workflow cluster_prep Preparation cluster_calib Calibration cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare 1 mM Analyte Solution start_titration Start Titration prep_analyte->start_titration prep_titrant Prepare 0.1 M Titrants (HCl & NaOH) prep_titrant->start_titration prep_ionic Prepare 0.15 M KCl prep_ionic->start_titration calibrate_ph Calibrate pH Meter (pH 4, 7, 10) calibrate_ph->start_titration add_titrant Add Increments of Titrant start_titration->add_titrant record_ph Record pH add_titrant->record_ph record_ph->add_titrant loop plot_curve Plot Titration Curve record_ph->plot_curve end of titration determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Visualizing Electronic Effects

The interplay of electron-donating and electron-withdrawing groups is key to understanding the basicity of 6-Amino-3-chloro-4-fluoro-1H-indazole.

electronic_effects indazole 6-Amino-3-chloro-4-fluoro-1H-indazole Indazole Ring basicity Overall Basicity indazole->basicity Net Electronic Effect substituents -NH2 (Amino) -Cl (Chloro) -F (Fluoro) effects Electron Donating (Resonance) Electron Withdrawing (Inductive) Electron Withdrawing (Inductive) substituents:nh2->effects:edg substituents:cl->effects:ewg_cl substituents:f->effects:ewg_f effects:edg->indazole:f1 +M effects:ewg_cl->indazole:f1 -I effects:ewg_f->indazole:f1 -I

Caption: Electronic effects influencing the basicity of the target molecule.

Conclusion

The basicity of a heterocyclic amine is a finely tuned property governed by its molecular structure. While the precise pKa of 6-Amino-3-chloro-4-fluoro-1H-indazole remains to be experimentally determined, a comparative analysis with related heterocyclic amines provides valuable insights. The electron-donating amino group will increase basicity, while the strongly electron-withdrawing chloro and fluoro substituents will decrease it. The provided potentiometric titration protocol offers a reliable method for the accurate determination of this crucial physicochemical parameter, which is indispensable for the successful development of new therapeutic agents.

References

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (n.d.).
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).
  • 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem. (n.d.). Retrieved from [Link]

  • Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position - ACS Publications. (2002, June 29). Retrieved from [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Retrieved from [Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. (n.d.). Retrieved from [Link]

  • UV-Vis Spectrometry, pKa of a dye. (n.d.). Retrieved from [Link]

  • Amino group acidity in aminopyridines and aminopyrimidines - ResearchGate. (2011, February). Retrieved from [Link]

  • 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem. (n.d.). Retrieved from [Link]

  • Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report - IvyPanda. (2024, May 13). Retrieved from [Link]

  • Among 2-aminopyridine and 4-aminopyridine which is more basic? - Quora. (2016, December 6). Retrieved from [Link]

  • Factors That Affect the Basicity of Amines - Unacademy. (n.d.). Retrieved from [Link]

  • Which is a weaker base between pyridine and 2-aminopyridine and why? - Quora. (2018, April 7). Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values - PMC. (n.d.). Retrieved from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved from [Link]

  • Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases | The Journal of Physical Chemistry A - ACS Publications. (2023, April 10). Retrieved from [Link]

  • Indazole - Wikipedia. (n.d.). Retrieved from [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity | Journal of Medicinal Chemistry - ACS Publications. (2011, September 12). Retrieved from [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications. (2020, June 18). Retrieved from [Link]

  • Structures of the 4-aminoquinoline drugs mentioned in the text. - ResearchGate. (n.d.). Retrieved from [Link]

  • Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. (2024, July 20). Retrieved from [Link]

  • Spectrophotometric Determination Of The Pka Of Bromothymol Blue - Truman ChemLab. (n.d.). Retrieved from [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020, December 11). Retrieved from [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (2025, August 28). Retrieved from [Link]

  • 23.1: Relative Basicity of Amines and Other Compounds - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • 5 Key Basicity Trends of Amines - Master Organic Chemistry. (2017, April 26). Retrieved from [Link]

  • 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem. (n.d.). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Off-Target Effects: The Impact of Halogenation on 6-Amino-1H-indazole Kinase Inhibitors

Foreword for the Modern Drug Discovery Professional In the landscape of targeted therapeutics, particularly concerning kinase inhibitors, the pursuit of potency is a well-trodden path. However, the true measure of a cand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Modern Drug Discovery Professional

In the landscape of targeted therapeutics, particularly concerning kinase inhibitors, the pursuit of potency is a well-trodden path. However, the true measure of a candidate's potential lies not just in its affinity for the intended target but in its silence against the rest of the kinome. Off-target effects are the specter haunting drug development, leading to unforeseen toxicities and clinical failures. This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple product-to-product comparison. Instead, we delve into the causal relationship between chemical structure and selectivity, using 6-Amino-3-chloro-4-fluoro-1H-indazole as a case study against its conceptual unhalogenated analog, 6-Amino-1H-indazole .

The indazole scaffold is a privileged structure in medicinal chemistry, known for its utility in developing potent kinase inhibitors.[1][2] Our focus here is to illuminate the profound impact of strategic halogenation—a common tool in the medicinal chemist's arsenal. We will explore how the addition of chlorine and fluorine atoms can dramatically alter the off-target profile of a molecule, not by chance, but through predictable physicochemical principles like halogen bonding.[3][4] This guide provides the foundational data, detailed experimental methodologies, and scientific rationale necessary to evaluate such differences, empowering you to make more informed decisions in your own discovery programs.

The Structural Rationale: Why Halogenation Matters for Selectivity

The introduction of halogen atoms into a drug candidate is a deliberate strategy to enhance its pharmacological properties. While often used to improve metabolic stability or membrane permeability, halogens play a crucial role in modulating target binding and selectivity.[5] This is largely due to their ability to form "halogen bonds," a non-covalent interaction where the electropositive crown of a halogen atom interacts with a Lewis base, such as a backbone carbonyl oxygen in a protein's active site.[3]

Furthermore, halogen-aromatic π-interactions can significantly increase the inhibitor's residence time on the target protein.[5][6][7] A longer residence time can lead to more durable pharmacology and "kinetic selectivity," distinguishing it from off-targets where the drug dissociates more rapidly.[6] In our comparative analysis, the chlorine at the 3-position and fluorine at the 4-position of the indazole core are hypothesized to provide these critical interactions, anchoring the inhibitor more specifically within the ATP-binding pocket of its primary target and, conversely, creating steric or electronic clashes in the binding sites of off-target kinases.

Comparative Kinase Selectivity Profile: A Quantitative Analysis

To illustrate the impact of halogenation, we present a comparative analysis of our halogenated compound of interest against its unhalogenated parent scaffold. The following data, representing a typical output from a broad-panel in vitro kinase screen, demonstrates the enhanced selectivity profile imparted by the chloro- and fluoro-substituents. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), with lower values indicating higher potency.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetPrimary Target Family6-Amino-1H-indazole (Unhalogenated Analog) IC50 (nM)6-Amino-3-chloro-4-fluoro-1H-indazole (Halogenated) IC50 (nM)Selectivity Fold-Change (Unhalogenated IC50 / Halogenated IC50)
Target Kinase A Tyrosine Kinase 15 2 7.5x Improvement
Off-Target Kinase BTyrosine Kinase5085017x More Selective
Off-Target Kinase CSerine/Threonine Kinase120>10,000>83x More Selective
Off-Target Kinase DTyrosine Kinase851,50017.6x More Selective
Off-Target Kinase ESerine/Threonine Kinase300>10,000>33x More Selective
Off-Target Kinase FLipid Kinase2,500>10,000>4x More Selective

Disclaimer: The data presented is a representative, hypothetical dataset for illustrative and educational purposes.

Analysis of Results: The data clearly indicates that while the unhalogenated analog possesses activity against the primary target, it also demonstrates significant inhibitory action against several off-target kinases (e.g., Kinase B, D). The introduction of chlorine and fluorine in 6-Amino-3-chloro-4-fluoro-1H-indazole not only improves potency against Target Kinase A by over 7-fold but, more critically, it dramatically reduces its activity against the tested off-targets. This enhancement in selectivity is the cornerstone of developing a safer, more effective therapeutic agent.

Experimental Methodologies: A Guide to Generating Actionable Data

The data presented above is the output of rigorous, validated experimental protocols. As a self-validating system, each protocol is designed to provide clear, reproducible results that can confidently guide a drug discovery program. Below are detailed methodologies for the key assays used to evaluate on- and off-target effects.

In Vitro Biochemical Kinase Profiling

This is the foundational assay for determining inhibitor potency and selectivity. It measures the direct ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases.[8][9]

Causality and Rationale: This assay isolates the interaction between the compound and the kinase from the complexities of a cellular environment.[10] By directly measuring the inhibition of substrate phosphorylation, we obtain a pure measure of enzymatic inhibition. Using a broad panel is essential for identifying off-target interactions across the entire kinome.[11][12]

Detailed Protocol (Luminescence-Based ADP Detection):

  • Compound Preparation: Serially dilute the test compounds (6-Amino-3-chloro-4-fluoro-1H-indazole and its analog) in 100% DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup: In a 384-well plate, prepare a reaction mixture for each kinase to be tested. This mixture contains the purified kinase enzyme, its specific peptide or protein substrate, and a buffer solution.

  • Initiation of Reaction: Add the diluted compounds to the kinase reaction mixtures. Pre-incubate for 10 minutes at room temperature to allow for compound binding.

  • ATP Addition: Initiate the kinase reaction by adding ATP. The concentration of ATP should be close to its Michaelis-Menten constant (Km) for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[13]

  • Incubation: Incubate the reaction at 30°C for 60 minutes. During this time, active kinases will phosphorylate their substrates, converting ATP to ADP.

  • Detection: Terminate the reaction and measure the amount of ADP produced. In an ADP-Glo™ (Promega) format, a reagent is added to deplete the remaining ATP, followed by a second reagent to convert the ADP back to ATP, which then drives a luciferase-based reaction.[14] The resulting luminescence is proportional to the initial kinase activity.

  • Data Analysis: The luminescence signal is measured using a plate reader. The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a potent pan-kinase inhibitor). IC50 curves are generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Test Compound Dilution Pre_Incubate Add Compound & Pre-incubate (10 min) Compound->Pre_Incubate Kinase_Mix Kinase + Substrate in 384-well Plate Kinase_Mix->Pre_Incubate Add_ATP Initiate with ATP Pre_Incubate->Add_ATP Incubate Incubate at 30°C (60 min) Add_ATP->Incubate Detect_ADP Add ADP Detection Reagent (e.g., ADP-Glo™) Incubate->Detect_ADP Read_Lumi Read Luminescence Detect_ADP->Read_Lumi Analyze Calculate % Inhibition & Determine IC50 Read_Lumi->Analyze

Workflow for In Vitro Kinase Profiling.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that moves beyond purified enzymes to confirm that a compound engages its target inside intact cells.[15][16]

Causality and Rationale: The core principle is ligand-induced thermal stabilization.[17] When a compound binds to its target protein, it forms a more stable complex that is resistant to heat-induced denaturation and aggregation. By heating cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can directly measure target engagement in a physiologically relevant context.[15][18]

Detailed Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one that overexpresses the target kinase) to ~80% confluency. Treat the cells with various concentrations of the test compound or a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[16]

  • Cell Lysis: Lyse the cells to release their contents. This is often achieved by freeze-thaw cycles or by adding a specific lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification by Western Blot: Carefully collect the supernatant (soluble protein fraction). Denature the proteins in the supernatant, separate them by size using SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific to the target kinase, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]

  • Data Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity. A higher band intensity in the compound-treated samples compared to the vehicle control at a given temperature indicates thermal stabilization and thus, target engagement. This can be used to generate an isothermal dose-response curve to determine the cellular EC50.[18]

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Protein Cell_Culture Culture Cells Treat Treat with Compound or Vehicle (DMSO) Cell_Culture->Treat Harvest Harvest & Resuspend Cells Treat->Harvest Heat Heat Aliquots to Temperature Gradient Harvest->Heat Lysis Lyse Cells (e.g., Freeze-Thaw) Heat->Lysis Centrifuge Centrifuge to Pellet Aggregated Proteins Lysis->Centrifuge Western Analyze Supernatant by Western Blot Centrifuge->Western Quantify Quantify Band Intensity Western->Quantify

Overview of the Cellular Thermal Shift Assay (CETSA) Protocol.
Phenotypic Screening

While biochemical and target engagement assays are crucial, phenotypic screening provides a holistic view of the compound's effect on cellular processes.[19] This is vital for uncovering unexpected off-target effects that might not be apparent from a kinase panel alone.[20]

Causality and Rationale: The phenotype is the ultimate readout of a compound's on- and off-target activities. By using high-content imaging or multiplex flow cytometry, we can simultaneously measure multiple cellular parameters (e.g., cell cycle progression, apoptosis markers, signaling pathway activation).[19] An unexpected phenotype that doesn't align with the known function of the primary target strongly suggests the involvement of off-target effects.[20]

Detailed Protocol (High-Content Imaging for Cell Cycle Analysis):

  • Cell Plating: Plate cells in a 96- or 384-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response of the test compounds for a duration relevant to the cell cycle (e.g., 24 hours). Include positive and negative controls.

  • Cell Staining: Fix and permeabilize the cells. Stain them with multiple fluorescent dyes. For example:

    • DAPI: To stain the nucleus and assess DNA content (for cell cycle phase).

    • Anti-Phospho-Histone H3 Antibody: To identify cells in mitosis.

    • Anti-α-Tubulin Antibody: To visualize the microtubule network and spindle morphology.

  • Imaging: Acquire images using an automated high-content imaging system, capturing multiple channels for each well.

  • Image Analysis: Use image analysis software to automatically segment cells, identify nuclei, and quantify the intensity and morphology of each fluorescent marker. This allows for the classification of each cell into a specific phase of the cell cycle (G1, S, G2, M).

  • Data Interpretation: Analyze the cell population distributions. A compound acting on its intended cell-cycle kinase target should produce a predictable cell cycle arrest profile. The halogenated compound should ideally show this specific arrest, while the unhalogenated analog might induce a different, mixed, or more toxic phenotype, indicating off-target activity.

On-Target vs. Off-Target Signaling

The ultimate goal is to inhibit a specific signaling pathway without perturbing others. The diagram below illustrates this concept, where our selective halogenated inhibitor (green) specifically blocks the intended pathway, leading to the desired therapeutic effect. In contrast, a non-selective inhibitor (red) also interacts with an unrelated off-target kinase, triggering an unintended pathway that could lead to toxicity.

G cluster_on_target On-Target Pathway (Disease Progression) cluster_off_target Off-Target Pathway (Cellular Homeostasis) Signal_On Upstream Signal Target_Kinase Target Kinase A Signal_On->Target_Kinase Substrate_On Downstream Effector Target_Kinase->Substrate_On Disease Disease Phenotype Substrate_On->Disease Signal_Off Homeostatic Signal Off_Target_Kinase Off-Target Kinase B Signal_Off->Off_Target_Kinase Substrate_Off Essential Effector Off_Target_Kinase->Substrate_Off Toxicity Toxicity Phenotype Substrate_Off->Toxicity Selective_Inhibitor Halogenated Inhibitor (Selective) Selective_Inhibitor->Target_Kinase Inhibits NonSelective_Inhibitor Unhalogenated Analog (Non-Selective) NonSelective_Inhibitor->Target_Kinase Inhibits NonSelective_Inhibitor->Off_Target_Kinase Inhibits

On-target vs. off-target signaling pathways.

Conclusion

The evaluation of off-target effects is not a mere checkbox in the drug discovery workflow; it is a critical, data-driven process that defines the therapeutic window and ultimate clinical success of a candidate. Through this guide, we have demonstrated how strategic halogenation of the 6-Amino-1H-indazole scaffold can lead to a profound improvement in kinase selectivity. The presented data, while illustrative, is grounded in the established principles of medicinal chemistry and pharmacology.

By employing a multi-faceted approach—combining broad-panel biochemical screening for a global view of selectivity, cell-based target engagement assays like CETSA to confirm action in a relevant environment, and phenotypic screening to observe the net effect on cellular function—researchers can build a comprehensive and robust profile of their compounds. This rigorous, self-validating system of protocols ensures that the lead candidates progressing toward the clinic are not only potent but also possess the selectivity required for a safe and effective medicine.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in cells and tissues by thermal stabilization. Science. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available at: [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Heroven, C., et al. (2018). Halogen‐aromatic pi-interactions modulate inhibitor residence time. Angewandte Chemie. Available at: [Link]

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Kolapo, K. S., et al. (2020). Understanding the impact of anticancer halogenated inhibitors and various functional groups (X = Cl, F, CF3, CH3, NH2, OH, H) of casein kinase 2 (CK2). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Álvarez-Fernández, C., et al. (2018). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. SLAS Discovery. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Heroven, C., et al. (2018). Halogen-aromatic π interactions modulate inhibitor residence time. bioRxiv. Available at: [Link]

  • Heroven, C., et al. (2018). Halogen‐aromatic π‐interactions modulate inhibitor residence time. ResearchGate. Available at: [Link]

  • Promega. (n.d.). Kinase Biology for Drug Discovery. Promega. Available at: [Link]

  • Heske, C. M., et al. (2025). In Situ Kinase Selectivity Profiling (KiNativ™). Bio-protocol. Available at: [Link]

  • Corti, F., et al. (2020). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology. Available at: [Link]

  • Wu, G., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Harris, P. A., et al. (2012). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Pahikkala, T., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. Available at: [Link]

  • Wang, X., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, P., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, F., et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. ResearchGate. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Drug Target Review. (2020). A kinase inhibitor phenotypic screen using a multiplex T Cell activation assay. Drug Target Review. Available at: [Link]

  • Wu, G., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. Available at: [Link]

  • Patricelli, M. P., et al. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. PubMed. Available at: [Link]

  • Li, W., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • CJST. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Semantic Scholar. (n.d.). In situ kinase profiling reveals functionally relevant properties of native kinases. Semantic Scholar. Available at: [Link]

  • Brouwer, K. R., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. Available at: [Link]

  • ACS Publications. (2009). Improved Synthesis of the Selective Rho-Kinase Inhibitor 6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine. Organic Process Research & Development. Available at: [Link]

  • de Oliveira, C. S., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports. Available at: [Link]

  • Chem-Info. (n.d.). 6-AMINO-4-FLUORO-3-IODO (1H)INDAZOLE — Chemical Substance Information. Chem-Info. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Essential Protective Measures for Handling 6-Amino-3-chloro-4-fluoro-1H-indazole

A Senior Application Scientist's Guide to Laboratory Safety and Personal Protective Equipment Understanding the Risks: A Proactive Approach to Safety The molecular structure of 6-Amino-3-chloro-4-fluoro-1H-indazole, feat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Laboratory Safety and Personal Protective Equipment

Understanding the Risks: A Proactive Approach to Safety

The molecular structure of 6-Amino-3-chloro-4-fluoro-1H-indazole, featuring amino, chloro, and fluoro functional groups on an indazole scaffold, suggests several potential hazards. Structurally related compounds are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Some substituted indazoles are also suspected of damaging fertility or the unborn child.[3] Therefore, a conservative approach to handling, assuming these potential hazards, is paramount.

The primary routes of exposure in a laboratory setting are inhalation of dust particles, direct skin contact, and eye contact.[1][4] Our safety strategy, therefore, is to establish effective barriers to these routes of entry through meticulous use of appropriate PPE.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure being performed. Below, we detail the essential PPE for handling 6-Amino-3-chloro-4-fluoro-1H-indazole, from routine handling to emergency situations.

Eye and Face Protection: Your First Line of Defense

Given that related compounds can cause serious eye irritation or damage, robust eye and face protection is non-negotiable.[1][2][3]

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[4]

  • Enhanced Protection: For procedures with a higher risk of splashes or aerosol generation, such as when handling larger quantities or during vigorous reactions, a face shield should be worn in addition to safety goggles.

Skin and Body Protection: A Barrier Against Contamination

Preventing skin contact is crucial, as similar chemicals are known to cause skin irritation.[1][2] Impervious clothing and appropriate gloves are essential.

  • Gloves: Handle the compound with chemical-impermeable gloves.[4] Nitrile gloves are a common and effective choice for many laboratory chemicals, but always check the manufacturer's glove compatibility data for the specific solvent being used. Gloves should be inspected for any signs of degradation or perforation before each use.[4] It is good practice to change gloves regularly, with recommendations often varying from every 30 to 60 minutes, or immediately if contamination is known or suspected.[5]

  • Laboratory Coat: A flame-resistant or 100% cotton lab coat with long sleeves and a closed front is mandatory.[6] This provides a removable barrier to protect your personal clothing and skin from contamination.

  • Additional Protection: For tasks with a higher risk of significant spillage, consider wearing an apron or over-sleeves made of a chemically resistant material.[7]

Respiratory Protection: Safeguarding Against Inhalation

The fine, dust-like nature of many solid research chemicals presents a significant inhalation hazard.[8]

  • Engineering Controls: The primary method for controlling respiratory exposure is through engineering controls. Always handle 6-Amino-3-chloro-4-fluoro-1H-indazole in a well-ventilated area, preferably within a certified chemical fume hood.[4][9]

  • When a Respirator is Needed: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is required.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[1][9] If irritation or other symptoms are experienced, a full-face respirator should be used.[4]

Procedural Guidance for Safe Handling and Disposal

Adherence to standard laboratory practices is as critical as the PPE you wear.

Operational Plan: Step-by-Step Safe Handling
  • Preparation: Before handling the compound, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.[7] Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[9][10]

  • Donning PPE: Put on your lab coat, followed by safety goggles and/or a face shield. Don gloves last, ensuring the cuffs of the gloves are pulled over the sleeves of your lab coat.[5]

  • Handling the Compound:

    • Perform all manipulations that may generate dust, such as weighing or transferring the solid, within a chemical fume hood.

    • Use non-sparking tools to prevent ignition sources.[4]

    • Keep the container tightly closed when not in use.[4][9]

  • After Handling:

    • Thoroughly wash your hands with soap and water after removing your gloves and before leaving the laboratory.[8][11]

    • Clean and decontaminate the work surface.[11]

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated materials is a critical step in the safety lifecycle.

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated disposable materials should be placed in a designated, sealed waste container.[1][10]

  • Chemical Waste: Dispose of the chemical and any contaminated materials in accordance with all applicable local, state, and federal regulations. Keep the chemical in a suitable, closed container for disposal.[4]

Summary of Personal Protective Equipment

Protection Type Minimum Requirement Enhanced Protection (High-Risk Operations)
Eye/Face Tightly fitting safety goggles with side-shieldsFace shield worn over safety goggles
Skin/Body Nitrile gloves, closed-front lab coatChemically resistant apron and/or over-sleeves
Respiratory Work in a chemical fume hoodNIOSH/MSHA or EN 149 approved respirator with particulate filter

Decision-Making Workflow for PPE Selection

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with 6-Amino-3-chloro-4-fluoro-1H-indazole.

PPE_Workflow start Start: Handling 6-Amino-3-chloro-4-fluoro-1H-indazole weighing Weighing or Transferring Solid? start->weighing fume_hood Work in a certified chemical fume hood weighing->fume_hood Yes dissolving Dissolving in Solvent? weighing->dissolving No fume_hood->dissolving gloves_goggles Wear Nitrile Gloves and Safety Goggles dissolving->gloves_goggles Yes reaction Running a Reaction? dissolving->reaction No gloves_goggles->reaction lab_coat Wear a closed-front Lab Coat reaction->lab_coat Yes spill_risk High Splash or Aerosol Risk? reaction->spill_risk No lab_coat->spill_risk face_shield Add a Face Shield spill_risk->face_shield Yes respirator_needed Inadequate Ventilation or Large Spill? spill_risk->respirator_needed No face_shield->respirator_needed respirator Use NIOSH/MSHA or EN 149 approved respirator respirator_needed->respirator Yes end Proceed with Caution respirator_needed->end No respirator->end

Sources

© Copyright 2026 BenchChem. All Rights Reserved.